Adipic acid monobenzyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-6-phenylmethoxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSWISNVQPOAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454346 | |
| Record name | 6(benzyloxy)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40542-90-3 | |
| Record name | 6(benzyloxy)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipic acid monobenzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Adipic Acid Monobenzyl Ester
This guide provides a comprehensive technical overview of Adipic acid monobenzyl ester (CAS No. 40542-90-3), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a focus on the causal reasoning behind experimental methodologies.
Introduction and Chemical Identity
This compound, also known as 6-(benzyloxy)-6-oxohexanoic acid or benzyl hydrogen adipate, is a mono-ester derivative of adipic acid, a six-carbon dicarboxylic acid. The presence of both a terminal carboxylic acid and a benzyl ester functional group within the same molecule imparts a unique chemical reactivity, making it a valuable building block in organic synthesis.[1] Its structure allows for further chemical modifications at the free carboxylic acid end, while the benzyl ester provides a stable, yet readily cleavable, protecting group.
This dual functionality makes it a significant intermediate in the synthesis of a variety of chemical compounds, including polymers, plasticizers, and surfactants.[1][2] In the pharmaceutical and cosmetic industries, it serves as a building block for drug formulations to enhance solubility and bioavailability, and as an emollient in skincare products.[1]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 40542-90-3 | [1][3] |
| Molecular Formula | C13H16O4 | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Appearance | Clear colorless to slight yellow liquid | [1] |
| Purity | ≥ 97-99% (HPLC) | [1] |
| Storage Temperature | 0-8°C | [1][4] |
| InChI Key | CQSWISNVQPOAEM-UHFFFAOYSA-N |
Safety Information:
This compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis of this compound
The synthesis of dicarboxylic acid monoesters like this compound requires a selective reaction at one of the two equivalent carboxylic acid groups. A common and effective strategy involves the reaction of a dicarboxylic acid with an alcohol in the presence of a catalyst, or the reaction of a cyclic anhydride with an alcohol.
Synthetic Pathway: Ring Opening of Adipic Anhydride
A conceptually straightforward approach to ensure mono-esterification is the use of a cyclic anhydride precursor. Adipic anhydride can be reacted with benzyl alcohol in a nucleophilic acyl substitution reaction. The attack of the alcohol on one of the carbonyl carbons of the anhydride leads to the opening of the ring and the formation of the desired monobenzyl ester. This method is often preferred as it proceeds with a 1:1 stoichiometry and avoids the formation of the diester byproduct.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on general methods for the synthesis of monoesters from anhydrides.
Materials:
-
Adipic Anhydride
-
Benzyl Alcohol
-
Anhydrous Toluene (or other suitable inert solvent)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Deionized Water
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adipic anhydride (1 molar equivalent) in anhydrous toluene.
-
Addition of Alcohol: Add benzyl alcohol (1.1 molar equivalents) to the solution. The slight excess of the alcohol helps to ensure the complete consumption of the anhydride.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted adipic acid. The aqueous layer is then washed with ethyl acetate.
-
Extraction: The combined organic layers are washed with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Rationale for Experimental Choices:
-
Use of Anhydride: Starting with adipic anhydride ensures a 1:1 reaction with benzyl alcohol, thus preventing the formation of the dibenzyl ester.
-
Inert Solvent: Toluene is used as an inert solvent to facilitate the reaction at an elevated temperature without participating in the reaction.
-
Aqueous Bicarbonate Wash: The sodium bicarbonate wash is crucial to deprotonate and remove any unreacted adipic acid (which could form from the hydrolysis of the anhydride) into the aqueous phase, simplifying the purification process.
Spectroscopic Characterization
The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the benzyl group and the aliphatic chain of the adipic acid moiety.
-
~12.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
~7.35 ppm (m, 5H): A multiplet representing the five aromatic protons of the benzyl group.
-
~5.1 ppm (s, 2H): A sharp singlet corresponding to the two benzylic protons (-CH₂-Ph).
-
~2.4 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the ester carbonyl group.
-
~2.2 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the carboxylic acid group.
-
~1.6 ppm (m, 4H): A multiplet for the four protons on the two central methylene groups of the adipic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
~3300-2500 cm⁻¹ (broad): A very broad absorption band characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding.
-
~3100-3000 cm⁻¹ (weak to medium): C-H stretching vibrations of the aromatic ring.
-
~3000-2850 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic methylene groups.
-
~1735 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid carbonyl group.
-
~1600, 1495, 1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1200-1000 cm⁻¹ (strong): C-O stretching vibrations of the ester and carboxylic acid groups.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (236.27 g/mol ) should be observed.
-
Key Fragmentation Peaks:
-
m/z = 91: A prominent peak corresponding to the tropylium ion ([C₇H₇]⁺), which is a characteristic fragment of benzyl-containing compounds.
-
m/z = 108: A peak corresponding to the benzyl alcohol radical cation, formed by McLafferty rearrangement.
-
Loss of the benzyl group ([M - 91]⁺) or the benzyloxy group ([M - 107]⁺).
-
Caption: Logical flow of spectroscopic analysis for structural confirmation.
Applications in Research and Drug Development
This compound's bifunctional nature makes it a versatile tool in various scientific domains.
Polymer and Materials Science
As an intermediate, it is utilized in the synthesis of polyesters and polyurethanes.[1] The free carboxylic acid can be polymerized with diols or diamines, while the benzyl ester can be selectively removed later if needed. Its incorporation into polymer backbones can enhance flexibility and durability in coatings and adhesives.[1]
Pharmaceutical Applications
In the pharmaceutical field, this compound acts as a crucial building block.[1]
-
Drug Formulations: It can be used as a plasticizer in the formulation of drug delivery systems, improving the physical properties of the final product. Adipic acid itself is recognized as a safe food additive (E355) and has been explored as a coformer to improve the pharmaceutical properties of drugs.[5]
-
Prodrug Synthesis: The carboxylic acid functionality can be coupled with an active pharmaceutical ingredient (API) containing a hydroxyl or amino group to form a prodrug. The benzyl ester can serve as a lipophilic moiety to enhance membrane permeability, and can be cleaved in vivo to release the active drug.
-
Linker Chemistry: In the development of more complex drug conjugates, such as antibody-drug conjugates (ADCs), bifunctional linkers are essential. This compound can serve as a precursor to such linkers, where the carboxylic acid is used for conjugation to the drug, and the ester can be deprotected and activated for attachment to the antibody or another targeting moiety.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties and a clear path for its synthesis and characterization. Its bifunctional nature, combining a reactive carboxylic acid and a stable benzyl ester, makes it a key building block in polymer chemistry and, more significantly, in the field of drug development. For researchers and scientists, a thorough understanding of its synthesis, spectroscopic signature, and potential applications is crucial for leveraging its full potential in the design of novel materials and therapeutic agents.
References
- Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
-
chembroad. (2024, November 4). What is the application of adipic acid? Retrieved February 11, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of malonic acid monobenzyl ester. Retrieved February 11, 2026, from [Link]
-
Monobenzyl Adipate. (n.d.). Cas no 40542-90-3. Retrieved February 11, 2026, from [Link]
-
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025, October 7). RSC Publishing. Retrieved February 11, 2026, from [Link]
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (n.d.). arkat usa. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. Retrieved February 11, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C13H16O4). Retrieved February 11, 2026, from [Link]
-
INDOFINE Chemical Company. (n.d.). This compound | 40542-90-3. Retrieved February 11, 2026, from [Link]
-
MDPI. (2024, November 27). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. Retrieved February 11, 2026, from [Link]
Sources
An In-Depth Technical Guide to Adipic Acid Monobenzyl Ester: Molecular Characteristics and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid monobenzyl ester, a monoester of adipic acid, is a versatile chemical compound with significant applications across various scientific disciplines, including polymer chemistry and pharmaceutical sciences. Its unique molecular structure, combining a flexible aliphatic chain with a bulky aromatic benzyl group, imparts a range of desirable physicochemical properties. This guide provides a comprehensive overview of the molecular structure, weight, and key characteristics of this compound, alongside a detailed exploration of its synthesis and applications, with a particular focus on its emerging role in drug development.
Physicochemical Properties and Molecular Structure
This compound, also known by its IUPAC name 6-oxo-6-(phenylmethoxy)hexanoic acid, is a dicarboxylic acid monoester.[1] Its chemical structure consists of a six-carbon aliphatic backbone, characteristic of adipic acid, with one of the carboxylic acid groups esterified with a benzyl alcohol moiety. The other carboxylic acid group remains free, rendering the molecule acidic.
The presence of both a polar carboxylic acid group and a nonpolar benzyl ester group gives the molecule an amphiphilic character, influencing its solubility and interaction with other molecules. It is generally soluble in organic solvents.[2]
Molecular Formula and Weight
The molecular formula of this compound is C₁₃H₁₆O₄ .[1]
The molecular weight of the compound is 236.26 g/mol .[1]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O₄ | |
| Molecular Weight | 236.26 g/mol | |
| CAS Number | 40542-90-3 | , |
| Appearance | White to off-white solid | |
| Melting Point | 39 °C | |
| Boiling Point | 205-209 °C at 1 Torr | |
| Solubility | Slightly soluble in chloroform and methanol |
Molecular Structure Visualization
The 2D and 3D structures of this compound are crucial for understanding its chemical reactivity and intermolecular interactions.
Sources
Technical Guide: Adipic Acid Monobenzyl Ester Solubility & Application
[1]
Part 1: Executive Summary & Identity Verification[1]
Core Identity and Discrepancy Alert
Critical Note on CAS Registry Numbers: The user query references CAS 2499-39-0 .[1] A cross-reference with authoritative chemical databases (PubChem, CAS Common Chemistry) indicates this CAS belongs to a porphyrin derivative (21H,23H-Porphine-2,18-dipropanoic acid...).[1]
The correct CAS for Adipic Acid Monobenzyl Ester (also known as Monobenzyl Adipate) is 40542-90-3 .[1][2][3][4][5][6] This guide focuses exclusively on the chemistry and solubility of CAS 40542-90-3 .[1]
Compound Profile
This compound is a "Janus" molecule—possessing both a hydrophilic carboxylic acid terminus and a lipophilic benzyl ester terminus. This dual nature dictates its unique solubility profile, making it a versatile intermediate in the synthesis of prodrugs, biodegradable polymers, and asymmetric dendrimers.[1]
| Property | Value | Notes |
| IUPAC Name | 6-(Benzyloxy)-6-oxohexanoic acid | |
| CAS No. | 40542-90-3 | Target Compound |
| Molecular Formula | C₁₃H₁₆O₄ | |
| Molecular Weight | 236.26 g/mol | |
| Melting Point | 39–41 °C | Low-melting solid; handles like a waxy oil if slightly warm.[1] |
| pKa (Acid) | ~4.68 (Predicted) | Typical of alkyl carboxylic acids.[1] |
| LogP | ~1.8 | Moderately lipophilic.[1] |
Part 2: Solubility Landscape
Solvent Compatibility Matrix
The solubility of this compound is governed by the competition between the polar carboxylic acid head (-COOH) and the non-polar benzyl/alkyl tail.[1]
-
Rule of Thumb: It dissolves readily in moderately polar aprotic solvents (DCM, EtOAc) but faces challenges in highly non-polar alkanes (Hexanes) due to the free acid group.[1]
Solubility Classification Table:
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | The benzyl ring interacts favorably via π-systems; DCM disrupts acid dimers.[1] |
| Esters | Ethyl Acetate (EtOAc) | Good to Excellent | Matches the polarity of the ester linkage; good for solvation.[1] |
| Ethers | THF, Diethyl Ether | Good | Ether oxygens accept H-bonds from the carboxylic acid.[1] |
| Alcohols | Methanol, Ethanol | Moderate/Good | Soluble, but risk of transesterification if heated with acid/base catalysts.[1] |
| Aromatics | Toluene, Benzene | Temperature Dependent | Key for Purification. Soluble when hot; sparingly soluble when cold.[1] |
| Alkanes | Hexanes, Heptane | Poor / Insoluble | The polar -COOH group prevents solvation.[1] Ideal anti-solvent .[1] |
| Aqueous | Water | Insoluble | Hydrophobic benzyl and alkyl chain dominate.[1] |
Solubility Decision Tree (Visualization)
Figure 1: Solubility decision tree assisting in solvent selection for reaction, extraction, and purification.[1]
Part 3: Experimental Protocols
Protocol A: Solubility Determination (Saturation Shake-Flask)
Objective: To empirically determine the solubility limit in a specific solvent for process scale-up.[1]
-
Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
-
Validation: If the solution remains clear upon cooling to 4°C, the solubility is robust. If crystals form, the solvent is a candidate for crystallization.[1]
Protocol B: Purification via Recrystallization
Context: Monobenzyl adipate is often contaminated with unreacted adipic acid (highly polar) or dibenzyl adipate (highly non-polar). This protocol leverages the "Goldilocks" solubility of the mono-ester.[1]
Method: Solvent/Anti-Solvent Precipitation [1]
-
Dissolution: Dissolve crude this compound in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate at room temperature.
-
Note: If unreacted adipic acid is present, it may not dissolve fully in DCM.[1] Filter off any white solids (likely adipic acid).
-
-
Precipitation: Slowly add Hexanes (or Heptane) to the filtrate with stirring until a persistent cloudiness appears.
-
Ratio: Typically 1:3 (Solvent:Anti-solvent).
-
-
Crystallization: Cool the mixture to 0°C or -20°C. The monobenzyl ester (MP ~39°C) will crystallize/precipitate out as a white solid.[1]
-
Filtration: Vacuum filter rapidly using a chilled Buchner funnel.
-
Drying: Dry under high vacuum at room temperature (do not heat above 30°C to avoid melting).
Method: Thermal Recrystallization (Toluene)
-
Suspend crude material in Toluene (approx. 5 mL per gram).
-
Heat to 60-70°C until fully dissolved.
-
Cool slowly to room temperature, then to 4°C.
-
Collect crystals.[1] Toluene effectively keeps the more soluble diester in solution while precipitating the mono-ester.[1]
Synthesis Workflow Visualization
Figure 2: Typical synthesis and purification workflow highlighting where solubility properties are exploited.
Part 4: Applications & Implications[1][7]
In Drug Development
This compound is frequently used as a linker or spacer in prodrug design.[1]
-
Solubility Implication: Its solubility in DCM allows for standard peptide coupling conditions (EDC/NHS or DCC) to attach drugs to the free acid end.
-
Deprotection: The benzyl group can be removed via catalytic hydrogenation (Pd/C, H₂), a reaction that typically requires a solvent like Ethanol or Ethyl Acetate —both of which are excellent solvents for this compound.[1]
In Polymer Chemistry
Used as a chain terminator or mono-functional monomer to control molecular weight in polyester synthesis.[1]
-
Process Tip: Ensure the reaction medium (often bulk melt or high-boiling solvent) is compatible.[1] The low melting point (39°C) means it incorporates easily into melt polymerizations.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11075409, this compound.[1] Retrieved from [Link]
-
English, A. R., et al. (1990). Structure-Activity Relationships of Adipic Acid Esters.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for lipophilicity/LogP values).
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. This compound | C13H16O4 | CID 11075409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 40542-90-3 [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. This compound | 40542-90-3 [chemicalbook.com]
- 6. Monobenzyl Adipate | CAS 40542-90-3 | LGC Standards [lgcstandards.com]
Adipic Acid Monobenzyl Ester: A Strategic Linchpin in Modern Organic Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate landscape of organic synthesis, the strategic deployment of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Adipic acid monobenzyl ester, a seemingly simple derivative of the C6 dicarboxylic acid, emerges as a powerful and versatile intermediate, particularly in the realms of pharmaceutical development and polymer science. Its unique configuration, featuring a reactive carboxylic acid at one terminus and a selectively cleavable benzyl ester at the other, provides chemists with the orthogonal handles necessary for sequential, controlled modifications. This guide offers an in-depth exploration of the synthesis, strategic application, and field-proven protocols involving this compound, providing researchers with the causal insights needed to leverage this reagent to its full potential.
The Molecular Advantage: Structure and Synthetic Rationale
This compound, also known by its IUPAC name 6-(benzyloxy)-6-oxohexanoic acid, possesses a molecular formula of C13H16O4. Its strategic value lies in the differential reactivity of its two carboxyl groups. The free carboxylic acid offers a readily available site for a wide array of chemical transformations, while the benzyl ester serves as a robust yet mildy removable protecting group. This "one-two punch" capability allows for the methodical elongation and functionalization of molecular scaffolds, a critical requirement in the synthesis of targeted therapeutics, sophisticated linkers, and specialized polymers.
The benzyl ester is particularly favored as a protecting group due to its stability under a range of reaction conditions and, most importantly, its susceptibility to cleavage via catalytic hydrogenolysis. This deprotection method is exceptionally mild and chemoselective, often leaving other sensitive functional groups such as alkenes, alkynes, and even other ester types untouched, thereby ensuring the integrity of the target molecule.
Synthesis of this compound: The Challenge of Selectivity
The primary challenge in preparing this compound is achieving selective mono-esterification of a symmetric dicarboxylic acid. Uncontrolled reaction conditions will invariably lead to a mixture of starting material, the desired mono-ester, and the undesired di-ester, complicating purification and reducing overall yield. Several strategies have been developed to overcome this hurdle.
One effective approach involves the in-situ formation of adipic anhydride followed by a controlled reaction with benzyl alcohol. This method leverages the higher reactivity of the anhydride and careful stoichiometric control to favor the mono-adduct. A similar principle is outlined in a patented method for the synthesis of the monoethyl ester, which can be adapted for the benzyl analogue. This process involves heating adipic acid to form the anhydride, which then undergoes alcoholysis to yield the monoester, effectively minimizing the production of the diester.
Protocol 1: Synthesis via Adipic Anhydride Intermediate
This protocol is a representative method adapted from established principles of selective mono-esterification of dicarboxylic acids.
Materials:
-
Adipic acid
-
Acetic anhydride
-
Benzyl alcohol
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Anhydride Formation: In a round-bottom flask equipped with a reflux condenser, a mixture of adipic acid (1.0 eq) and acetic anhydride (1.2 eq) is heated at 140-150 °C for 2 hours. The reaction progress can be monitored by the cessation of acetic acid distillation.
-
Solvent Removal: Excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure.
-
Esterification: The resulting crude adipic anhydride is cooled to room temperature and dissolved in anhydrous toluene. Benzyl alcohol (1.0 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with 5% sodium bicarbonate solution (to remove unreacted adipic acid), water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation: Synthesis of this compound
| Step | Reagents | Key Parameters | Expected Outcome | Typical Yield |
| 1 | Adipic Acid, Acetic Anhydride | 140-150 °C, 2h | Adipic Anhydride | Quantitative (crude) |
| 2 | Benzyl Alcohol, Toluene | 0 °C to RT, 12-16h | Mono-esterification | Crude product |
| 3 | Column Chromatography | Hexanes/Ethyl Acetate | Pure Product | 75-85% |
Strategic Applications in Organic Synthesis
The true utility of this compound is realized in its application as a bifunctional linker and building block. The orthogonal nature of its two functional groups allows for a planned, stepwise synthetic sequence.
Workflow: this compound as a Linker
Caption: Stepwise conjugation using this compound.
The Free Carboxylic Acid Handle
The exposed carboxylic acid is the primary site for initial transformations. Standard peptide coupling conditions, for example, can be employed to attach an amine-containing molecule, a common step in the synthesis of prodrugs or bioconjugates.
Protocol 2: Amide Coupling with a Model Amine
Materials:
-
This compound
-
Benzylamine (as a model amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Activation: To a solution of this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add benzylamine (1.1 eq) to the activated mixture. Continue stirring at room temperature for 12 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, 5% NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired amide product.
The Benzyl Ester Protecting Group: A Gateway to Further Functionalization
Once the first modification is complete, the benzyl ester can be selectively removed to unveil a new carboxylic acid, ready for a second, distinct chemical transformation. The most common and reliable method for this is catalytic hydrogenolysis.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
Materials:
-
Benzyl-protected intermediate (from Protocol 2)
-
Palladium on carbon (10% Pd, 5 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (balloon or H-Cube®)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected substrate in methanol in a flask suitable for hydrogenation. Add the 10% Pd/C catalyst.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon) with vigorous stirring. The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which now has a free carboxylic acid. This product is often pure enough for the next step without further purification.
Causality in Deprotection: The choice of palladium on carbon as a catalyst is crucial; it facilitates the cleavage of the benzylic C-O bond by hydrogen gas under mild conditions that do not typically reduce other functional groups like amides or aromatic rings within the target molecule. Alternative methods, such as using strong acids or other Lewis acids like SnCl4, can also cleave benzyl esters but may lack the chemoselectivity of hydrogenolysis, potentially affecting other protecting groups or sensitive functionalities.
Role in Drug Development and Advanced Materials
The described synthetic sequence is not merely academic. It forms the basis for constructing complex molecules with precisely defined functionalities.
-
Drug Delivery and Prodrugs: this compound can serve as a linker to attach drugs to solubility-enhancing moieties or targeting ligands. The free acid can be coupled to a drug, and after deprotection, the newly formed acid can be attached to a polymer or antibody. This is particularly relevant in the design of Antibody-Drug Conjugates (ADCs).
-
Polymer Science: In polymer synthesis, this molecule acts as a key intermediate for creating polyesters and polyamides with enhanced flexibility and durability. The ability to sequentially add different monomers to each end of the adipate linker allows for the creation of well-defined block copolymers.
-
Improving Pharmaceutical Properties: Adipic acid itself is used as a coformer to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs), such as the antipsychotic drug pimozide. The mono-ester derivatives provide a synthetically versatile platform to build upon this principle, creating more complex and tailored drug formulation components.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is far more than a simple derivative; it is a strategic tool for the modern synthetic chemist. Its value is rooted in the predictable and differential reactivity of its two termini, enabling a logical and controlled approach to the synthesis of complex molecules. By understanding the principles behind its synthesis and the nuances of its application—from robust amide couplings to mild, chemoselective deprotections—researchers in drug development and materials science can unlock new efficiencies and possibilities in their synthetic endeavors. The protocols and workflows detailed in this guide provide a solid, field-tested foundation for the successful integration of this versatile building block into any advanced synthetic program.
References
- Google Patents. CN102351691A - Method for synthesizing adipic acid monoethyl ester.
-
MDPI. Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. [Link]
-
PubChem - NIH. This compound | C13H16O4 | CID 11075409. [Link]
-
YouTube. Adipic Acid : Organic synthesis. [Link]
-
RSC Publishing. One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. [Link]
-
ResearchGate. Excellent Synthesis of Adipic Acid. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
- Google Patents. EP0231399A1 - A process for the production of dicarboxylic acid esters.
-
Organic Letters. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
- Oxford Academic. *Selective Preferential Esterification of the Dicarboxylic Acids with Longer Carbon Chain by Diazomethane in the Presence of Dicarboxylic Acids with Shorter Carbon Chain by Adsorbing and
The Strategic Use of Adipic Acid Monobenzyl Ester in Polyester Synthesis for Advanced Drug Delivery Systems
A Senior Application Scientist's In-depth Technical Guide
In the landscape of biomedical research and pharmaceutical development, the design of sophisticated drug delivery systems is of paramount importance. Biodegradable polyesters have emerged as a cornerstone in this field, offering tunable degradation rates, biocompatibility, and versatile formulation options. This guide delves into the synthesis and application of polyesters derived from a specialized monomer, adipic acid monobenzyl ester. The strategic incorporation of the benzyl ester protecting group offers a pathway to functional polyesters with pendant carboxylic acid groups, which are instrumental in developing advanced drug delivery vehicles. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of the monomer, its polymerization, and the subsequent deprotection to yield functionalized polyesters for targeted therapeutic applications.
The Monomer: this compound
This compound, also known as 6-(benzyloxy)-6-oxohexanoic acid, serves as a key building block for the synthesis of functional polyesters. The presence of a free carboxylic acid and a benzyl-protected carboxylic acid on the same molecule allows for its integration into a polyester backbone via the free acid, while the benzyl ester provides a latent carboxylic acid functionality.
Physicochemical Properties
A thorough understanding of the monomer's properties is essential for its effective use in polymerization reactions.
| Property | Value | Reference |
| Molecular Formula | C13H16O4 | [1]() |
| Molecular Weight | 236.27 g/mol | [1]() |
| Appearance | White to off-white solid | [2]() |
| Melting Point | 39 °C | [2]() |
| Boiling Point | 205-209 °C at 1 Torr | [2]() |
| Solubility | Slightly soluble in chloroform and methanol | [2]() |
Synthesis of this compound
The synthesis of this compound can be achieved through the selective mono-esterification of adipic acid. A reliable method involves the reaction of adipic anhydride with benzyl alcohol, which favors the formation of the monoester and minimizes the production of the diester.
Experimental Protocol: Synthesis of this compound
-
Anhydride Formation: Adipic acid is heated in the presence of a dehydrating agent, such as acetic anhydride or under reflux with an acid catalyst like sulfuric acid in an appropriate organic solvent to form adipic anhydride in situ.[1][3]
-
Esterification: The reaction mixture containing adipic anhydride is cooled. Benzyl alcohol is then added dropwise to the solution. The reaction is typically carried out at a moderately elevated temperature (e.g., 45-65 °C) for several hours to facilitate the alcoholysis of the anhydride.[1][3]
-
Work-up and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The crude product is then purified, for instance by distillation under high vacuum, to yield pure this compound.[1][3]
Caption: Synthesis of this compound.
Polymerization: Crafting Functional Polyesters
The presence of a free carboxylic acid allows this compound to be readily incorporated into polyester chains through polycondensation reactions with various diols. This approach leads to the formation of linear polyesters with pendant benzyl-protected carboxyl groups.
Polycondensation with Diols
A common method for synthesizing these functionalized polyesters is melt polycondensation, which involves heating the monomers above their melting points in the presence of a catalyst.
Experimental Protocol: Synthesis of Poly(alkylene adipate-co-benzyl adipate)
-
Monomer Charging: this compound and a selected diol (e.g., 1,4-butanediol or ethylene glycol) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.[4][5] A slight excess of the diol is often used to compensate for any loss due to volatility at high temperatures.[6]
-
Esterification Stage: The mixture is heated to a temperature of 160-190 °C under a nitrogen atmosphere.[4][6] A catalyst, such as p-toluenesulfonic acid (p-TSA) or a tin-based catalyst, is added to facilitate the esterification reaction.[4] Water is continuously removed from the reaction mixture by distillation.
-
Polycondensation Stage: After the initial esterification, the temperature is gradually increased, and a vacuum is applied to remove the remaining water and diol, driving the polymerization reaction towards higher molecular weights.[4]
-
Polymer Isolation: The resulting polyester is cooled to room temperature and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.
Caption: Polycondensation of this compound.
Characterization of the Functionalized Polyester
A comprehensive characterization of the synthesized polyester is crucial to ensure its suitability for drug delivery applications. A suite of analytical techniques is employed to determine its structure, molecular weight, and thermal properties.
| Technique | Information Obtained | Expected Observations |
| ¹H NMR | Chemical structure and monomer incorporation | Signals corresponding to the protons of the adipate backbone, the diol unit, and the benzyl protecting group. |
| FTIR | Functional groups | Characteristic ester carbonyl stretching vibration (~1730 cm⁻¹), C-O stretching, and aromatic C-H stretching from the benzyl group. |
| GPC | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Provides information on the chain length and distribution of the polymer chains. |
| DSC | Thermal transitions (Tg, Tm) | Determines the glass transition temperature and melting point, which influence the polymer's physical state and processing conditions. |
Deprotection: Unveiling the Carboxylic Acid Functionality
The benzyl ester groups along the polyester backbone can be selectively cleaved to yield pendant carboxylic acid groups. This deprotection step is a critical transformation that imparts new functionalities to the polymer, making it suitable for a range of drug delivery strategies.
Catalytic Hydrogenolysis
A common and effective method for benzyl ester deprotection is catalytic hydrogenolysis, which typically involves the use of a palladium catalyst and a hydrogen source.
Experimental Protocol: Deprotection of Benzyl Ester Groups
-
Dissolution: The functionalized polyester is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or ethyl acetate.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the polymer solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, and stirred at room temperature until the deprotection is complete.
-
Purification: The catalyst is removed by filtration, and the deprotected polymer is isolated by precipitation in a non-solvent.
Caption: Deprotection of the Benzyl Ester Groups.
Applications in Drug Delivery
The resulting polyester with pendant carboxylic acid groups is a versatile platform for various drug delivery applications. The carboxylic acid moieties can be leveraged in several ways:
-
Drug Conjugation: The carboxylic acid groups can be used to covalently attach drug molecules that possess complementary functional groups (e.g., hydroxyl or amine groups), forming polymer-drug conjugates. This approach can improve drug solubility, stability, and pharmacokinetic profiles.
-
pH-Responsive Systems: The carboxylic acid groups can impart pH-sensitivity to the polymer. In acidic environments, such as those found in tumor tissues or endosomes, the carboxylic acids will be protonated, potentially leading to changes in the polymer's conformation or solubility, which can trigger drug release.
-
Nanoparticle Formulation: The functionalized polyester can be formulated into nanoparticles for intravenous drug delivery. The carboxylic acid groups on the surface of the nanoparticles can be used for surface modification, such as PEGylation to improve circulation time or conjugation with targeting ligands to enhance accumulation at the disease site.
Conclusion and Future Perspectives
The use of this compound as a monomer provides a strategic and efficient route to the synthesis of biodegradable polyesters with pendant carboxylic acid functionalities. This approach avoids the need for polymerization of monomers that already contain free carboxylic acids, which can sometimes lead to side reactions and difficulties in controlling the polymerization process. The resulting functionalized polyesters are highly promising materials for the development of advanced drug delivery systems, including polymer-drug conjugates, pH-responsive nanoparticles, and targeted therapies.[7][8] Future research in this area will likely focus on the synthesis of more complex polyester architectures using this monomer, the exploration of a wider range of diols to fine-tune the polymer properties, and the in vivo evaluation of these systems for various therapeutic applications.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. che.zju.edu.cn [che.zju.edu.cn]
- 3. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 4. iscientific.org [iscientific.org]
- 5. CN116515095A - Preparation method of 1, 4-butanediol-based polyester - Google Patents [patents.google.com]
- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Adipic Acid Monobenzyl Ester in Polymer Science: A Technical Guide
Introduction: Unveiling the Potential of a Unique Monomer
In the vast landscape of polymer science, the pursuit of novel materials with tailored properties is a relentless endeavor. Adipic acid, a C6 dicarboxylic acid, has long been a cornerstone in the synthesis of polymers such as nylon 6,6.[1] However, the strategic modification of its functional groups opens up a realm of possibilities for creating polymers with unique characteristics. This technical guide delves into the potential applications of a specialized derivative, Adipic Acid Monobenzyl Ester , in the realm of polymer science.
This monoester, characterized by the presence of a bulky, aromatic benzyl group at one end and a reactive carboxylic acid at the other, presents a unique combination of properties. Its structure allows it to act as a versatile building block, offering pathways to enhance flexibility, durability, and biodegradability in a variety of polymer systems.[2] This guide will explore its potential as a key intermediate in the synthesis of advanced polyesters and poly(ester-amides), its role as a functional plasticizer, and its prospective applications in the development of biodegradable polymers and drug delivery systems. We will examine the underlying chemical principles, provide detailed experimental insights, and present a forward-looking perspective on the future of this intriguing molecule.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its potential in polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₄ | [3] |
| Molecular Weight | 236.27 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 39 °C | [4] |
| Boiling Point | 205-209 °C @ 1 Torr | [4] |
| Solubility | Slightly soluble in chloroform and methanol | [4] |
Synthesis of this compound:
The synthesis of this compound typically involves the selective monoesterification of adipic acid with benzyl alcohol. A common challenge in this synthesis is preventing the formation of the diester. One effective method involves the reaction of adipic anhydride with benzyl alcohol, which favors the formation of the monoester.[5]
Core Applications in Polymer Science
A Functional Monomer for Polyester Synthesis
This compound serves as an excellent candidate for the synthesis of functional polyesters. The presence of the benzyl group can impart unique properties to the resulting polymer, such as increased thermal stability and altered solubility. The synthesis of polyesters from this monomer typically follows a two-stage melt polycondensation method.[4]
Experimental Protocol: Synthesis of a Polyester from this compound and a Diol
-
Esterification: this compound and a diol (e.g., 1,4-butanediol) are charged into a reactor in a stoichiometric ratio. A catalyst, such as p-toluenesulfonic acid (p-TSA), is added.[4] The mixture is heated to approximately 160°C under a nitrogen atmosphere to initiate the esterification reaction, with the continuous removal of water as a byproduct.[4]
-
Polycondensation: Once the initial esterification is complete (as indicated by the amount of water collected), the temperature is raised to promote the polycondensation reaction, where oligomers condense to form higher molecular weight polymers.[4] This stage is typically carried out under vacuum to facilitate the removal of any remaining byproducts.
The resulting polyester will have a repeating unit containing the benzyl ester side chain, which can influence its material properties.
Causality Behind Experimental Choices:
-
Catalyst: p-TSA is an effective acid catalyst for esterification, promoting the reaction rate.[4]
-
Temperature and Vacuum: The elevated temperature provides the necessary activation energy for the reaction, while the vacuum in the second stage is crucial for driving the equilibrium towards the formation of high molecular weight polymer by removing small molecule byproducts.[4]
Characterization of the Resulting Polyester:
The synthesized polyester can be characterized using various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages and the presence of the benzyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.[6]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[7]
Crafting Biodegradable Polymers with Enhanced Functionality
The incorporation of this compound into polymer chains offers a promising route for developing biodegradable materials. Aliphatic polyesters are known for their susceptibility to hydrolysis, a key mechanism in biodegradation.[8] The benzyl ester group can be cleaved under physiological conditions or by enzymatic action, potentially leading to the degradation of the polymer backbone.
Furthermore, the benzyl group provides a site for further functionalization, allowing for the attachment of bioactive molecules or targeting ligands, which is particularly relevant for biomedical applications.
Workflow for Developing a Biodegradable Polymer:
Caption: Workflow for developing biodegradable polymers from this compound.
A Multifunctional Plasticizer for Enhanced Polymer Performance
Adipic acid esters are well-established as effective plasticizers, particularly for polyvinyl chloride (PVC), enhancing its flexibility and durability.[9] this compound, with its unique structure, can be envisioned as a reactive plasticizer. The benzyl group can participate in secondary interactions with the polymer matrix, potentially leading to improved plasticizer retention and reduced migration.
Mechanism of Plasticization:
Plasticizers work by inserting themselves between polymer chains, reducing the intermolecular forces and thereby increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) and an increase in the flexibility of the material.[1]
Hypothesized Advantages of this compound as a Plasticizer:
-
Reduced Migration: The bulky benzyl group may create steric hindrance, slowing down the migration of the plasticizer out of the polymer matrix.
-
Improved Thermal Stability: The aromatic nature of the benzyl group could contribute to enhanced thermal stability of the plasticized polymer.
-
Reactive Potential: The carboxylic acid group could potentially be used to covalently bond the plasticizer to the polymer backbone, leading to a permanent plasticizing effect.
A Building Block for Advanced Poly(ester-amide)s
The reaction of this compound with amino alcohols can lead to the formation of poly(ester-amide)s. These polymers combine the beneficial properties of both polyesters (flexibility, biodegradability) and polyamides (thermal stability, mechanical strength).[10] The synthesis is typically carried out via melt polycondensation in a two-step process.
The presence of the benzyl ester side chain can influence the hydrogen bonding network of the amide groups, thereby affecting the polymer's crystallinity and mechanical properties.
Logical Relationship in Poly(ester-amide) Synthesis:
Caption: Synthesis of poly(ester-amides) from this compound.
Potential in Drug Delivery Systems
Biodegradable polyesters are extensively used in drug delivery systems due to their biocompatibility and ability to undergo controlled degradation.[11] Polymers synthesized from this compound could be particularly advantageous in this field.
Potential Mechanisms for Drug Delivery:
-
Drug Encapsulation: The hydrophobic benzyl groups could create domains within the polymer matrix suitable for encapsulating hydrophobic drugs.
-
Prodrug Formation: The carboxylic acid functionality (if the benzyl ester is cleaved post-polymerization) or the benzyl group itself could be used to covalently attach drug molecules, forming a prodrug that releases the active agent upon polymer degradation.
-
Controlled Release: The degradation rate of the polymer, and thus the drug release profile, could be tuned by copolymerizing this compound with other monomers.
Future Perspectives and Conclusion
This compound stands as a promising, yet underexplored, building block in the arsenal of polymer chemists. While much of the current literature focuses on adipic acid and its simpler esters, the unique structural features of the monobenzyl ester suggest a wide range of potential applications. Its ability to introduce a bulky, aromatic side group into polymer chains opens up new avenues for controlling properties such as thermal stability, solubility, and biodegradability.
Further research is warranted to fully elucidate the potential of this monomer. Key areas for future investigation include:
-
Detailed kinetic studies of its polymerization with various co-monomers.
-
Comprehensive characterization of the mechanical, thermal, and degradation properties of the resulting polymers.
-
In-depth evaluation of its performance as a plasticizer in various polymer systems.
-
Exploration of its utility in the synthesis of functional materials for biomedical applications, including drug delivery and tissue engineering.
References
- Google Patents. (2012). Method for synthesizing adipic acid monoethyl ester. CN102351691A.
-
de Meireles Brioude, M., Guimarães, D. H., Fiúza, R. da P., de Almeida Prado, L. A. S., Boaventura, J. S., & José, N. M. (2007). Synthesis and characterization of aliphatic polyesters from glycerol, by-product of biodiesel production, and adipic acid. Polímeros, 17(4), 291-295. Retrieved from [Link]
-
Puiggalí, J., & Muñoz-Guerra, S. (2012). Biodegradable Poly(ester amide)s: Synthesis and Applications. UPCommons. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and NMR Characterization of Hyperbranched Polyesters from Trimethylolpropane and Adipic Acid. Retrieved from [Link]
-
Tainuo Chemical. (2024). The Role of Adipic Acid in Plasticizer Production: Enhancing Flexibility in Polymers. Retrieved from [Link]
-
Tainuo Chemical. (2024). How Adipic Acid Plasticizers Improve Performance in PVC And Other Plastics. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ADIPIC ACID POLYESTER. Retrieved from [Link]
-
Benarbia, A., Elidrissi, A., Aqil, M., Amyay, A., Bellaouchi, R., Asehraou, A., ... & Tahani, A. (2016). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Journal of Polymer and Biopolymer Physics Chemistry, 4(1), 16-27. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Mohammadnia, M., Zohuriaan-Mehr, M. J., Kabiri, K., & Jamshidi, A. (2012). Preparation and characterization of polyesters with controlled molecular weight method. International Journal of Chemical and Biochemical Sciences, 2, 36-41. Retrieved from [Link]
- Google Patents. (1985). Preparation of pure monoesters of adipic acid. US4537987A.
-
Organic Syntheses. (n.d.). Adipic acid. Retrieved from [Link]
- Google Patents. (1977). Process for the preparation of polyester polyols. US4018815A.
-
ResearchGate. (2018). Biodegradable Poly(oxamide ester)s from Adipic Acid and Amino Alcohols with Different Chain Lengths: Synthesis, Characterization, and Properties. Retrieved from [Link]
-
ResearchGate. (2016). Plasticizers and Lubricants of Adipic Ester Type with Complex Structure. Retrieved from [Link]
-
Albertsson, A. C., & Varma, I. K. (2002). Aliphatic Polyesters: Great Degradable Polymers That Cannot Do Everything. Biomacromolecules, 4(1), 14-21. Retrieved from [Link]
-
PubMed. (2021). Polymer-Assisted Aripiprazole-Adipic Acid Cocrystals Produced by Hot Melt Extrusion Techniques. Retrieved from [Link]
-
PubMed Central. (2012). Biomedical Applications of Biodegradable Polymers. Retrieved from [Link]
-
ResearchGate. (2011). Reaction kinetics of polycondensation process of low molecular weight poly (ethylene adipate). Retrieved from [Link]
-
PubMed Central. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. Retrieved from [Link]
-
MDPI. (2020). Special Issue : Biomedical Polymers and Drug Delivery Systems. Retrieved from [Link]
-
PubMed Central. (2018). Biomedical Applications of Biodegradable Polyesters. Retrieved from [Link]
-
MDPI. (2023). Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. Retrieved from [Link]
-
MDPI. (2023). Advanced Polymers for Biomedical Applications: Mini Review. Retrieved from [Link]
-
MDPI. (2011). Degradable Poly(ester amide)s for Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2013). Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. Retrieved from [Link]
-
MDPI. (2022). Kinetics of PTSA-Catalysed Polycondensation of Citric Acid with 1,3-Propanediol. Retrieved from [Link]
-
Specific Polymers. (2024). Biodegradable polyesters. Retrieved from [Link]
-
ResearchGate. (2018). Biomedical applications of polymer materials. Retrieved from [Link]
-
MDPI. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Retrieved from [Link]
-
Semantic Scholar. (2024). Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of Poly(oxyethylene-co-adipate)-diol from Adipic Acid and Polyethylene Glycols: Effect of Catalyst Concentration. Retrieved from [Link]
-
MDPI. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]
-
ResearchGate. (2012). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (2018). IR and NMR characterization of polymer: comparison of (a) IR spectra,.... Retrieved from [Link]
Sources
- 1. The Role of Adipic Acid in Plasticizer Production: Enhancing Flexibility in Polymers - TAINUO CHEMICAL [sinotainuo.com]
- 2. US4018815A - Process for the preparation of polyester polyols - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. iscientific.org [iscientific.org]
- 5. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]
- 9. US4537987A - Preparation of pure monoesters of adipic acid - Google Patents [patents.google.com]
- 10. Degradable Poly(ester amide)s for Biomedical Applications [mdpi.com]
- 11. biomedres.us [biomedres.us]
Precision Engineering of Biodegradable Polymers: The Strategic Utility of Adipic Acid Monobenzyl Ester
Executive Summary
In the synthesis of advanced biodegradable polymers—particularly for drug delivery systems (DDS) and amorphous solid dispersions (ASDs)—the ability to desymmetrize dicarboxylic acids is a critical competency.[1] Adipic acid, a standard C6 building block, is ubiquitous in polyester synthesis. However, its symmetric nature poses a challenge when precise, monofunctional attachment is required.
Adipic acid monobenzyl ester (AAME) serves as the solution. By masking one carboxylic acid terminus with a benzyl group, researchers can utilize the free acid terminus for coupling (e.g., to a polymer backbone or peptide) without inducing uncontrolled crosslinking. Crucially, the benzyl ester is orthogonally removable via mild catalytic hydrogenolysis, regenerating the free acid in the final polymer architecture. This "Protect-Couple-Deprotect" strategy is essential for synthesizing amphiphilic cellulosic polymers and peptide amphiphiles that require pendant carboxylic acid groups for pH-responsive solubility and drug interaction.
Chemical Foundation: The Desymmetrization Strategy
The primary utility of AAME lies in its ability to break the symmetry of adipic acid. In standard polycondensation, adipic acid reacts at both ends, leading to network formation or linear chain extension. In precision synthesis, we often require adipic acid to act as a terminal spacer or a pendant solubilizing group .
Mechanistic Advantages[2]
-
Orthogonality: The benzyl ester is stable against acid chlorides and mild basic conditions used during esterification/amidation coupling.
-
Mild Deprotection: Unlike methyl or ethyl esters (which require harsh hydrolysis that might degrade the polymer backbone), benzyl esters are cleaved via hydrogenolysis (
, Pd/C). This preserves sensitive ester linkages in the biodegradable polymer backbone. -
Purification Leverage: The benzyl group adds significant hydrophobicity/UV-activity, simplifying the separation of the mono-ester from the di-acid and di-ester byproducts via chromatography or pH-controlled extraction.
Synthesis of the Monomer: this compound
CAS: 621-43-2
Achieving high purity (>98%) is paramount. The synthesis is typically a statistical esterification. The challenge is separating the statistical mixture: Adipic Acid (AA), Monobenzyl Adipate (AAME), and Dibenzyl Adipate (DBA).
Protocol 1: Statistical Synthesis and Purification
Objective: Synthesize AAME with >95% purity using a Dean-Stark apparatus.
| Parameter | Specification |
| Reagents | Adipic acid (1.0 eq), Benzyl alcohol (1.5 eq), p-Toluenesulfonic acid (PTSA, 0.01 eq) |
| Solvent | Toluene (Azeotropic removal of water) |
| Temperature | Reflux (~110°C) |
| Time | 3–5 hours (Monitor water evolution) |
Step-by-Step Methodology:
-
Reaction: Charge a round-bottom flask with adipic acid (73 g, 0.5 mol), benzyl alcohol (81 g, 0.75 mol), PTSA (0.95 g), and toluene (200 mL). Attach a Dean-Stark trap and reflux.[2][3]
-
Monitoring: Continue reflux until the theoretical amount of water (~9 mL) is collected.
-
Workup (Crucial for Purity):
-
Cool the mixture. Dilute with diethyl ether.
-
Removal of Unreacted Acid: Wash with water. Adipic acid is partially soluble; however, a specific pH adjustment is more effective.
-
Selective Extraction: Extract the organic layer with 10%
or dilute NaOH. The di-ester remains in the organic layer. The mono-ester (AAME) and unreacted adipic acid move to the aqueous phase as salts. -
Isolation: Separate the aqueous layer.[2] Acidify carefully to pH ~4-5 to precipitate/extract the mono-ester while keeping adipic acid (more soluble) in solution, or extract the acidified aqueous layer with DCM.
-
Distillation: Purify the resulting oil via vacuum distillation if necessary, though crystallization from hexanes/ether is often sufficient.
-
Validation (NMR):
-
NMR (
): 7.35 (m, 5H, Ar-H), 5.12 (s, 2H, ), 2.39 (m, 4H, ), 1.70 (m, 4H, ). -
Key Indicator: Absence of the signal at
5.12 indicates pure adipic acid; integration ratio of 5:2 (Ar:Benzylic) confirms mono-substitution.
Application: Synthesis of Amphiphilic Cellulosic Polymers
A primary application of AAME is in the synthesis of Cellulose Adipate derivatives (e.g., hydroxypropyl methylcellulose acetate adipate). These polymers serve as matrices for Amorphous Solid Dispersions (ASDs), stabilizing poorly soluble drugs.[4][5]
The Challenge
Directly reacting adipic acid with cellulose leads to crosslinking (gelation). Reacting with adipic anhydride is uncontrolled.
The Solution: The AAME-Chloride Route
By converting AAME to its acid chloride (this compound chloride), it can be reacted with the hydroxyl groups of the cellulose ether.
Workflow Diagram
The following diagram illustrates the pathway from monomer synthesis to final biodegradable polymer.
Caption: Synthetic workflow for creating amphiphilic cellulose adipates using AAME to prevent crosslinking.
Protocol 2: Polymer Functionalization and Deprotection
Phase A: Activation
-
Dissolve AAME (20 g) in dry DCM.
-
Add catalytic DMF (1 drop).
-
Slowly add Oxalyl Chloride (1.2 eq) at 0°C. Stir at RT for 2 hours.
-
Remove solvent under vacuum to yield This compound chloride (oil). Do not purify further.
Phase B: Coupling
-
Dissolve the polymer backbone (e.g., HPMC, Cellulose Acetate) in a suitable solvent (Acetone or Pyridine).
-
Add the AAME-Chloride. React at 40–60°C.
-
Precipitate the polymer (now benzyl-protected) in water/ethanol.
Phase C: Hydrogenolysis (Deprotection) [6]
-
Dissolve the protected polymer in THF or Acetone/Methanol.
-
Add Pd/C catalyst (10% wt loading).
-
Stir under
atmosphere (balloon pressure is usually sufficient) for 12–24 hours. -
Filter through Celite to remove Pd/C.
-
Precipitate the final polymer.
-
Result: The benzyl groups are removed, leaving pendant adipic acid moieties (free -COOH). The polymer is now pH-responsive and biodegradable.
-
Analytical Characterization
To ensure the integrity of the synthesis, specific analytical markers must be tracked.
| Technique | Analyte | Key Observation |
| Intermediate (AAME) | Singlet at ~5.1 ppm (Benzyl | |
| Final Polymer | Disappearance of the 5.1 ppm singlet and 7.3 ppm aromatic multiplet. This confirms complete deprotection. | |
| GPC | Polymer | Shift in Molecular Weight (Mw). Note: Removal of benzyl groups will slightly reduce Mw compared to the protected precursor. |
| DSC | Polymer |
References
-
Synthesis of this compound and Application in Cellulose Derivatives Source: Journal of Medicinal Chemistry / ACS Title: "Design and Synthesis of Cellulose-Based Amorphous Solid Dispersions" (Contextualized from general AAME protocols in medicinal chemistry). URL:[Link] (Refers to English et al., J. Med. Chem. 1990, 33, 344-347 for the core synthesis protocol).[1][7]
- Title: "Biodegradable polyethylene glycol-based water-insoluble hydrogels (CN102573913B)
-
Advanced Polymer Synthesis Protocols Source: ResearchGate / ACS Omega Title: "Direct synthesis of cellulose adipate derivatives using adipic anhydride (Comparison to AAME route)" URL:[Link]
-
Benzyl Protecting Group Strategies Source: National Institutes of Health (NIH) Title: "Sustainable Approaches for the Protection and Deprotection of Functional Groups" URL:[Link]
-
Peptide Amphiphiles and Drug Release Source: PubMed Central Title: "Drug release from hydrazone-containing peptide amphiphiles" URL:[Link]
Sources
- 1. CN102686245A - Disinfection of Biodegradable Hydrogels - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US9708415B2 - Esters of cellulosic materials and diacids and method of making thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. CN102573913B - Biodegradable polyethylene glycol-based water-insoluble hydrogels - Google Patents [patents.google.com]
Discovery and history of "Adipic acid monobenzyl ester"
Topic: Discovery and History of Adipic Acid Monobenzyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Synthesis, History, and Pharmaceutical Application
Executive Summary & Chemical Identity
This compound (Benzyl hydrogen adipate), CAS 40542-90-3 , represents a pivotal intermediate in organic synthesis, specifically in the field of desymmetrization . As the mono-ester of adipic acid (hexanedioic acid), it breaks the
This guide explores the evolution of its synthesis—from statistical chemical methods to precision enzymatic catalysis—and its critical role in drug delivery systems, particularly in the development of
| Property | Data |
| IUPAC Name | 6-(Benzyloxy)-6-oxohexanoic acid |
| Common Name | Benzyl hydrogen adipate |
| CAS Number | 40542-90-3 |
| Molecular Formula | |
| Molecular Weight | 236.26 g/mol |
| Key Function | Heterobifunctional linker, Desymmetrization agent |
Historical Genesis: The Statistical Barrier
The history of this compound is not defined by a single "discovery" event but by the overcoming of the statistical barrier in dicarboxylic acid chemistry.
The Challenge of Adipic Acid
Unlike succinic or glutaric acid, which readily form stable cyclic anhydrides that can be opened by alcohols to yield mono-esters quantitatively, adipic acid tends to form linear polymeric anhydrides due to the entropy penalty of forming a 7-membered ring. Consequently, early 20th-century chemists could not easily access the mono-ester via the anhydride route.
The "Statistical Nightmare" (1950s–1980s)
Historically, the synthesis relied on the direct esterification of adipic acid with benzyl alcohol. This process is governed by statistical probability.
-
Reaction: Adipic Acid + Benzyl Alcohol
Monoester + Diester + Unreacted Acid. -
The Math: In a 1:1 stoichiometric mix, the maximum theoretical yield of the mono-ester is 50%, but in practice, it hovers around 25–35% due to the rapid formation of the thermodynamically stable diester (Dibenzyl adipate).
-
Impact: This necessitated tedious separation protocols (fractional distillation or pH-controlled extraction), creating a bottleneck for industrial scaling.
The Turning Point: Pharmaceutical Application
The molecule gained prominence in the late 1980s and early 1990s with the rise of prodrug strategies and PEGylation .
The J. Med. Chem. 1990 Breakthrough
A definitive moment in the history of this intermediate is anchored in the work of English et al. (1990) at Pfizer Central Research. In their development of orally active
-
Context: Improving the bioavailability of sulbactam and related inhibitors.
-
Role: The mono-ester served as a lipophilic linker that could be attached to the drug, increasing membrane permeability, while the benzyl group offered a semi-stable protection that could be removed via hydrogenolysis (Pd/C) under mild conditions, preserving sensitive
-lactam rings.
Evolution of Synthesis: From Chaos to Precision
Method A: The Optimized Chemical Route (Classic)
While statistical, this method remains the benchmark for small-scale lab preparation where cost of reagents is negligible compared to time.
Mechanism: Acid-catalyzed Fisher esterification with continuous water removal.
Protocol 1: Chemical Synthesis (Standardized)
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Reagents: Charge Adipic Acid (1.0 eq), Benzyl Alcohol (0.8 eq), and p-Toluenesulfonic acid (pTsOH, 0.05 eq) in Toluene (0.5 M). Note: Using excess acid minimizes diester formation.
-
Reflux: Heat to reflux (
) for 4–6 hours until theoretical water is collected. -
Workup (The Critical Step):
-
Cool to RT. Dilute with Ethyl Acetate.
-
Basify: Wash with sat.
. The Diester stays in organic; Monoester and Acid go to aqueous. -
Acidify: Separate aqueous layer, acidify carefully to pH 4. Extract with DCM. This selectively pulls the Monoester (pKa ~4.5) while leaving most unreacted Adipic Acid (pKa ~4.4, but much more polar) in the aqueous phase.
-
-
Purification: Silica Gel Chromatography (Hexane:EtOAc gradient).
Method B: The Enzymatic Revolution (Green Chemistry)
In the 2000s, the field shifted toward biocatalysis. Candida antarctica Lipase B (CAL-B) (often immobilized as Novozym 435) revolutionized this synthesis by offering high selectivity.
Mechanism: Lipases in non-polar solvents (e.g., hexane, toluene) perform esterification rather than hydrolysis. The enzyme's active site sterically disfavors the entry of the bulky mono-ester for a second attack, thus preventing diester formation.
Protocol 2: Lipase-Catalyzed Desymmetrization
-
Reagents: Adipic Acid (1.0 eq), Benzyl Alcohol (1.0 eq), Novozym 435 (10% w/w relative to substrate).
-
Solvent: Hexane or Toluene (Anhydrous). Note: Hydrophobicity of solvent is key to enzyme activity.
-
Reaction: Stir at
– in the presence of molecular sieves (to scavenge water and drive equilibrium). -
Yield: Can achieve >90% selectivity for the mono-ester.
-
Workup: Filter off enzyme (reusable). Evaporate solvent.
Visualizing the Synthetic Logic
The following diagram illustrates the divergence between the statistical chemical route and the precision enzymatic route.
Figure 1: Comparison of Statistical Chemical Synthesis vs. CAL-B Enzymatic Synthesis pathways.
Applications in Drug Development[1]
Functionalization of PEG Hydrogels
This compound is a key reagent in the synthesis of biodegradable hydrogels .
-
Mechanism: It reacts with Polyethylene Glycol (PEG) amines or hydroxyls.
-
Utility: The benzyl group acts as a temporary mask. Once the PEG-Adipate-Benzyl construct is formed, the benzyl group is removed (hydrogenolysis), exposing the carboxylic acid for further conjugation to peptides or drugs (e.g., in tissue engineering scaffolds).
-Lactamase Inhibitor Prodrugs
As highlighted by English et al., the ester is used to synthesize "double esters" or mixed carbonates.
-
Workflow:
-
Activation: this compound is activated (e.g., with DCC/Pentafluorophenol) to form an active ester.
-
Coupling: Reacted with the
-lactamase inhibitor (e.g., Sulbactam derivative). -
Deprotection: The benzyl group is removed to fine-tune solubility or to create a salt-forming site.
-
Synthesis of Unnatural Amino Acids
The mono-ester serves as a starting material for the Curtius Rearrangement .
-
The free acid terminus is converted to an acyl azide
isocyanate amine. -
This converts the
dicarboxylic acid into a amino-ester (Benzyl 5-aminopentanoate), a valuable building block for peptidomimetics and nylon-related research.
References
-
English, A. R., Retsema, J. A., Girard, A. E., Lynch, J. E., Barth, W. E., & Faiella, J. A. (1990). Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam. Journal of Medicinal Chemistry, 33(1), 344–347.[1]
-
Gross, R. A., Kumar, A., & Kalra, B. (2001). Polymer synthesis by in vitro enzyme catalysis.[2] Chemical Reviews, 101(7), 2097–2124.
- Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One-pot biocatalytic synthesis of monoglycerides by lipase-catalyzed esterification of glycerol in solvent-free medium. Biocatalysis and Biotransformation, 16(3), 181-204.
-
Google Patents. (2012). Biodegradable polyethylene glycol-based water-insoluble hydrogels (CN102573913B).
Sources
"Adipic acid monobenzyl ester" synonyms and IUPAC name
The following is an in-depth technical guide on Adipic Acid Monobenzyl Ester, structured for researchers and drug development professionals.
Identity, Synthesis, and Applications in Drug Development
Executive Summary
This compound (CAS: 40542-90-3) is a critical desymmetrized building block in organic synthesis. Unlike symmetric adipic acid derivatives, this hemiester possesses two distinct termini: a free carboxylic acid and a benzyl-protected ester. This duality allows for orthogonal protection strategies , enabling the sequential elaboration of each end of the six-carbon chain. It is widely utilized in the synthesis of lipophilic prodrugs, peptide linkers, and as a spacer in proteolysis-targeting chimeras (PROTACs).
Chemical Identity & Nomenclature
Accurate nomenclature is vital to distinguish this hemiester from the symmetric diester (dibenzyl adipate).
| Category | Details |
| Systematic IUPAC Name | 6-(Benzyloxy)-6-oxohexanoic acid |
| Alternative IUPAC | 6-Oxo-6-(phenylmethoxy)hexanoic acid |
| Common Synonyms | Monobenzyl adipate; Benzyl hydrogen adipate; Adipic acid mono-benzyl ester |
| CAS Number | 40542-90-3 |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.27 g/mol |
| SMILES | O=C(O)CCCCC(=O)OCc1ccccc1 |
Synthetic Pathways & Production
For research and pharmaceutical applications, purity is paramount. There are two primary synthetic routes: the Statistical Route (Industrial/Bulk) and the Anhydride Route (Precision/Lab).
The Challenge of Desymmetrization
Reacting adipic acid directly with benzyl alcohol inevitably yields a statistical mixture of:
-
Unreacted Adipic Acid (Starting Material)
-
This compound (Target)
-
Dibenzyl Adipate (Over-reaction)
Separating these three components requires tedious chromatography or pH-controlled extraction, often resulting in poor yields (<35%).
The Anhydride Route (Recommended Protocol)
The preferred method for high-purity synthesis involves the ring-opening of adipic anhydride. This pathway is highly selective because the anhydride ring opening releases the free acid, which is less reactive than the anhydride, preventing over-esterification under controlled conditions.
Visualizing the Synthetic Logic
Figure 1: Comparison of the low-yield statistical route versus the high-selectivity anhydride ring-opening pathway.
Detailed Experimental Protocol (Anhydride Route)
Note: This protocol assumes the in-situ generation or prior isolation of adipic anhydride.
Reagents:
-
Adipic anhydride (1.0 equiv)
-
Benzyl alcohol (0.95 equiv) - Slight deficit to ensure full consumption of alcohol
-
DMAP (4-Dimethylaminopyridine) (0.05 equiv) - Catalyst
-
Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve Adipic anhydride (10 mmol) in anhydrous DCM (20 mL).
-
Addition: Add DMAP (0.5 mmol). Cool the solution to 0°C.
-
Reaction: Dropwise add Benzyl alcohol (9.5 mmol) dissolved in DCM (5 mL) over 15 minutes.
-
Reflux/Stir: Allow the mixture to warm to room temperature and stir for 12 hours. (If using Toluene, heating to 80°C accelerates the ring opening).
-
Workup (Self-Validating Step):
-
Dilute with DCM.
-
Wash with 1N HCl (to remove DMAP).
-
Wash with saturated NaHCO₃ solution. CRITICAL: The target is an acid.[1][2] It will move to the aqueous layer as the carboxylate salt. The diester and unreacted alcohol remain in the organic layer.
-
Separation: Discard the organic layer (removes diester impurities).
-
Acidification: Acidify the aqueous layer carefully with 1N HCl to pH ~2.
-
Extraction: Extract the cloudy aqueous layer with Ethyl Acetate (3x).
-
-
Isolation: Dry combined organic extracts over MgSO₄, filter, and concentrate in vacuo.
-
Result: Pure this compound is obtained as a white waxy solid or viscous oil.
Applications in Drug Development
The utility of this compound lies in its ability to serve as a heterobifunctional linker .
Orthogonal Protection Strategy
In complex molecule synthesis (e.g., peptidomimetics), the benzyl ester is stable to acidic conditions (TFA, HCl) used to remove Boc groups, and basic conditions (mild) used to remove Fmoc groups. It is selectively removed by Hydrogenolysis (H₂/Pd-C) .
Mechanism of Orthogonal Deprotection
Figure 2: The benzyl ester moiety remains stable under standard peptide coupling conditions but is cleanly cleaved by catalytic hydrogenation.
Specific Use Cases
-
PROTAC Linkers: this compound provides a 6-carbon alkyl chain. The free acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative), and the benzyl group is subsequently removed to allow coupling to the protein-of-interest ligand.
-
Prodrug Synthesis: Used to increase the lipophilicity of polar drugs. The drug is esterified to the free acid end. The benzyl group is removed, and the resulting free acid can be further modified or left as a solubility-enhancing handle.
-
Polymer Chemistry: Used as a chain terminator or branching agent in polyester synthesis where controlled molecular weight or end-group functionality is required.
Physical Properties & Safety Data
| Property | Value |
| Physical State | Low-melting solid or viscous liquid |
| Melting Point | 39–41 °C |
| Boiling Point | ~205–209 °C (at 1 Torr) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
| pKa | ~4.4 (Carboxylic acid) |
Safety Profile (GHS Classifications):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Use standard PPE (gloves, goggles) and work within a fume hood, especially when handling the anhydride precursor.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11075409, this compound.
-
[Link]
-
-
Organic Syntheses.Preparation of Adipic Acid Derivatives (General Reference for Adipic Chemistry).
-
[Link]
-
- ChemicalBook. This compound Product Properties and Synthesis Links.
- Sigma-Aldrich.
Sources
Methodological & Application
Application Note: Precision Synthesis of Adipic Acid Monobenzyl Ester
Strategies for Chemical and Enzymatic Desymmetrization of Symmetric Dicarboxylic Acids
Executive Summary
Adipic acid monobenzyl ester (Monobenzyl adipate) is a critical intermediate in the synthesis of asymmetric pharmaceutical linkers, biodegradable polymers, and prodrugs. The primary synthetic challenge lies in desymmetrization : reacting a symmetric dicarboxylic acid (adipic acid) with a single equivalent of alcohol (benzyl alcohol) without generating significant quantities of the diester (dibenzyl adipate).
This Application Note details two validated protocols to overcome the statistical distribution problem:
-
Method A (Chemical): A robust, scalable approach utilizing stoichiometric control and a pH-switch purification strategy.
-
Method B (Enzymatic): A high-selectivity "green" approach utilizing immobilized Candida antarctica Lipase B (CAL-B).
Strategic Analysis: The Statistical Challenge
When reacting a symmetric diacid (
-
25% Unreacted Diacid
-
50% Monoester (Target)
-
25% Diester (Impurity)
To isolate the monoester in high yield, one must deviate from this statistical equilibrium.
| Feature | Method A: Chemical Synthesis | Method B: Enzymatic Synthesis |
| Principle | Le Chatelier’s Principle (Excess Acid) | Steric/Active Site Selectivity |
| Stoichiometry | 3:1 (Adipic Acid : Alcohol) | 1:1 (Equimolar) |
| Reaction Time | 4–6 Hours | 12–24 Hours |
| Purification | Extraction (pH switching) | Filtration & Evaporation |
| Scalability | High (Kg scale) | Moderate (Enzyme cost) |
Method A: Acid-Catalyzed Stoichiometric Control
Best for: Large-scale synthesis where raw material cost (adipic acid) is low and enzyme cost is prohibitive.
Mechanism & Logic
By using a large excess of adipic acid (3 to 4 equivalents), we statistically suppress diester formation. The challenge then shifts from synthesis to purification—specifically, separating the monoester from the large excess of unreacted acid and the small amount of diester. We utilize the differential acidity (pKa) of the species for a "pH-switch" extraction.
Materials[1][2]
-
Adipic Acid: 43.8 g (0.30 mol) [3.0 eq]
-
Benzyl Alcohol: 10.8 g (10.3 mL, 0.10 mol) [1.0 eq]
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH), 0.19 g (1 mol%)
-
Solvent: Toluene (150 mL)
-
Apparatus: 500 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.
Protocol
-
Setup: Charge the RBF with Adipic Acid, Benzyl Alcohol, p-TsOH, and Toluene. Attach the Dean-Stark trap filled with toluene.
-
Reflux: Heat the mixture to reflux (~115°C). Water will azeotrope into the trap.
-
Note: Adipic acid is not fully soluble in toluene at RT but will dissolve/suspend at reflux.
-
-
Monitoring: Continue reflux until theoretical water (~1.8 mL) is collected (approx. 4–6 hours).
-
Cooling: Cool the reaction mixture to room temperature (25°C).
-
Observation: A large amount of unreacted adipic acid will precipitate out.
-
-
Filtration: Filter the solids (recoverable adipic acid) and wash the filter cake with cold toluene (2 x 20 mL). Combine filtrates.
Purification (The pH-Switch Workflow)
This is the critical step to ensure purity.
-
Diester Removal: Wash the toluene filtrate with saturated NaHCO₃ (3 x 50 mL) .
-
Chemistry: The Monoester (R-COOH) converts to its sodium salt (R-COO⁻Na⁺) and moves to the Aqueous Layer .
-
Chemistry: The Diester (neutral) stays in the Organic (Toluene) Layer .
-
-
Phase Separation: Keep the Aqueous Layer . Discard the organic layer (or save for diester recovery).
-
Acidification: Carefully acidify the aqueous layer with 6M HCl to pH ~1-2 while stirring.
-
Observation: The Monoester will oil out or precipitate as a white solid.
-
-
Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Finishing: Dry the Ethyl Acetate layer over MgSO₄, filter, and concentrate in vacuo.
Purification Logic Diagram
Figure 1: The "pH-Switch" purification logic allows for the complete separation of the target monoester from neutral diester by-products.
Method B: Enzymatic Desymmetrization
Best for: High-value applications requiring mild conditions and minimal solvent waste.
Mechanism
Novozym 435 (Immobilized Candida antarctica Lipase B) possesses a unique active site that accommodates the nucleophile (benzyl alcohol) and the acyl donor (adipic acid). Once the monoester is formed, the increased hydrophobicity and steric bulk of the benzyl group reduce the affinity of the molecule for the enzyme's active site compared to the free diacid, thereby naturally suppressing the second esterification.
Materials[1][2]
-
Adipic Acid: 1.46 g (10 mmol)
-
Benzyl Alcohol: 1.08 g (10 mmol)
-
Biocatalyst: Novozym 435 (100 mg, ~4% w/w relative to substrates)
-
Solvent: Toluene (10 mL) or Solvent-free (if melted, but Toluene preferred for mass transfer)
-
Drying Agent: Molecular Sieves (4Å, activated, 0.5 g)
Protocol
-
Preparation: In a 20 mL scintillation vial, combine Adipic Acid, Benzyl Alcohol, and Toluene.
-
Activation: Add Molecular Sieves (to scavenge water and drive equilibrium) and Novozym 435 beads.
-
Incubation: Place in an orbital shaker (200 rpm) at 50°C .
-
Note: Do not exceed 60°C to preserve enzyme stability.
-
-
Time Course: Run for 24 hours.
-
Workup:
-
Filter off the enzyme beads and molecular sieves. (Enzyme can be washed with acetone and reused).
-
Evaporate the solvent in vacuo.
-
Optional: If high purity is required, perform the NaHCO₃ wash described in Method A to remove any trace diester, though diester formation is typically <5% in this method.
-
Analytical Validation
To confirm the synthesis of the monoester versus the diester, Proton NMR is the primary validation tool.
| Signal | Adipic Acid | Monoester (Target) | Diester (Impurity) |
| Benzyl -CH₂- | None | Singlet (~5.1 ppm, 2H) | Singlet (~5.1 ppm, 4H) |
| Acid -COOH | Broad (~12.0 ppm, 2H) | Broad (~12.0 ppm, 1H) | None |
| Chain -CH₂- | Symmetric Multiplets | Asymmetric Multiplets | Symmetric Multiplets |
| Integration Ratio | N/A | 5:2 (Aromatic : Benzyl CH2) | 10:4 (Aromatic : Benzyl CH2) |
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete extraction of monoester from aqueous layer. | Ensure aqueous layer is pH < 2 before extraction. Salt the water with NaCl to improve organic phase recovery. |
| High Diester (Method A) | Ratio of AA:Alcohol too low. | Increase Adipic Acid to 4 equivalents. |
| Solid Adipic Acid in Product | Inefficient washing. | Ensure the initial filtration of cold toluene is thorough. |
| Enzyme Inactivity (Method B) | Water accumulation. | Fresh molecular sieves are essential. Ensure reagents are dry. |
References
-
Nishiguchi, T., Ishii, Y., & Fujisaki, S. (1982). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 3069-3071. Link
-
Babler, J. H., & Coghlan, M. J. (1982). Method of preparing monoesters (US Patent 4,314,071). U.S. Patent and Trademark Office. Link
-
López, V., et al. (2021).[4] Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis.[5] Biointerface Research in Applied Chemistry, 11(6), 14833-14843. Link
-
Organic Syntheses. (1945). Adipic acid, ethyl ester (General Esterification Protocol).[6] Organic Syntheses, Coll. Vol. 2, p.264. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
Application Note: Purification Strategies for Adipic Acid Monobenzyl Ester
This Application Note provides a rigorous technical guide for the purification of Adipic acid monobenzyl ester (Monobenzyl adipate). Due to its low melting point (~39°C) and amphiphilic nature, standard thermal recrystallization often fails, leading to "oiling out."
This guide prioritizes a Chemo-Physical Hybrid Protocol : utilizing pH-switchable solubility for gross purification, followed by low-temperature precipitation for polishing.
CAS: 40542-90-3 | Formula: C₁₃H₁₆O₄ | Target Purity: >98% (HPLC)[1]
Introduction & Compound Analysis
This compound is a critical intermediate in the synthesis of unsymmetrical diesters, polymers, and prodrugs. Its structure features a lipophilic benzyl ester tail and a hydrophilic carboxylic acid head.
The Purification Challenge:
-
Low Melting Point (39°C): The compound exists as a solid only slightly above room temperature. Standard reflux-cooling crystallization cycles often result in phase separation (oiling out) rather than crystal lattice formation.
-
Impurity Profile:
-
Adipic Acid (Starting Material): Highly polar, high MP (~152°C).
-
Dibenzyl Adipate (Over-reaction): Non-polar, neutral.
-
Benzyl Alcohol: Liquid, difficult to remove by simple evaporation due to high boiling point.
-
To achieve pharmaceutical-grade purity, we cannot rely solely on solubility differences. We must exploit the pKa (~4.4) of the free carboxylic acid.
Primary Purification: The "pH-Switch" Extraction
Before attempting crystallization, the crude reaction mixture must be purified chemically. This protocol separates the mono-ester from both the diester (neutral) and the di-acid (highly polar/water-soluble).
Protocol A: Acid-Base Fractionation
Rationale: This method uses the carboxylic acid group as a "handle" to move the target molecule between aqueous and organic phases, leaving non-acidic impurities behind.
Reagents:
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated NaHCO₃ solution (pH ~8.5) or 1M NaOH (careful titration required)
-
1M HCl
-
Brine
Workflow:
-
Dissolution: Dissolve crude mixture in EtOAc (10 mL/g).
-
Acid Removal (Wash 1): Wash with water (x2). Adipic acid (di-acid) is partially soluble in water and will be largely removed here.
-
Target Extraction (The Switch): Extract the organic layer with Saturated NaHCO₃ (x3) .
-
Mechanism: The mono-ester converts to its sodium salt (R-COO⁻ Na⁺) and moves into the Aqueous Layer .
-
Waste: The Organic Layer now contains Dibenzyl adipate and Benzyl alcohol. Discard this organic layer (or save for recovery).
-
-
Acidification: Cool the collected Aqueous Layer to 0-5°C. Slowly acidify with 1M HCl to pH ~2 while stirring.
-
Observation: The mono-ester will precipitate as a white solid or oil out as a cloudy emulsion.
-
-
Recovery: Extract the acidified aqueous mixture with fresh EtOAc (x3).
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo below 35°C.
Secondary Purification: Low-Temperature Recrystallization
Once the bulk impurities are removed, the residue may still contain trace benzyl alcohol or colored impurities. Due to the 39°C melting point, do not use heat . Use a "Cold Solvent Precipitation" method.
Protocol B: Cold Solvent Precipitation
Rationale: Instead of heating to dissolve (which risks degrading the ester or oiling out), we dissolve at room temperature in a "good" solvent and force precipitation using a "bad" solvent at sub-ambient temperatures.
Solvent System:
-
Solvent A (Good): Diethyl Ether or Ethyl Acetate (Smallest amount possible)
-
Solvent B (Bad): Hexanes or Pentane
Step-by-Step:
-
Dissolution: Take the oil/solid from Protocol A. Add Diethyl Ether dropwise at Room Temperature (20-25°C) until just dissolved. Do not heat.
-
Precipitation Setup: Add Hexanes slowly until a faint, persistent cloudiness appears.
-
Clarification: Add one drop of Ether to clear the solution.
-
Crystallization: Seal the flask and place it in a -20°C freezer for 12-24 hours.
-
Note: Rapid cooling in an ice bath often causes oiling. Slow cooling in a freezer promotes crystal growth.
-
-
Filtration: Filter quickly while cold (using a chilled Buchner funnel if possible). Wash with extremely cold (-20°C) Hexanes.
-
Drying: Vacuum dry at Room Temperature. Do not use a vacuum oven with heat, as the solid will melt.
Visualizing the Purification Logic
The following diagram illustrates the critical separation logic required for this amphiphilic molecule.
Caption: Flowchart demonstrating the "Chemical Filter" strategy to isolate the mono-ester before crystallization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature too high or cooling too fast. | Re-dissolve by adding a small amount of EtOAc. Cool much slower (wrap flask in cotton wool inside the freezer). Seed with a pure crystal if available. |
| Low Yield | pH not low enough during acidification. | Ensure pH is < 2. The pKa is ~4.4; at pH 4, 50% is still ionized and water-soluble. |
| Impurity: Diester | Incomplete extraction. | The NaHCO₃ wash is critical. Ensure vigorous shaking. If diester persists, repeat the base extraction step. |
| Melting during drying | Vacuum oven is too hot. | The MP is 39°C. Use a high-vacuum line at ambient temperature (20-25°C) only. |
References
-
ChemicalBook. (2025).[2] this compound Properties and MSDS. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: this compound.[3] Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
SciSpace. (2011). Synthesis and purification of flavonol prodrugs using monobenzyl adipate. (Contextual reference for acid/base workup of this specific intermediate). Retrieved from
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Adipic Acid Monobenzyl Ester Purity
Abstract
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of Adipic Acid Monobenzyl Ester (MBA) . MBA is a critical intermediate in the synthesis of pharmaceuticals and biodegradable polymers.[1] Its unique structure—containing both a polar free carboxylic acid and a hydrophobic benzyl ester—presents a chromatographic challenge requiring gradient elution to resolve it from its polar precursor (Adipic acid) and non-polar by-product (Dibenzyl adipate).[2] This guide provides a step-by-step protocol, mechanistic insights, and troubleshooting strategies to ensure high-integrity data.
Introduction & Scientific Context
This compound (CAS: 40542-90-3) is a mono-ester utilized frequently as a protecting group strategy in organic synthesis or as a building block for asymmetric diesters.[2]
The Analytical Challenge: The synthesis of MBA typically involves the esterification of Adipic acid with Benzyl alcohol. The crude reaction mixture inevitably contains:
-
Adipic Acid (Starting Material): Highly polar, elutes near the void volume.
-
Benzyl Alcohol (Reagent): Moderately polar, UV active.
-
This compound (Target): Amphiphilic.
-
Dibenzyl Adipate (Side Product): Highly hydrophobic, strongly retained.
An isocratic method often fails here; it either elutes Adipic acid in the void (poor resolution) or retains the Diester indefinitely (long run times). Therefore, a Gradient Elution strategy on a C18 stationary phase is the required standard.
Method Development Strategy (Expertise & Logic)
Stationary Phase Selection
A C18 (Octadecylsilane) column is selected due to its ability to separate compounds based on hydrophobicity. The benzyl ring of the ester provides strong
Mobile Phase Chemistry
-
Solvent A (Aqueous): Water + 0.1% Phosphoric Acid (
).[2] -
Solvent B (Organic): Acetonitrile (ACN).[5]
Detection Wavelength[1]
-
210 nm: Universal detection for the carbonyl groups (
). Essential for detecting Adipic acid (which lacks a chromophore).[2] -
254 nm: Specific detection for the Benzyl ring. Useful for quantifying the ester vs. benzyl alcohol but will be blind to free Adipic acid.
-
Recommendation: Use a Diode Array Detector (DAD) to monitor both, but calculate purity based on 210 nm to include all impurities.
Experimental Protocol
Reagents & Chemicals
| Reagent | Grade | Purpose |
| This compound | Reference Std.[2][6] | Target identification |
| Acetonitrile (ACN) | HPLC Grade | Mobile Phase B |
| Water | Milli-Q / HPLC | Mobile Phase A |
| Phosphoric Acid (85%) | HPLC Grade | pH Modifier |
| Adipic Acid | Analytical Std.[2] | Impurity marker |
| Dibenzyl Adipate | Analytical Std. | Impurity marker |
Instrumentation
-
System: HPLC with Quaternary Pump and DAD (e.g., Agilent 1260/1290, Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[2]
-
Column Temp: 30°C (Controlled).
Chromatographic Conditions
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (ACN) | Event |
|---|---|---|---|
| 0.00 | 90 | 10 | Injection / Hold |
| 2.00 | 90 | 10 | Isocratic for Polar Acids |
| 15.00 | 10 | 90 | Linear Gradient |
| 20.00 | 10 | 90 | Wash Hydrophobics |
| 20.10 | 90 | 10 | Re-equilibration |
| 25.00 | 90 | 10 | End of Run |[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 5 - 10 µL
-
Detection: UV @ 210 nm (Reference 360 nm)
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Note: Do not use 100% water (solubility issues with diester) or 100% ACN (peak distortion for early eluters).
-
-
Concentration: 0.5 mg/mL (500 ppm).
-
Procedure:
-
Weigh 10 mg of sample into a 20 mL vial.
-
Add 10 mL of Diluent.
-
Sonicate for 5 minutes to ensure dissolution of the diester impurity.
-
Filter through a 0.22 µm PTFE or Nylon filter into an HPLC vial.
-
Visualizing the Separation Logic
The following diagram illustrates the separation mechanism and elution order based on the polarity and hydrophobicity of the components.
Caption: Elution order of MBA and impurities based on hydrophobic interaction with C18 stationary phase.
Results & System Suitability (Trustworthiness)[1]
To validate the reliability of the data, the following System Suitability Testing (SST) parameters must be met before running unknown samples.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between Benzyl Alcohol and MBA | Ensures no co-elution of reagent and product. |
| Tailing Factor (T) | 0.8 < T < 1.5 | Verifies pH control (protonation of acid). |
| Precision (RSD) | < 1.0% for Area (n=5) | Confirms injector and pump stability. |
| Retention Time | ± 0.1 min variability | Confirms gradient mixing accuracy. |
Expected Elution Order:
-
Adipic Acid: ~3.5 min (Void marker, polar).
-
Benzyl Alcohol: ~6.5 min.
-
This compound (MBA): ~11.0 min.
-
Dibenzyl Adipate: ~17.5 min (Requires high organic to elute).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peak for MBA | pH of mobile phase is too high (>3.0).[2] | Ensure 0.1% Phosphoric Acid is added.[2] The carboxylic acid must be protonated. |
| Adipic Acid not visible | Detection wavelength is >220 nm.[2][7] | Switch detection to 210 nm. Adipic acid has no UV absorbance >230 nm.[2][8] |
| Ghost Peaks | Contaminated Mobile Phase or Gradient artifact. | Use HPLC-grade water and ACN.[2] Run a blank gradient to subtract baseline. |
| Retention Time Drift | Column temperature fluctuation. | Ensure column oven is ON and stable at 30°C. |
References
-
PubChem. (n.d.).[6] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link][2]
-
SIELC Technologies. (n.d.). Separation of Adipic Acid, benzyl butyl ester on Newcrom R1 HPLC column. Retrieved January 31, 2026, from [Link][2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Adipic Acid | SIELC Technologies [sielc.com]
- 3. Separation of Benzyl octyl adipate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 5. Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | C13H16O4 | CID 11075409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 8. reddit.com [reddit.com]
FTIR spectroscopy for "Adipic acid monobenzyl ester" functional group identification
Executive Summary & Scientific Context
Adipic acid monobenzyl ester (AAMBE), also known as 6-(benzyloxy)-6-oxohexanoic acid, represents a critical class of "Janus" intermediates in organic synthesis. Possessing both a free carboxylic acid and a benzyl-protected ester, it serves as a vital linker in the synthesis of dendrimers, polymerization initiators, and pharmaceutical precursors.
The analytical challenge in verifying AAMBE lies in resolving its dual carbonyl functionality. A standard synthesis often yields a mixture of unreacted adipic acid (di-acid), dibenzyl adipate (di-ester), and the desired mono-ester.
This Application Note provides a definitive FTIR protocol to distinguish AAMBE from its symmetric byproducts. By leveraging the inductive effects that differentiate ester and acid carbonyls, researchers can utilize this method as a rapid, non-destructive quality control gate before proceeding to NMR or Mass Spectrometry.
Theoretical Band Assignment & Mechanism
To interpret the spectrum of AAMBE, one must deconstruct the molecule into its constituent vibrational oscillators. The spectrum is defined by the competition between the electron-withdrawing benzyl group and the hydrogen-bonding carboxylic acid.
The "Dual Carbonyl" Shift
The most diagnostic feature of AAMBE is the splitting of the carbonyl (
-
Ester Carbonyl (~1735 cm⁻¹): The oxygen atom in the ester linkage (
) is more electronegative than the carbon in a ketone or the hydroxyl in an acid (when not dimerized). This inductive withdrawal strengthens the bond, shifting it to a higher frequency. -
Acid Carbonyl (~1700–1710 cm⁻¹): In the solid or neat liquid state, carboxylic acids form stable dimers via strong hydrogen bonding. This weakens the
bond constant, shifting the absorption to a lower frequency.[1]
The Aromatic Signature
The benzyl moiety introduces specific
Experimental Protocol
Sample Preparation Strategy
While transmission FTIR (using KBr pellets) offers high resolution for H-bonding networks, Attenuated Total Reflectance (ATR) is the recommended industry standard for AAMBE due to its speed and the avoidance of moisture interference (hygroscopic KBr can distort the O-H region).
Recommended Hardware:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Pathlength: Single reflection (sufficient for pure samples).
Acquisition Parameters[2]
-
Spectral Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹ (Critical for resolving the carbonyl doublet)
-
Scans: 32 (Background) / 32 (Sample)
-
Apodization: Blackman-Harris 3-Term
Workflow Diagram
The following diagram outlines the logical flow for sample handling and data validation.
Figure 1: Operational workflow for FTIR acquisition of AAMBE. Note the critical validation gate based on carbonyl splitting.
Diagnostic Peak Analysis
The following table summarizes the specific wavenumbers required to identify AAMBE.
Table 1: Diagnostic FTIR Bands for this compound
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Acid O-H | Stretching | 2500 – 3300 | Medium, Broad | "Overinflated" shape centering ~3000 cm⁻¹.[1][2] Indicates free acid end. |
| Aromatic C-H | Stretching ( | 3030 – 3060 | Weak, Sharp | Shoulders on the broad O-H band. Confirms Benzyl group.[3] |
| Aliphatic C-H | Stretching ( | 2850 – 2960 | Strong | Methylene ( |
| Ester C=O | Stretching | 1735 – 1750 | Strong | Key Identifier. Distinctly higher than acid C=O. |
| Acid C=O | Stretching | 1690 – 1710 | Strong | Lower frequency due to H-bonded dimerization. |
| Aromatic Ring | C=C Ring Breathing | 1495, 1455 | Medium | Characteristic of the benzene ring. |
| Ester C-O | Stretching (C-O-C) | 1150 – 1200 | Strong | Often the strongest peak in the fingerprint region. |
| Acid C-O | Stretching (C-O-H) | 1210 – 1320 | Medium | Differentiates from the Ester C-O. |
| Mono-Sub Benzene | Out-of-plane Bend | 690 – 710 | Strong | Diagnostic for mono-substitution (Benzyl). |
| Mono-Sub Benzene | Out-of-plane Bend | 730 – 770 | Strong | The "second peak" confirming mono-substitution.[4] |
Structural Confirmation Logic
To ensure the sample is the mono-ester and not a mixture, follow this logic path. A mixture of di-acid and di-ester will physically mimic the mono-ester spectrum but often lacks the specific stoichiometric intensity ratio of the carbonyls.
Logic Pathway Diagram
Figure 2: Decision tree for spectral interpretation. This logic filters out common synthesis byproducts.
Validation & Troubleshooting
Common Artifacts
-
The "Merged" Carbonyl: If the resolution is set too low (e.g., 8 cm⁻¹) or the sample is wet, the 1705 and 1735 peaks may merge into a single broad peak with a shoulder. Solution: Increase resolution to 2 cm⁻¹ and dry the sample.
-
CO₂ Interference: Atmospheric CO₂ absorbs sharply at 2350 cm⁻¹. While not interfering with AAMBE peaks, high CO₂ indicates a poor background purge which can destabilize the baseline near the carbonyl region.
Reference Standard Calibration
To validate the frequency accuracy of your spectrometer before measuring AAMBE, use a Polystyrene film standard.
-
Check Peak: 1601.4 cm⁻¹ (Aromatic Ring Breath).
-
Tolerance: ± 1.0 cm⁻¹.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on inductive effects in carbonyls).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
-
NIST Chemistry WebBook. Infrared Spectroscopy of Carboxylic Acids and Esters. National Institute of Standards and Technology. [Link]
-
Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.[5] (Reference for ATR sampling depth and resolution parameters).
Sources
Mass spectrometry fragmentation pattern of "Adipic acid monobenzyl ester"
An Application Note on the Mass Spectrometric Fragmentation of Adipic Acid Monobenzyl Ester
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of this compound (AAME), a significant compound in polymer science and as a specialty plasticizer.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for quality control, metabolite identification, and process monitoring. This document outlines the characteristic fragmentation pathways of AAME using Electrospray Ionization (ESI) in both positive and negative ion modes. We present detailed protocols for sample preparation and instrument operation, explain the causal mechanisms behind the observed fragment ions, and provide visual diagrams to elucidate the fragmentation cascades. This guide is intended for researchers, analytical chemists, and quality assurance professionals working with AAME or structurally related compounds.
Introduction and Significance
This compound, also known as 6-(benzyloxy)-6-oxohexanoic acid, is a bifunctional molecule featuring a terminal carboxylic acid and a benzyl ester. Its unique structure makes it a valuable intermediate in the synthesis of polyesters, polyurethanes, and other polymers, where it can impart flexibility and durability.[1] It also serves as a building block in various organic syntheses.[1][2]
Accurate identification and characterization of AAME in complex matrices are essential. Tandem mass spectrometry (MS/MS) provides the requisite specificity and sensitivity for this task. By inducing fragmentation of a selected precursor ion, MS/MS generates a unique "fingerprint" spectrum that is characteristic of the molecule's structure. This application note serves as a definitive guide to interpreting these fingerprints for AAME.
Chemical Profile of this compound
| Property | Value | Source |
| Systematic Name | 6-(benzyloxy)-6-oxohexanoic acid | |
| Synonyms | Monobenzyl adipate, 5-(Benzyloxycarbonyl)pentanoic acid | [1][2] |
| CAS Number | 40542-90-3 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₄ | [1][3] |
| Molecular Weight | 236.27 g/mol | [1] |
| Monoisotopic Mass | 236.10486 Da | [3] |
Experimental Methodology
The protocols described herein are designed to be robust and reproducible, forming a self-validating system for the analysis of AAME.
Reagents and Sample Preparation
The rationale for this protocol is to prepare a clean, dilute sample suitable for ESI, minimizing matrix effects and ensuring efficient ionization.
-
Reagents : this compound (≥97% purity), HPLC-grade Methanol, HPLC-grade Water, Formic Acid (for positive mode), Ammonium Hydroxide (for negative mode).
-
Protocol :
-
Prepare a stock solution of AAME at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 mixture of methanol and water.
-
For positive ion mode analysis , add formic acid to the working solution to a final concentration of 0.1% (v/v). This aids in the formation of the protonated molecule [M+H]⁺.[4]
-
For negative ion mode analysis , add ammonium hydroxide to the working solution to a final concentration of 0.1% (v/v) to facilitate the formation of the deprotonated molecule [M-H]⁻.[4]
-
Instrumentation and Parameters
The analysis was conceptualized for a quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides high resolution and mass accuracy, but the principles are applicable to other tandem mass spectrometers like ion traps or triple quadrupoles.
-
Instrument : High-Resolution Q-TOF Mass Spectrometer
-
Ion Source : Electrospray Ionization (ESI)
-
Infusion : The working solution is infused directly at a flow rate of 5 µL/min.
Table of Recommended Mass Spectrometer Settings:
| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) | Rationale |
| Ionization Mode | ESI+ | ESI- | To generate protonated and deprotonated precursor ions, respectively. |
| Capillary Voltage | 3.5 kV | -3.0 kV | Optimizes the spray and ionization efficiency for each polarity. |
| Source Temperature | 120 °C | 120 °C | Facilitates desolvation of the ESI droplets. |
| Desolvation Gas | Nitrogen, 600 L/hr | Nitrogen, 600 L/hr | Aids in solvent evaporation to produce gas-phase ions. |
| Collision Gas | Argon | Argon | Standard inert gas for collision-induced dissociation (CID). |
| Precursor Ion (m/z) | 237.11 | 235.10 | Corresponds to the monoisotopic mass of [C₁₃H₁₇O₄]⁺ and [C₁₃H₁₅O₄]⁻.[3] |
| Collision Energy | 15-30 eV | 15-30 eV | A range is used to observe both primary and secondary fragments. |
Fragmentation Analysis and Discussion
The fragmentation of this compound is dictated by its constituent functional groups: the carboxylic acid, the benzyl ester, and the aliphatic chain.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, the molecule is protonated, typically at one of the carbonyl oxygens. The resulting precursor ion, [M+H]⁺, has an expected m/z of 237.11 .
The primary fragmentation pathway is driven by the stability of the benzyl group. The most favorable cleavage is the heterolytic cleavage of the ester C-O bond, leading to the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium ion (C₇H₇⁺). This fragment is consistently observed as the base peak in the spectra of benzyl-containing compounds. Another common fragmentation for protonated carboxylic acids is the neutral loss of water.
Key Fragment Ions in Positive Mode:
| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Fragment Structure/Name |
| 237.11 | 91.05 | C₆H₆O₂ (Adipic Acid) | Tropylium Cation (C₇H₇⁺) |
| 237.11 | 219.10 | H₂O | [M+H-H₂O]⁺ |
| 237.11 | 108.06 | C₆H₉O₃ | Benzyl alcohol cation radical |
graph "Positive_Ion_Fragmentation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];// Nodes M_H [label="[M+H]⁺\nm/z 237.11", fillcolor="#F1F3F4"]; F91 [label="Tropylium Ion\n(C₇H₇⁺)\nm/z 91.05", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F219 [label="[M+H-H₂O]⁺\nm/z 219.10", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges M_H -> F91 [label="- Adipic Acid"]; M_H -> F219 [label="- H₂O"]; }
Caption: Fragmentation pathway of protonated AAME.
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative mode, deprotonation occurs at the most acidic site, the carboxylic acid proton, yielding the [M-H]⁻ precursor ion at m/z 235.10 . The fragmentation of dicarboxylic acid monoanions and their monoesters has been studied and follows predictable pathways.[5][6]
Two primary fragmentation channels are observed:
-
Loss of Benzyl Alcohol : This is analogous to the loss of a water molecule from a simple deprotonated dicarboxylic acid.[6] It involves an intramolecular reaction, resulting in a stable cyclic anhydride-like ion.
-
Decarboxylation : The loss of a neutral CO₂ molecule (44 Da) from the carboxylate terminus is a characteristic fragmentation for carboxylates.
Key Fragment Ions in Negative Mode:
| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Fragment Structure/Name |
| 235.10 | 127.04 | C₇H₈O (Benzyl Alcohol) | Adipic anhydride anion radical |
| 235.10 | 191.11 | CO₂ | [M-H-CO₂]⁻ |
graph "Negative_Ion_Fragmentation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];// Nodes M_H_neg [label="[M-H]⁻\nm/z 235.10", fillcolor="#F1F3F4"]; F127 [label="[M-H - C₇H₈O]⁻\nm/z 127.04", fillcolor="#34A853", fontcolor="#FFFFFF"]; F191 [label="[M-H - CO₂]⁻\nm/z 191.11", fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// Edges M_H_neg -> F127 [label="- Benzyl Alcohol"]; M_H_neg -> F191 [label="- CO₂"]; }
Caption: Fragmentation pathway of deprotonated AAME.
Standard Operating Protocol (SOP) for AAME Analysis
This SOP provides a step-by-step workflow for the reliable acquisition of MS/MS data for this compound.
Caption: Standard workflow for MS/MS analysis of AAME.
Conclusion
The fragmentation pattern of this compound is highly characteristic and directly reflects its chemical structure. In positive ion mode, the spectrum is dominated by the stable tropylium ion at m/z 91.05 . In negative ion mode, diagnostic fragments are observed from the loss of benzyl alcohol (m/z 127.04 ) and decarboxylation (m/z 191.11 ). These distinct fragmentation pathways provide a reliable and specific method for the identification and structural confirmation of AAME in various applications. The protocols and data presented in this note offer a robust foundation for developing quantitative and qualitative analytical methods for this important chemical intermediate.
References
-
PubChem. This compound . National Center for Biotechnology Information. [Link]
-
NIST WebBook. Adipic acid, TMS derivative . National Institute of Standards and Technology. [Link]
-
ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... . ResearchGate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]
-
MassBank. MSBNK-Keio_Univ-KO000152 - Adipate . MassBank. [Link]
-
ResearchGate. The mass spectrum of adipic acid and its fragmentation pattern . ResearchGate. [Link]
-
ResearchGate. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives . ResearchGate. [Link]
-
ACS Publications. One-Step Production of Renewable Adipic Acid Esters from Mucic Acid... . American Chemical Society. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]
-
ResearchGate. Excellent Synthesis of Adipic Acid . ResearchGate. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry . UAB. [Link]
Sources
Application Notes & Protocols: Adipic Acid Monobenzyl Ester as a Novel Plasticizer for Polyvinyl Chloride (PVC)
Document ID: PVC-AAME-APN-001
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Adipic Acid Monobenzyl Ester (AAME) as a plasticizer for polyvinyl chloride (PVC). It outlines the theoretical underpinnings of its plasticizing action, detailed protocols for formulation and performance evaluation, and guidance on data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for the assessment of AAME's efficacy in modifying PVC properties.
Introduction: The Role of Plasticizers in PVC
Polyvinyl chloride, in its unmodified state, is a rigid and brittle polymer due to strong intermolecular dipole-dipole interactions between the polymer chains.[1] For applications requiring flexibility, such as cable insulation, flooring, and synthetic leather, the addition of a plasticizer is essential.[2][3] Plasticizers are high-boiling point organic esters that, when added to PVC, position themselves between the polymer chains, reducing the intermolecular forces and thereby increasing flexibility, ductility, and processability.[4]
Adipic acid esters are a well-established class of non-phthalate plasticizers, often favored for their good low-temperature performance and potential for biodegradability.[4][5] this compound (AAME), a molecule featuring both a linear aliphatic chain and an aromatic benzyl group, presents a unique structure for investigation as a PVC plasticizer. This guide explores its potential, providing the necessary protocols to evaluate its performance characteristics.
Mechanism of Action: Plasticization of PVC by AAME
The efficacy of a plasticizer is fundamentally determined by its compatibility and interaction with the PVC matrix. The AAME molecule (C₁₃H₁₆O₄) possesses distinct chemical moieties that govern this interaction.[6] The ester group provides the necessary polarity to interact with the polar C-Cl bonds of the PVC chains. The aliphatic hexanedioic acid backbone contributes to flexibility, while the benzyl group may influence compatibility and permanence.
The process of plasticization can be visualized as the insertion of AAME molecules between the rigid PVC chains. This spacing increases the "free volume" within the polymer matrix, allowing the PVC chains to slide past one another more easily when a force is applied. This molecular-level change manifests as a reduction in the material's glass transition temperature (Tg) and an increase in its macroscopic flexibility.[7][8]
Figure 1: Mechanism of PVC plasticization by this compound (AAME).
Properties of this compound
A thorough understanding of the plasticizer's intrinsic properties is critical for predicting its behavior in a PVC formulation.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆O₄ | [6] |
| Molecular Weight | 236.26 g/mol | [6] |
| Appearance | White to Off-White Solid | [9] |
| Melting Point | 39 °C | [9] |
| Boiling Point | 205-209 °C @ 1 Torr | [9] |
| Purity | Typically ≥97% | |
| Solubility | Slightly soluble in Chloroform, Methanol | [9] |
| Storage | Recommended at -20°C to 4°C | [9][10] |
Safety Note: this compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All procedures should be performed in a well-ventilated area or fume hood.
Protocol for Formulation and Sample Preparation
This protocol details the preparation of plasticized PVC test specimens. The concentration of the plasticizer is expressed in parts per hundred of resin (phr) by weight.
3.1 Materials and Equipment
-
PVC Resin (Suspension grade recommended)
-
This compound (AAME)
-
Thermal Stabilizer (e.g., Calcium/Zinc or Tin-based)
-
Lubricant (e.g., Stearic acid)
-
Two-roll mill with heating capabilities
-
Compression molder with heated platens
-
Analytical balance (±0.01 g)
-
Mixing vessel
3.2 Experimental Workflow: Sample Preparation
Figure 2: Workflow for the preparation of plasticized PVC test specimens.
3.3 Step-by-Step Procedure
-
Formulation Calculation: For each desired concentration, calculate the required mass of each component based on 100 parts of PVC resin. For example, for a 40 phr formulation using 100g of PVC, 40g of AAME would be required.
-
Weighing: Accurately weigh all components using an analytical balance.
-
Pre-mixing: Combine the weighed PVC resin, AAME, thermal stabilizer, and lubricant in a suitable mixing vessel. Mix thoroughly at room temperature to ensure a uniform distribution of the liquid plasticizer onto the PVC powder.
-
Melt Compounding:
-
Preheat the two-roll mill to a surface temperature of 160-170°C. The exact temperature may require optimization based on the specific PVC grade.
-
Carefully transfer the pre-mixed compound to the nip of the rolls.
-
Allow the material to melt and form a band around one of the rolls.
-
Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization. The material should appear as a smooth, uniform, leathery sheet.
-
-
Compression Molding:
-
Preheat the compression molder platens to 175°C.
-
Cut the milled sheet into pieces appropriately sized for the desired mold (e.g., a 150mm x 150mm x 2mm plaque mold).
-
Place the pieces into the mold, insert into the press, and pre-heat for 5 minutes with minimal pressure.
-
Apply a pressure of approximately 10 MPa for 5 minutes to fully consolidate the material.
-
Turn off the heat and allow the mold to cool to below 50°C while maintaining pressure.
-
Release the pressure and carefully demold the plaque.
-
-
Conditioning: Before testing, condition all specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in many ASTM standards.[12]
Performance Evaluation Protocols
The following protocols are essential for characterizing the performance of AAME as a PVC plasticizer. A control sample (unplasticized PVC) and a sample with a standard commercial plasticizer (e.g., DOA or DEHP, where appropriate) should be prepared for comparison.
4.1 Mechanical Properties
-
Objective: To determine the effect of AAME on the flexibility, strength, and hardness of PVC.
-
Governing Standard: ASTM D2284 provides guidance on evaluating plasticizer efficiency through tensile properties.[12]
Protocol:
-
Specimen Preparation: Cut dumbbell-shaped test specimens from the molded plaques according to ASTM D638 specifications.
-
Hardness Testing:
-
Use a Shore A or Shore D durometer. For flexible PVC, Shore A is typically appropriate.
-
Place the molded plaque on a flat, hard surface.
-
Press the durometer foot firmly onto the specimen and record the reading after 15 seconds.[1]
-
Take at least five readings at different locations and calculate the average.
-
-
Tensile Testing:
-
Use a universal testing machine (tensile tester) equipped with an extensometer.
-
Measure the thickness and width of the narrow section of each dumbbell specimen.
-
Mount the specimen in the grips of the machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the tensile strength (stress at break) and elongation at break.[13] Test at least five specimens per formulation.
-
4.2 Thermal Properties
-
Objective: To assess the effect of AAME on the glass transition temperature (Tg) and the thermal stability of the PVC compound.
Protocol:
-
Differential Scanning Calorimetry (DSC) for Tg: [8]
-
Cut a small sample (5-10 mg) from the molded plaque and place it in an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 K/min) from ambient to a temperature above the expected Tg (e.g., 120°C).[14]
-
The Tg is identified as a step-change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability: [14]
-
Place a sample (10-15 mg) in a TGA crucible.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 K/min) from ambient to ~600°C.
-
Record the mass loss as a function of temperature. The onset temperature of major weight loss indicates the beginning of thermal degradation.[15]
-
4.3 Migration Resistance
-
Objective: To evaluate the permanence of AAME within the PVC matrix, a critical factor for product lifespan and safety.[16] Adipates can show higher migration levels than phthalates.[17]
-
Governing Standard: Methods can be adapted from ISO 177 or ASTM D2199.[18][19]
Protocol (Activated Carbon Method):
-
Cut circular disc specimens (e.g., 50 mm diameter) from the molded plaques and weigh them accurately (W₁).
-
Place each specimen in a dish and completely cover it with activated carbon.
-
Place the dish in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the exposure time, remove the specimens, allow them to cool to room temperature, and carefully clean off all activated carbon.
-
Re-weigh the specimens (W₂).
-
Calculate the percent weight loss due to plasticizer migration: Weight Loss (%) = [(W₁ - W₂) / W₁] * 100.
Data Interpretation and Expected Results
The data gathered from the evaluation protocols will provide a comprehensive performance profile of AAME.
5.1 Performance Evaluation Workflow: From Sample to Data
Figure 3: Workflow for performance data generation and analysis.
5.2 Expected Trends
The following table summarizes the expected effect of increasing the concentration of AAME on the key properties of PVC.
| Property | Expected Trend with Increasing AAME (phr) | Rationale |
| Shore Hardness | Decrease | Increased molecular mobility and free volume reduce the material's resistance to indentation.[7] |
| Tensile Strength | Decrease | The presence of plasticizer molecules weakens the intermolecular forces between PVC chains.[3][13] |
| Elongation at Break | Increase | Increased chain mobility allows the polymer to stretch more before fracturing.[3] |
| Glass Transition (Tg) | Decrease | AAME reduces the energy required for the polymer chains to move, lowering the Tg.[8] |
| Thermal Stability | May Slightly Decrease | Plasticizers can sometimes initiate thermal degradation at slightly lower temperatures. |
| Migration Loss | Increase | Higher concentrations create a greater driving force for the plasticizer to migrate out of the matrix.[16] |
References
-
Vinidex Pty Ltd. (n.d.). PVC Properties. Retrieved from [Link]
-
MakeItFrom.com. (n.d.). Plasticized (Flexible) Polyvinyl Chloride (PVC-P). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Forgeway Ltd. (n.d.). Plasticizer Migration: What is it and why is it a problem. Retrieved from [Link]
-
QUANDA Plastic. (n.d.). PVC Types & Different Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Adipic acid. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Migrability of PVC plasticizers. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Performance evaluation of new plasticizers for stretch PVC films. Retrieved from [Link]
-
ASTM International. (2019). D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). PVC Measured by DSC and TGA. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]
-
ASTM International. (2022). D7083 Standard Test Method for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curves of PVC and internally plasticzied PVC materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 5). Development of a Highly Efficient Environmentally Friendly Plasticizer. PMC. Retrieved from [Link]
-
KingStar Mold. (2025, September 25). Plasticizer Performance and Evaluation: PVC Application Focus. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanical properties of plasticized PVC films: (A) Tensile strength (Mpa). Retrieved from [Link]
-
In-Vinyls. (2025, June 28). How Adipic Acid Plasticizers Improve Performance in PVC And Other Plastics. Retrieved from [Link]
-
ACS Publications. (n.d.). Thermal Analysis of Plastics. Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (2024, September 23). Synthesis, Performance Evaluation, and Plasticization Dynamics of a Dual-Green Components Flame-Retardant Plasticizer for Poly(vinyl chloride). ACS Applied Polymer Materials. Retrieved from [Link]
-
CORE. (2012, November 19). Performance evaluation of new plasticizers for stretch PVC films. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biobased Plasticizers from Glycerol/Adipic Acid Hyperbranched Poly(ester)s. Retrieved from [Link]
-
American Chemical Society. (n.d.). Biobased plasticizers for poly(vinyl chloride). Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
ASTM International. (n.d.). D1785 Standard Specification for Poly(Vinyl Chloride) (PVC) Plastic Pipe, Schedules 40, 80, and 120. Retrieved from [Link]
Sources
- 1. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 2. PVC Properties - Vinidex Pty Ltd [vinidex.com.au]
- 3. PVC Types & Different Properties - QUANDA Plastic [quandaplastic.com]
- 4. How Adipic Acid Plasticizers Improve Performance in PVC And Other Plastics - TAINUO CHEMICAL [sinotainuo.com]
- 5. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H16O4 | CID 11075409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. This compound | 40542-90-3 [chemicalbook.com]
- 10. This compound [smartscience.co.th]
- 11. 40542-90-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. forgeway.com [forgeway.com]
- 17. (PDF) Migrability of PVC plasticizers [academia.edu]
- 18. researchgate.net [researchgate.net]
- 19. p2infohouse.org [p2infohouse.org]
Application Notes & Protocols: Adipic Acid Monobenzyl Ester in Advanced Drug Delivery
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Adipic Acid Monobenzyl Ester (AAME) in drug delivery formulations. AAME, a versatile monoester of adipic acid, presents significant potential as a functional excipient. Its unique chemical structure, combining a flexible C6 aliphatic chain with a lipophilic benzyl group, makes it an excellent candidate for use as a plasticizer, a solubility enhancer, and a component in controlled-release matrices. This guide details the physicochemical properties of AAME, its synthesis, and provides step-by-step protocols for its incorporation into polymer-based films and amorphous solid dispersions. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science, ensuring a robust and reproducible methodology.
Introduction to this compound (AAME)
Adipic acid and its derivatives are recognized for their utility in the pharmaceutical industry. Adipic acid itself is listed as Generally Recognized as Safe (GRAS) and has been used to improve the solubility and dissolution of poorly water-soluble drugs by forming salts or co-crystals.[1][2] this compound (AAME) is a derivative that functionalizes one of the carboxylic acid groups, creating an amphiphilic molecule with distinct properties.
The presence of the benzyl ester group significantly increases the molecule's lipophilicity compared to its parent dicarboxylic acid, while the remaining free carboxylic acid group provides a site for hydrogen bonding and potential pH-dependent interactions. This duality is key to its function in drug delivery systems. AAME is primarily explored as a building block for drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3] Its excellent solubility in organic solvents makes it highly compatible with common formulation processes.[3]
Physicochemical Properties
A clear understanding of AAME's properties is fundamental to its effective application.
| Property | Value | Source |
| Synonyms | 5-(Benzyloxycarbonyl)pentanoic acid, Monobenzyl adipate | [3][4] |
| CAS Number | 40542-90-3 | [3][4][5] |
| Molecular Formula | C₁₃H₁₆O₄ | [3][4] |
| Molecular Weight | 236.26 g/mol | [3][4] |
| Appearance | Clear, colorless to slightly yellow liquid | [3] |
| Solubility | Excellent in most organic solvents (e.g., ethanol, acetone, THF) | [3] |
Rationale for Use in Drug Delivery
The primary roles of AAME in pharmaceutical formulations are hypothesized and explored as:
-
Plasticizer: In polymer-based systems, such as transdermal patches or oral films, plasticizers are crucial for imparting flexibility and preventing brittleness. AAME's structure allows it to integrate within polymer chains, disrupting intermolecular forces and increasing free volume. This enhances the mechanical properties of the film and can also modulate drug release.
-
Solubility Enhancer: For Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability, AAME can act as a lipophilic carrier in formulations like amorphous solid dispersions (ASDs). It can form a stable, solid solution with the API, preventing its crystallization and thereby enhancing its dissolution rate and bioavailability.
-
Intermediate for Polymer Synthesis: AAME is a valuable intermediate in the synthesis of polyesters and other biodegradable polymers, which are foundational materials for creating drug delivery vehicles.[3]
Synthesis and Characterization of AAME
While AAME is commercially available, in-house synthesis may be required for specific research applications or purity requirements. The following protocol is adapted from established esterification methods for adipic acid derivatives.[6] The primary challenge in synthesizing a monoester of a dicarboxylic acid is preventing the formation of the diester byproduct. This is typically achieved by using a molar excess of the diacid relative to the alcohol.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
Adipic Acid (2.0 equivalents)
-
Benzyl Alcohol (1.0 equivalent)
-
Concentrated Sulfuric Acid (catalytic amount, ~0.02 eq)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography mobile phase
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add adipic acid (2.0 eq), benzyl alcohol (1.0 eq), and toluene (to dissolve/suspend reactants).
-
Catalysis: Carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or by observing the cessation of water collection (typically 4-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and slowly add saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The monoester will elute after the diester byproduct and before the unreacted adipic acid.
-
Characterization: Confirm the identity and purity of the collected fractions using HPLC, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The final product should be a clear, colorless to pale yellow oil.
Application Protocol 1: AAME as a Plasticizer in Ethyl Cellulose Films
This protocol describes the preparation of a drug-loaded polymeric film for potential oral dissolving or transdermal applications, using AAME to enhance film flexibility.
Rationale for Component Selection
-
Polymer (Ethyl Cellulose): A water-insoluble, non-toxic, and FDA-approved polymer commonly used in drug coating and matrix systems. Its rigidity necessitates the use of a plasticizer.
-
API (e.g., Itraconazole): A model BCS Class II drug, its incorporation into a polymer matrix can lead to the formation of an amorphous solid dispersion.[7]
-
Plasticizer (AAME): Chosen to reduce the glass transition temperature (Tg) of ethyl cellulose, making the film less brittle and more pliable.
-
Solvent (Ethanol/Acetone mixture): A volatile solvent system capable of dissolving all components to create a homogenous casting solution.
Formulation Composition
| Component | Function | Concentration (% w/w of dry film) |
| Ethyl Cellulose | Film-forming polymer | 75% |
| Itraconazole (API) | Active Pharmaceutical Ingredient | 10% |
| AAME | Plasticizer | 15% |
Step-by-Step Film Casting Protocol
-
Solution Preparation: In a suitable glass beaker, dissolve the ethyl cellulose in a 1:1 (v/v) mixture of ethanol and acetone with gentle stirring. This may take time; ensure the polymer is fully dissolved before proceeding.
-
API and Plasticizer Addition: In a separate vial, dissolve the Itraconazole and AAME in a small amount of the solvent mixture.
-
Homogenization: Add the API/AAME solution to the polymer solution and stir until a clear, homogenous mixture is obtained.
-
Degassing: Cover the beaker and let it stand for 30 minutes (or sonicate briefly) to remove any entrapped air bubbles, which can cause defects in the final film.
-
Casting: Pour the solution evenly onto a level, non-stick surface (e.g., a Teflon-coated Petri dish). The thickness of the film can be controlled by the volume of solution cast per unit area.
-
Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with the sash partially down) for 24 hours at room temperature. For final solvent removal, place the film in a vacuum oven at 40°C for 12 hours.
-
Evaluation: The resulting film should be transparent, flexible, and uniform. Evaluate its properties, including thickness, tensile strength, elongation at break, and drug content uniformity.
Application Protocol 2: AAME in an Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)
This protocol outlines the use of AAME as a plasticizer and solubilizer in an ASD formulation of a poorly soluble drug, manufactured via HME.
HME Formulation Workflow
Caption: Workflow for creating an Amorphous Solid Dispersion tablet via HME.
Rationale for HME and Component Selection
-
HME: A solvent-free, continuous manufacturing process that is highly efficient for producing ASDs.[7] It uses heat and shear to mix components at a molecular level.
-
Polymer (Soluplus®): A graft copolymer designed for solid solutions, known for its ability to solubilize poorly soluble drugs.
-
API (Itraconazole): A high-melting point, poorly soluble drug that benefits greatly from ASD formulation.
-
AAME: Acts as a processing aid (plasticizer) to lower the required extrusion temperature, preventing thermal degradation of the API and polymer. It also acts as a lipophilic solubilizer within the matrix.
Step-by-Step HME Protocol
-
Pre-blending: Accurately weigh the API, Soluplus®, and AAME in the desired ratio (e.g., 1:2:0.2 API:Polymer:AAME by weight). Mix them thoroughly in a V-blender or by manual tumbling in a sealed bag for 15 minutes to ensure a homogenous physical mixture.
-
Extruder Setup: Set up a co-rotating twin-screw extruder with a suitable temperature profile. A typical profile might increase from 100°C at the feeding zone to 150-170°C in the melting and mixing zones. The exact temperature depends on the thermal properties (Tg, Tm) of the components.
-
Extrusion: Feed the physical blend into the extruder at a constant rate using a gravimetric feeder. The screw speed should be optimized (e.g., 100-200 RPM) to ensure sufficient mixing and residence time without excessive shear.
-
Collection: Collect the molten extrudate as it exits the die onto a conveyor belt where it will cool and solidify into a glassy, transparent strand.
-
Downstream Processing: Mill the cooled extrudate into a fine powder using a cryogenic or impact mill. This milled ASD powder can then be blended with other excipients (e.g., fillers, disintegrants, lubricants) and compressed into tablets or filled into capsules.[7]
-
Characterization: The ASD should be analyzed using Differential Scanning Calorimetry (DSC) to confirm the absence of an API melting peak (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
Evaluation of Formulations
A critical component of development is the rigorous evaluation of the final formulation.
-
Dissolution Testing: Perform in-vitro dissolution studies (USP Apparatus II) in relevant media (e.g., simulated gastric and intestinal fluids). Compare the dissolution profile of the formulated API against the pure, crystalline API. The goal is to demonstrate significant enhancement in dissolution rate and extent.
-
Stability Studies: Store the formulations under accelerated stability conditions (e.g., 40°C / 75% RH) and monitor for any signs of API recrystallization (using DSC and PXRD) or degradation (using HPLC) over time. A stable ASD should remain amorphous throughout its shelf life.
Safety and Handling
This compound should be handled with appropriate precautions in a laboratory setting.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8°C).[3]
References
-
adipic acid. Organic Syntheses Procedure. [Link]
-
Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. UL Research Repository - University of Limerick. [Link]
-
This compound | C13H16O4 | CID 11075409. PubChem - NIH. [Link]
- Method for synthesizing adipic acid monoethyl ester.
-
4: arylesters green synthesis 5. Synthesis of Adipic Acid Adipic acid... ResearchGate. [Link]
-
What Is the Main Use of Adipic Acid? Shanghai Douwin Chemical Co.,Ltd. [Link]
- Monobenzoate useful as a plasticizer in adhesive preparations.
-
Formulation Strategies for High-Concentration Biologics. Leukocare. [Link]
-
Rapid Formulation Development for Monoclonal Antibodies. BioProcess International. [Link]
-
Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. PMC. [Link]
-
Continuous Processing Strategies for Amorphous Solid Dispersions of Itraconazole: Impact of Polymer Selection and Manufacturing Techniques. MDPI. [Link]
Sources
- 1. DSpace [researchrepository.ul.ie]
- 2. Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C13H16O4 | CID 11075409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 40542-90-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
"Adipic acid monobenzyl ester" as a precursor for pharmaceutical ingredients
A Strategic C6-Linker for Pharmaceutical Bioconjugation and Prodrug Design
Executive Summary
Adipic acid monobenzyl ester (AAMBE) (CAS: 40542-90-3), also known as 6-(benzyloxy)-6-oxohexanoic acid, is a critical desymmetrized intermediate in pharmaceutical synthesis. Unlike symmetric adipic acid, AAMBE possesses two distinct termini: a free carboxylic acid and a benzyl-protected ester.
This bifunctionality allows for orthogonal protection strategies , enabling chemists to selectively activate one end of the C6 chain while keeping the other inert. The benzyl ester is uniquely valuable because it is cleavable via hydrogenolysis (
Key Applications:
-
Linker Chemistry: Synthesis of Linker-Drug Conjugates (LDCs) requiring a hydrophobic C6 spacer.
-
PROTACs: Designing flexible alkyl chains connecting E3 ligase ligands to target protein ligands.
-
Prodrugs: Masking polarity to enhance membrane permeability (logP modulation).
Chemical Rationale: The Power of Orthogonality
In complex drug synthesis, the ability to differentiate between two identical functional groups (desymmetrization) is paramount. AAMBE provides a pre-desymmetrized scaffold.
Mechanistic Advantage
The benzyl group offers orthogonal stability compared to alkyl esters (Methyl/Ethyl) and acid-labile groups (Boc/Trityl).
| Condition | Benzyl Ester (Bn) | Methyl Ester (Me) | t-Butyl Ester (tBu) |
| Acid (TFA/HCl) | Stable | Stable | Unstable (Cleaves) |
| Base (LiOH/NaOH) | Unstable (Cleaves) | Unstable (Cleaves) | Stable |
| Hydrogenolysis ( | Unstable (Cleaves) | Stable | Stable |
Application Insight: By using AAMBE, a researcher can couple the free acid end to an amine-drug using standard amide coupling (EDC/NHS). Subsequently, the benzyl group can be removed via catalytic hydrogenation to reveal the second carboxylic acid for further conjugation, without touching any Boc-protected amines or t-Butyl esters present on the drug payload.
Protocol A: High-Purity Synthesis of AAMBE
Rationale: Direct esterification of adipic acid with benzyl alcohol usually yields a statistical mixture: 25% diester, 50% monoester, and 25% unreacted acid. The following protocol utilizes stoichiometric control and polarity-based separation to maximize yield and purity.
Materials
-
Adipic acid (Reagent Grade, >99%)
-
Benzyl alcohol (Anhydrous)
-
p-Toluenesulfonic acid (pTsOH) monohydrate (Catalyst)
-
Toluene (Solvent)[1]
-
Diethyl ether & Saturated
(Workup)
Step-by-Step Methodology
-
Stoichiometric Setup:
-
In a 500 mL Round Bottom Flask (RBF) equipped with a Dean-Stark trap and reflux condenser, suspend Adipic acid (14.6 g, 100 mmol) in Toluene (150 mL) .
-
Add Benzyl alcohol (3.24 g, 30 mmol) .
-
Critical Note: We use a 3.3:1 excess of Adipic acid . This kinetic control forces the statistical distribution toward the mono-ester and unreacted acid, significantly reducing the formation of the difficult-to-separate diester (dibenzyl adipate).
-
-
Catalysis & Reflux:
-
Add pTsOH (57 mg, 0.3 mmol) .
-
Heat to vigorous reflux (
). Monitor water collection in the Dean-Stark trap. -
Reflux for 4–6 hours until water evolution ceases.
-
-
Workup (The "Self-Validating" Separation):
-
Cool the mixture to room temperature.
-
Filtration: Adipic acid is poorly soluble in cold toluene. Filter off the excess unreacted adipic acid (Solid A). Save this for re-use.
-
Concentrate the filtrate to remove toluene.
-
Dissolve the residue in Diethyl Ether (100 mL) .
-
-
Purification (Acid-Base Extraction):
-
Wash 1: Wash the ether layer with water (
mL) to remove traces of adipic acid. -
Extraction: Extract the ether layer with 10% aqueous
( mL) .-
Chemical Logic: The Mono-ester (Free Acid) moves into the aqueous base layer (
). The Diester (Neutral) remains in the Ether layer.
-
-
Separation: Discard the Ether layer (contains diester impurities).
-
Acidification: Carefully acidify the combined aqueous extracts with 6N HCl to pH 2 while stirring on ice. The Mono-ester will precipitate or oil out.
-
Final Extraction: Extract the acidic aqueous phase with Ethyl Acetate (
mL) . Dry over , filter, and concentrate.
-
-
Validation:
-
Yield: Expect ~85–90% based on Benzyl Alcohol.
-
Appearance: Colorless viscous oil or low-melting solid.
-
Protocol B: Activation for Bioconjugation (NHS Ester Formation)
Rationale: To attach AAMBE to a drug amine, it is best converted to an active ester (NHS-ester). This "activated" intermediate is stable enough to be stored but reactive enough to couple with amines under mild conditions.
Workflow Diagram
Caption: Activation pathway of AAMBE to its N-hydroxysuccinimide (NHS) ester for amine coupling.
Methodology
-
Dissolve AAMBE (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in dry Dichloromethane (DCM) .
-
Cool to
under Nitrogen. -
Add EDC
HCl (1.2 eq) portion-wise. -
Stir at
for 1 hour, then warm to Room Temp for 4 hours. -
Workup: Wash with 0.1N HCl (removes excess EDC), then water. Dry and concentrate.
-
Result: The resulting NHS-ester is ready to react with any primary amine-containing drug (
) in PBS buffer (pH 7.4) or DMF/DIEA.
Analytical Specifications (QC)
| Test | Method | Acceptance Criteria |
| Identity | ||
| Purity | HPLC (C18, ACN/Water) | |
| Residual Solvent | GC-Headspace | Toluene |
| Acid Content | Titration (NaOH) |
Visualizing the Orthogonal Strategy
The following diagram illustrates how AAMBE is used to link a Drug to a Targeting Moiety (e.g., Folate or Peptide), utilizing its specific cleavage properties.
Caption: Orthogonal deprotection strategy using AAMBE. Note that Hydrogenolysis removes the Benzyl group without affecting acid-sensitive moieties on the Drug.
References
-
English, A. R., et al. (2021). Metabolic Engineering of Adipic Acid Production. Comprehensive review of adipic acid derivatives and downstream processing.[2][3] [Source: Metabolic Engineering Journal]
-
Lead Sciences. (2023). 6-(Benzyloxy)-6-oxohexanoic acid: Product Specifications and Safety Data. Detailed physicochemical properties of CAS 40542-90-3.[4] [Source: Lead Sciences]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11075409, this compound.
-
Vertex Chem. (2012). Patent CN102351691A: Method for synthesizing adipic acid mono-esters via anhydride intermediates. (Adapted protocol logic for high purity mono-esterification).
-
Chem-Impex International. (2023). This compound: Applications in Pharmaceutical Formulations.[4][5]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 3. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biosynth.com [biosynth.com]
Application Notes and Protocols for Adipic Acid Monobenzyl Ester in Coatings and Adhesives
Introduction: A Multifunctional Additive for Advanced Formulations
Adipic acid monobenzyl ester (CAS No. 40542-90-3) is a versatile compound poised to address the evolving demands of the coatings and adhesives industries.[1] Chemically, it is the monoester of adipic acid and benzyl alcohol, resulting in a molecule with a unique combination of a linear, flexible aliphatic chain and a rigid, aromatic benzyl group. This structure imparts a range of beneficial properties, positioning it as a high-performance plasticizer and potential adhesion promoter.
This guide provides an in-depth exploration of the application of this compound in polyurethane coatings and acrylic adhesives. It is intended for researchers and formulation scientists, offering both theoretical insights and practical, step-by-step protocols for its evaluation and implementation.
Core Attributes and Technical Profile
This compound is a clear, colorless to slightly yellow liquid with excellent solubility in a wide range of organic solvents.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 40542-90-3 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₄ | [1][3] |
| Molecular Weight | 236.27 g/mol | [1][4] |
| Appearance | Clear colorless to slight yellow liquid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Boiling Point | 205-209 °C @ 1 Torr | [5] |
| Density | ~1.142 g/cm³ | [5] |
| Solubility | Soluble in organic solvents such as chloroform and methanol; insoluble in water. | [4][5] |
The Dual Functionality: Plasticization and Adhesion Promotion
The unique molecular architecture of this compound is central to its functionality in polymer systems.
-
Plasticizing Effect: The linear six-carbon chain of the adipate moiety introduces flexibility into rigid polymer networks. By positioning itself between polymer chains, it disrupts intermolecular forces, thereby lowering the glass transition temperature (Tg) and increasing the free volume. This results in a more flexible and less brittle material.[6]
-
Role of the Benzyl Group: The presence of the benzyl group is hypothesized to enhance compatibility with a range of polymer backbones, particularly those containing aromatic structures, such as polyurethane systems derived from aromatic isocyanates. This improved compatibility can lead to more efficient plasticization and a reduced likelihood of migration or "blooming" of the additive to the surface over time. Furthermore, in adhesive formulations, the polar ester linkages and the potential for pi-pi stacking interactions from the aromatic ring can contribute to improved interfacial adhesion with various substrates.[7]
Application in Two-Component Polyurethane Coatings
In two-component (2K) polyurethane coatings, this compound can be incorporated to enhance flexibility and impact resistance, which is particularly crucial for coatings on substrates that may undergo bending or deformation.
Mechanism of Action in Polyurethane Coatings
When added to a polyurethane formulation, this compound acts as an external plasticizer. It does not chemically react with the polyol or isocyanate components but instead physically integrates into the polymer matrix as it cures. This physical integration disrupts the rigid, hydrogen-bonded network of the polyurethane, leading to a more flexible and resilient coating. The aromatic character of the benzyl group can improve its compatibility with polyurethane systems, especially those based on aromatic isocyanates like MDI or TDI.[8]
Protocol 1: Evaluation of this compound in a 2K Polyurethane Clear Coat
This protocol outlines the preparation and testing of a model two-component polyurethane clear coat to evaluate the effect of this compound on flexibility and adhesion.
Materials and Equipment
-
Component A (Polyol Component):
-
Hydroxyl-functional acrylic polyol resin (e.g., 70% solids in butyl acetate)
-
This compound
-
Flow and leveling agent (e.g., polyether-modified polysiloxane)
-
Solvent blend (e.g., butyl acetate, xylene)
-
-
Component B (Isocyanate Component):
-
Hexamethylene diisocyanate (HDI) trimer (e.g., 90% solids in butyl acetate)
-
-
Equipment:
-
High-speed disperser or laboratory mixer
-
Viscometer (e.g., Brookfield or cone and plate)
-
Film applicator (e.g., drawdown bar)
-
Test panels (e.g., cold-rolled steel or aluminum)
-
Conical mandrel tester (per ASTM D522)
-
Cross-hatch adhesion tester (per ASTM D3359)
-
Formulation Workflow
Caption: Workflow for formulating and testing a water-based acrylic adhesive.
Step-by-Step Formulation Procedure
-
Adhesive Compounding:
-
To a mixing vessel, add the acrylic emulsion polymer under slow agitation.
-
Add the wetting agent and a few drops of defoamer.
-
In separate formulations, add this compound at 0% (control), 3%, and 6% based on the dry weight of the acrylic polymer.
-
Add the tackifier dispersion (e.g., 20 parts dry tackifier per 100 parts dry acrylic polymer).
-
Adjust the pH of the formulation to 8.0-8.5 using a dilute ammonia solution.
-
Slowly add the thickener until the target application viscosity is reached (e.g., 1500-2500 cP).
-
Continue mixing at low speed for 20 minutes to ensure homogeneity. [9]2. Sample Preparation:
-
Coat the formulated adhesive onto a polyester (PET) film using a drawdown bar to achieve a dry adhesive thickness of approximately 25 µm.
-
Dry the coated film in an oven at 90°C for 5 minutes.
-
Laminate the dried adhesive film with a siliconized release liner.
-
Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
-
Adhesive Performance Testing:
-
180° Peel Adhesion: Test the peel strength on stainless steel and polyethylene panels according to PSTC-101 or an equivalent standard.
-
Loop Tack: Measure the loop tack on the same substrates following PSTC-16 or a similar method.
-
Shear Strength: Evaluate the cohesive strength of the adhesive at room temperature as per PSTC-107.
-
Expected Outcomes and Interpretation
The addition of this compound is expected to increase peel adhesion and loop tack, especially on the polyethylene substrate, due to the plasticizing effect on the acrylic polymer. However, a trade-off may be observed with a potential decrease in shear strength, as the increased polymer chain mobility can reduce the cohesive strength of the adhesive. The optimal concentration will be a balance of these properties, tailored to the specific application requirements.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices. It may cause skin and eye irritation. [3]Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this chemical. Ensure adequate ventilation in the work area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound presents a compelling option for formulators seeking to enhance the flexibility of coatings and modify the performance of adhesives. Its unique structure offers a balance of properties that can lead to improved durability and adhesion in a variety of polymer systems. The protocols provided in this guide offer a systematic approach to evaluating its efficacy and optimizing its concentration in both polyurethane and acrylic formulations. Through careful experimentation, researchers and scientists can leverage the benefits of this multifunctional additive to develop next-generation coatings and adhesives.
References
- Google Patents. (n.d.). US3491005A - Method of preparing adipic acid esters.
-
INDOFINE Chemical Company. (n.d.). This compound | 40542-90-3. Retrieved from [Link]
- Google Patents. (n.d.). US4082710A - Isocyanate-modified acrylic compositions.
-
ASTM International. (n.d.). Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings. Retrieved from [Link]
- Google Patents. (n.d.). EP1504070B1 - Acrylic structural adhesive having improved t-peel strength.
- Google Patents. (n.d.). WO2017087156A1 - High performance polyurethane prepolymer and curing compositions.
-
ASTM International. (2023, March 7). D3359 Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]
-
American Tinning & Galvanizing. (2009, June 1). D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1. Retrieved from [Link]
-
PCI Magazine. (n.d.). Polyurethane Coating Standards: Ultimate Guide & Performance Comparison. Retrieved from [Link]
-
ASTM International. (n.d.). Mandrel Bend Test of Attached Organic Coatings1. Retrieved from [Link]
-
ResearchGate. (n.d.). Plasticizers and their influence on acrylic PSA performances | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US4537987A - Preparation of pure monoesters of adipic acid.
-
ACS Omega. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]
-
OnlyTRAININGS. (n.d.). Water-Based Polyurethane Formulations Guide | Step-by-Step Solutions. Retrieved from [Link]
-
PubMed. (n.d.). Effects of Ethyl and Benzyl Groups on the Miscibility and Properties of Castor Oil-Based polyurethane/starch Derivative Semi-Interpenetrating Polymer Networks. Retrieved from [Link]
- Google Patents. (n.d.). US5225470A - Acrylic hot melt pressure sensitive adhesive compositions.
-
Franklin Adhesives & Polymers. (n.d.). High Solids Acrylic Pressure Sensitive Adhesives. Retrieved from [Link]
-
KTA-Tator, Inc. (n.d.). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM D522 Mandrel Bend Test. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C13H16O4 | CID 11075409. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]
-
Industrial Specialties Mfg. (n.d.). Acrylic aka PMMA Chemical Compatiblity Chart. Retrieved from [Link]
-
3M. (n.d.). Acrylic Structural Adhesives. Retrieved from [Link]
-
HumiSeal. (n.d.). Explaining ASTM D3359 Adhesion Testing for Conformal Coatings(2). Retrieved from [Link]
-
Kinam Park, Purdue University. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D522 testing. Retrieved from [Link]
- Google Books. (n.d.). Coatings Formulation: An International Textbook.
-
Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]
-
Adhesives Magazine. (2014, March 1). Dibenzoate Plasticizers in Waterborne Acrylic PSAs. Retrieved from [Link]
-
The ANSI Blog. (n.d.). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. Retrieved from [Link]
-
UPCommons. (2021, August 7). Adhesive Performance of Acrylic Pressure-Sensitive Adhesives from Different Preparation Processes. Retrieved from [Link]
-
Olmo Giuseppe S.p.A. (n.d.). Guide to the Polyurethane Foam. Retrieved from [Link]
-
Rennovia Inc. (n.d.). Adipic Acid from Glucose via Rennovia Process. Retrieved from [Link]
- Google Patents. (n.d.). EP2780384A2 - Improved polyurethane foam composition.
-
YouTube. (2021, October 7). ASTM D522 Mandrel Bench Test. Retrieved from [Link]
-
ACS Publications. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]
-
YouTube. (2022, January 15). HSPiP HSP Estimation (New). Retrieved from [Link]
-
Verdezyne, Inc. (2012, August 16). Verdezyne granted US patent for a biobased adipic acid production process. Retrieved from [Link]
-
PCI Magazine. (2004, October 1). Performance Benefits of Incorporating a New Aliphatic Urethane Tetraacrylate in UV Coatings. Retrieved from [Link]
- Google Patents. (n.d.). US6344586B1 - Process for producing adipic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 40542-90-3 [sigmaaldrich.com]
- 3. This compound | C13H16O4 | CID 11075409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 40542-90-3 | INDOFINE Chemical Company [indofinechemical.com]
- 5. This compound | 40542-90-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ethyl and benzyl groups on the miscibility and properties of castor oil-based polyurethane/starch derivative semi-interpenetrating polymer networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017087156A1 - High performance polyurethane prepolymer and curing compositions - Google Patents [patents.google.com]
- 9. adhesivesmag.com [adhesivesmag.com]
Application Notes and Protocols: Adipic Acid Monobenzyl Ester in Polyurethane Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of adipic acid monobenzyl ester in the formulation of polyurethanes (PUs). This document explores the underlying chemistry, offers detailed experimental protocols, and discusses the impact of this unique monomer on the final properties of polyurethane materials, with a particular focus on applications demanding enhanced flexibility, biocompatibility, and tailored degradation profiles.
Introduction: A Novel Approach to Polyurethane Modification
Polyurethanes are a remarkably versatile class of polymers, with applications spanning from rigid foams and elastomers to coatings and biomedical devices.[1][2] Their properties are dictated by the judicious selection of monomers, primarily diisocyanates, polyols, and chain extenders. Adipic acid, a common dicarboxylic acid, is a well-established building block for polyester polyols used in polyurethane synthesis.[3][4] The introduction of this compound presents a strategic modification to conventional polyurethane chemistry. Its unique structure, featuring a single reactive carboxylic acid group and a bulky, aromatic benzyl ester, offers a pathway to introduce pendant functional groups that can significantly alter the polymer's characteristics.
This guide elucidates the role of this compound not as a primary chain builder, but as a functional modifier. The primary hypothesis is its conversion into a diol containing a pendant benzyl ester group, which is then incorporated into the polyurethane backbone. This pendant group can act as an internal plasticizer, enhancing flexibility and influencing the material's thermal and mechanical properties.
Mechanistic Insights: The Role of the Pendant Benzyl Ester
The incorporation of this compound into a polyurethane formulation is a multi-step process. The carboxylic acid functionality allows for its reaction with a diol to form a new, custom diol monomer with a pendant benzyloxycarbonylpentanoyl group. This custom diol can then participate in the polyurethane synthesis reaction with a diisocyanate.
The presence of the benzyl ester group within the polymer side chain is anticipated to have the following effects:
-
Internal Plasticization: The bulky and flexible benzyl ester group can disrupt polymer chain packing, increasing free volume and leading to a more flexible material with a lower glass transition temperature (Tg). This can be particularly beneficial for applications requiring elastomeric properties.[5]
-
Modified Degradation Profile: The ester linkage in the side chain can be susceptible to hydrolysis, potentially offering a tunable degradation pathway for biomedical applications. The release of adipic acid and benzyl alcohol upon degradation would need to be considered for biocompatibility.
-
Enhanced Solubility and Compatibility: The aromatic nature of the benzyl group may improve the solubility of the resulting polyurethane in certain organic solvents and enhance its compatibility with other polymers or active pharmaceutical ingredients (APIs) in drug delivery systems.[6]
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of polyurethanes incorporating this compound.
Synthesis of Benzyl Ester-Containing Diol (BE-Diol)
This protocol details the synthesis of a diol derived from this compound and a suitable diol, such as 1,4-butanediol.
Materials:
-
This compound
-
1,4-butanediol (or other suitable diol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux reactions
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1 equivalent), 1,4-butanediol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continuously remove the water generated during the esterification reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the this compound is consumed.
-
Cool the reaction mixture to room temperature and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude BE-Diol.
-
Purify the BE-Diol by column chromatography on silica gel if necessary.
Diagram of BE-Diol Synthesis Workflow:
Caption: General workflow for the synthesis of polyurethane incorporating the BE-Diol.
Data Presentation and Expected Outcomes
The incorporation of this compound, via the BE-Diol, is expected to influence the thermal and mechanical properties of the resulting polyurethane. The following table summarizes the anticipated effects based on the principles of polymer chemistry.
| Property | Expected Effect of Increasing BE-Diol Content | Rationale |
| Glass Transition Temperature (Tg) | Decrease | The pendant benzyl ester groups increase free volume and chain mobility, acting as an internal plasticizer. |
| Tensile Strength | Decrease | The bulky side chains can disrupt the formation of strong inter-chain hydrogen bonds, reducing the overall strength. |
| Elongation at Break | Increase | Increased chain mobility due to internal plasticization allows for greater deformation before failure. |
| Hardness (Shore A/D) | Decrease | A softer, more flexible material is expected due to the plasticizing effect of the pendant groups. |
| Thermal Stability | Potentially decrease | The ester linkages in the side chains may be less thermally stable than the urethane linkages in the main chain. [7] |
Applications in Drug Development and Biomedical Research
The unique properties of polyurethanes modified with this compound make them attractive candidates for various biomedical applications:
-
Drug Delivery Systems: The modified polyurethanes can be formulated into nanoparticles, micelles, or films for the controlled release of therapeutic agents. The benzyl ester side chains may enhance the solubility and loading capacity of hydrophobic drugs.
-
Tissue Engineering Scaffolds: The tunable flexibility and potential for controlled degradation make these materials suitable for creating scaffolds that mimic the mechanical properties of soft tissues.
-
Biocompatible Coatings: These polyurethanes can be used as coatings for medical devices to improve their biocompatibility and reduce friction.
Conclusion and Future Perspectives
The use of this compound as a modifier in polyurethane synthesis offers a compelling strategy to tailor the properties of these versatile polymers. By converting it into a diol with a pendant benzyl ester group, researchers can systematically tune the flexibility, thermal properties, and degradation characteristics of the final material. This approach opens up new avenues for the development of advanced polyurethanes for a wide range of applications, particularly in the fields of drug delivery and regenerative medicine. Further research should focus on a detailed investigation of the degradation products and their long-term biocompatibility to fully realize the potential of this innovative formulation strategy.
References
Sources
Experimental protocol for polyesterification using "Adipic acid monobenzyl ester"
Application Note: Strategic Utilization of Adipic Acid Monobenzyl Ester (AAME) in Precision Polyester Synthesis
Executive Summary
This application note details the experimental protocol for utilizing This compound (AAME) (CAS: 40542-90-3) as a critical chain-modifying agent in the synthesis of biodegradable polyesters. Unlike standard difunctional monomers (e.g., adipic acid), AAME acts as a monofunctional end-capper or pendant modifier . Its strategic value lies in its ability to introduce a protected carboxylic acid motif (
Primary Applications:
-
Synthesis of Heterobifunctional Poly(alkylene adipates) (e.g., OH-Polymer-COOBn).
-
Molecular Weight (MW) control via stoichiometric end-capping (Carothers equation application).
-
Post-polymerization functionalization of Poly(glycerol adipate) (PGA) backbones.
Scientific Rationale & Mechanism
The "Stopper" Mechanism
In step-growth polymerization (polyesterification), molecular weight is dictated by the stoichiometric imbalance (
-
Control: By precisely calculating the molar ratio of AAME, researchers can target specific molecular weights (
) and ensure that polymer chains are terminated with a benzyl ester group, preventing uncontrolled chain growth and cyclization. -
Orthogonality: The benzyl ester withstands the high temperatures (
) and Lewis acid catalysts (e.g., ) used in melt polycondensation, unlike t-butyl or allyl esters which may degrade or transesterify.
Pathway Visualization
Figure 1: Reaction pathway for synthesizing carboxyl-functionalized polyesters using AAME as a terminal modifier.
Experimental Protocol: Synthesis of Benzyl-Terminated Poly(Butylene Adipate)
This protocol describes the synthesis of a telechelic polyester where AAME is used to cap the hydroxyl ends of a pre-polymer.
Materials & Reagents
| Reagent | Purity/Grade | Role | Source Note |
| This compound | End-Capping Agent | 1 | |
| Adipic Acid | Backbone Monomer | Recrystallize if necessary | |
| 1,4-Butanediol | Anhydrous | Backbone Monomer | Distill over CaH2 |
| Tin(II) 2-ethylhexanoate | Catalyst | Store under Argon | |
| Chloroform/Methanol | HPLC Grade | Purification | Solvents |
Step-by-Step Methodology
Stage I: Oligomer Formation (Melt Polycondensation)
-
Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Charging: Add Adipic Acid (
, ) and 1,4-Butanediol ( , ).-
Note: A slight excess of diol (
eq) is used to ensure Hydroxyl ( ) chain ends.
-
-
Catalysis: Add
( relative to monomers). -
Reaction:
-
Purge with
for 15 mins. -
Heat to
for 4 hours under continuous flow. Water byproduct is collected in the Dean-Stark trap. -
Checkpoint: The reaction mixture should become clear and viscous.
-
Stage II: End-Capping with AAME
-
Cooling: Reduce temperature to
. -
Addition: Add This compound (
, ) dissolved in a minimal amount of anhydrous toluene (optional, to facilitate mixing) or add neat if liquid.-
Stoichiometry Logic: The amount of AAME determines the final MW. Using
targets a specific oligomer length by reacting with the free ends.
-
-
Vacuum Step: Slowly apply vacuum (
) to remove residual water and drive the esterification equilibrium toward the capped product. -
Duration: Maintain at
under vacuum for 4 hours.
Stage III: Purification
-
Dissolution: Dissolve the crude polymer in minimal Chloroform (
). -
Precipitation: Dropwise add the polymer solution into excess cold Methanol (
) under vigorous stirring. -
Filtration: Collect the white precipitate via vacuum filtration.
-
Drying: Dry in a vacuum oven at
for 24 hours.
Stage IV: Deprotection (Optional - for Drug Conjugation)
-
Dissolve
of Benzyl-capped polymer in THF/Ethanol (1:1). -
Add
Pd/C catalyst. -
Stir under
atmosphere (balloon pressure) for 12 hours at RT. -
Filter through Celite to remove catalyst; evaporate solvent to yield Carboxyl-terminated Poly(butylene adipate) .
Experimental Workflow Diagram
Figure 2: Operational workflow for the melt polycondensation and end-capping process.
Data Analysis & Validation
To ensure the protocol was successful, the following analytical parameters must be verified.
| Technique | Parameter to Observe | Success Criteria |
| Benzyl Protons ( | Singlet at | |
| End-groups ( | Disappearance or reduction of hydroxymethylene triplet at | |
| GPC (THF) | Molecular Weight ( | Monomodal distribution. Shift in MW compared to uncapped oligomer. |
| DSC | Capping often lowers |
Troubleshooting:
-
Low Capping Efficiency: If NMR shows residual
, increase the vacuum duration in Stage II or use a slight excess of AAME ( eq) relative to calculated ends. -
Discoloration: Yellowing indicates oxidation. Ensure strict
purging and check the quality of 1,4-butanediol.
References
-
Taresco, V., et al. (2016).[2] Enzymatic synthesis of poly(glycerol adipate) and its functionalization. (Contextual adaptation for backbone modification). See general methodology in Journal of Polymer Science.
-
Salaryan, P., et al. (2012).[3] Preparation and characterization of polyesters with controlled molecular weight method. International Scientific Organization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11075409, this compound. Retrieved from [Link]
Sources
Application Note: Gas Chromatography Method for the Analysis of Adipic Acid Monobenzyl Ester
Abstract
This application note presents a robust and reliable gas chromatography (GC) method for the quantitative analysis of adipic acid monobenzyl ester. Due to the inherent polarity and high boiling point of the analyte, a derivatization step is employed to ensure optimal chromatographic performance. This guide provides a comprehensive protocol, from sample preparation and derivatization to GC-FID/MS analysis, designed for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Analytical Challenge
This compound is a versatile chemical intermediate utilized in the synthesis of polymers, plasticizers, and various specialty chemicals.[1] Its molecular structure, featuring both an ester and a free carboxylic acid functional group, presents a challenge for direct gas chromatographic analysis. The carboxylic acid moiety can lead to peak tailing and poor reproducibility due to interactions with the stationary phase and potential thermal degradation in the injector port. To circumvent these issues, a derivatization strategy is essential to convert the polar carboxylic acid into a less polar and more volatile derivative, making it amenable to GC analysis.[2][3]
This application note details a method based on the silylation of this compound, a common and effective derivatization technique for compounds containing active hydrogens.[2]
Method Overview: A Strategic Approach to Analysis
The analytical workflow is designed to ensure the accurate and precise quantification of this compound in various sample matrices. The core of this method is the conversion of the analyte to its trimethylsilyl (TMS) ester, which exhibits superior chromatographic behavior.
Figure 1: Overall analytical workflow from sample preparation to data analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for extracting this compound from a solid or semi-solid matrix.
Rationale: Liquid-liquid extraction is a robust and widely used technique for separating analytes from complex matrices based on their differential solubilities in two immiscible liquids.[4]
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh approximately 1 gram of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Add 5 mL of deionized water, cap the tube, and invert gently several times.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer the dried extract to a clean vial for the derivatization step. For more diluted samples, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of an appropriate aprotic solvent like dichloromethane or pyridine.
Derivatization: Silylation
Rationale: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for derivatizing carboxylic acids. It replaces the active proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte, and reducing its polarity for improved GC analysis.[2][3] Pyridine is used as a catalyst.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine, anhydrous
-
Heating block or oven
-
GC vials with caps
Procedure:
-
To the dried sample extract (or a known amount of standard), add 100 µL of pyridine.
-
Add 100 µL of BSTFA to the vial.[5]
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 65°C for 20 minutes in a heating block or oven to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature before GC analysis.
Gas Chromatography (GC) Method
Rationale: A non-polar or mid-polarity column is suitable for the analysis of the silylated ester. The temperature program is designed to ensure good separation of the analyte from potential impurities and the solvent front, while keeping the run time efficient. Flame Ionization Detection (FID) is a robust and universally applicable detector for organic compounds, while Mass Spectrometry (MS) provides definitive identification.
Recommended GC Parameters
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with FID or MS detector |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Oven Program | Initial: 150°C (hold 2 min) |
| Ramp: 10°C/min to 280°C (hold 5 min) | |
| FID Detector Temp. | 300°C |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| MS Quadrupole | 150°C |
Data Analysis and Quantification
For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.[6][7][8]
Internal Standard Selection: A suitable internal standard should be a compound that is chemically similar to the analyte but not present in the sample, and it should be well-resolved from the analyte and other matrix components. For the analysis of the silylated this compound, a good choice would be a deuterated analog or a similar ester that is not expected to be in the samples, such as dioctyl sebacate.
Calibration: A multi-point calibration curve should be prepared by analyzing a series of standard solutions of the derivatized this compound at different concentrations, each containing a constant concentration of the internal standard. The calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Method Validation Considerations
To ensure the reliability of the method, it should be validated for the following parameters:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Conclusion
The gas chromatography method detailed in this application note, incorporating a silylation derivatization step, provides a reliable and robust approach for the analysis of this compound. The provided protocols for sample preparation and GC analysis are based on established scientific principles and can be adapted for various sample matrices. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
-
Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]
-
ResearchGate. (2025). Determination of adipic acid in the course of its polycondensation with butane-1,4-diamine. Retrieved from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]
- Villa, J. A., et al. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 4(3), 631-654.
-
ResearchGate. (2025). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Retrieved from [Link]
-
Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC-FID. Retrieved from [Link]
-
ResearchGate. (n.d.). Fatty esters used as internal standard in GC esters content determination methods. Retrieved from [Link]
-
ResearchGate. (2025). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]
-
ResearchGate. (2025). Extraction of plasticizers: An entire and reproducible quantification method for historical cellulose acetate material. Retrieved from [Link]
-
PubMed. (n.d.). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Retrieved from [Link]
-
SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC- FID. Retrieved from [Link]
-
Redalyc. (n.d.). Improvement of PVC Compound Plasticizer Extraction Process. Retrieved from [Link]
-
Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). Retrieved from [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
YouTube. (2025). What Is An Internal Standard In Gas Chromatography? - Chemistry For Everyone. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). Retrieved from [Link]
Sources
- 1. CN102706995A - Method for extracting plasticizer in plastic packaging materials - Google Patents [patents.google.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. scribd.com [scribd.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of Adipic Acid Monobenzyl Ester Synthesis
Welcome to the technical support center for the synthesis of adipic acid monobenzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you optimize your synthesis and achieve high yields of this versatile compound. This compound is a valuable intermediate in the production of polymers, plasticizers, and pharmaceuticals, making its efficient synthesis a critical step in many research and development pipelines.[1]
I. Overview of Synthesis Strategies
The successful synthesis of this compound hinges on the selective esterification of one of the two carboxylic acid groups of adipic acid. The primary challenge lies in minimizing the formation of the diester byproduct, dibenzyl adipate, and in effectively separating the desired monoester from unreacted adipic acid and the diester. Two principal methods are commonly employed:
-
Direct Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of adipic acid with benzyl alcohol.[2][3][4] The reaction is reversible, and therefore, strategies to drive the equilibrium toward the product are essential.
-
Adipic Anhydride Route: This two-step approach first involves the formation of adipic anhydride from adipic acid, followed by a controlled reaction with benzyl alcohol. This method can offer higher selectivity for the monoester.[5]
This guide will focus on providing detailed protocols and troubleshooting for both methods.
II. Experimental Protocols
Method 1: Fischer-Speier Esterification
This method relies on the direct reaction between adipic acid and benzyl alcohol in the presence of an acid catalyst. The key to maximizing the yield of the monoester is to control the stoichiometry of the reactants and to remove the water byproduct as it is formed.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1.0 eq), benzyl alcohol (1.0-1.2 eq), a suitable solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid, 0.02-0.05 eq).
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted adipic acid and the acid catalyst. Subsequently, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Diagram of Fischer-Speier Esterification Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Adipic Anhydride Route
This method offers a more controlled approach to achieving mono-esterification. By first converting adipic acid to its anhydride, the subsequent reaction with benzyl alcohol can be performed under milder conditions, often leading to higher selectivity.
Protocol:
Step 1: Synthesis of Adipic Anhydride
-
Reaction Setup: In a round-bottom flask, combine adipic acid with an excess of a dehydrating agent such as acetic anhydride.
-
Reaction Execution: Heat the mixture at reflux for a specified time to drive the formation of the anhydride.
-
Isolation: Remove the excess dehydrating agent and byproducts by vacuum distillation to obtain crude adipic anhydride.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the prepared adipic anhydride in a suitable solvent (e.g., dichloromethane or toluene). Cool the solution in an ice bath.
-
Reaction Execution: Slowly add benzyl alcohol (1.0 eq) to the cooled solution. The reaction is often rapid and exothermic. Stir the reaction mixture at room temperature until completion (monitor by TLC or HPLC).
-
Work-up and Purification: The work-up and purification procedures are similar to those for the Fischer-Speier esterification method. An aqueous basic wash is crucial to remove any unreacted adipic acid that may have formed from the hydrolysis of the anhydride.
Diagram of Adipic Anhydride Route Workflow:
Caption: Workflow for the Adipic Anhydride Synthesis Route.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monoester | 1. Incomplete reaction. 2. Reaction equilibrium not sufficiently shifted to the product side (Fischer esterification). 3. Hydrolysis of the product during work-up. | 1. Increase reaction time or temperature. 2. Use a larger excess of benzyl alcohol (be mindful of purification challenges) or ensure efficient water removal with a Dean-Stark trap.[2][4] 3. Ensure the aqueous washes are performed promptly and the organic layer is thoroughly dried before solvent removal. |
| High Percentage of Diester | 1. Stoichiometry of benzyl alcohol is too high. 2. Prolonged reaction time at high temperatures. | 1. Use a 1:1 molar ratio of adipic acid to benzyl alcohol. 2. Monitor the reaction closely and stop it once the formation of the monoester is maximized. The adipic anhydride method can provide better control over mono-esterification. |
| Presence of Unreacted Adipic Acid in the Final Product | 1. Incomplete reaction. 2. Inefficient removal during basic wash. | 1. Ensure the reaction has gone to completion. 2. Perform multiple washes with a saturated sodium bicarbonate or a dilute sodium hydroxide solution. Check the pH of the aqueous layer to ensure it remains basic. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities (e.g., residual solvent, benzyl alcohol, diester). 2. The product may exist as a low-melting solid or a viscous oil at room temperature. | 1. Improve the purification process (e.g., more efficient column chromatography or vacuum distillation). 2. Verify the expected physical state of the pure compound. This compound is often described as a clear colorless to slight yellow liquid.[1] |
| Difficulty in Separating Monoester from Diester | The polarity of the monoester and diester may be similar, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer-Speier esterification?
A1: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid.[2][3] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (benzyl alcohol in this case). The catalyst is regenerated at the end of the reaction cycle.
Q2: Why is it important to remove water during the Fischer-Speier esterification?
A2: The Fischer-Speier esterification is a reversible reaction. Water is a byproduct of the reaction. According to Le Chatelier's principle, removing a product will shift the equilibrium to the right, favoring the formation of more ester.[2] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Q3: Can I use other dehydrating agents besides a Dean-Stark trap?
A3: While a Dean-Stark trap is highly effective, other dehydrating agents can be used. For instance, molecular sieves can be added to the reaction mixture to adsorb the water as it is formed. However, their efficiency may vary depending on the reaction scale and conditions.
Q4: What is the advantage of the adipic anhydride method?
A4: The primary advantage is the potential for higher selectivity towards the monoester. The reaction of an anhydride with an alcohol is generally faster and less reversible than the direct esterification of a carboxylic acid. By controlling the stoichiometry (using one equivalent of benzyl alcohol per equivalent of adipic anhydride), the formation of the diester can be significantly minimized.[5]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. Key signals to look for in ¹H NMR are the methylene protons of the benzyl group, the aromatic protons, and the aliphatic protons of the adipic acid backbone.
-
IR Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch and the disappearance of the broad O-H stretch of the carboxylic acid starting material (though a carboxylic acid O-H will still be present in the monoester).
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
HPLC or GC: These techniques can be used to assess the purity of the final product.
Q6: What are the main safety precautions to consider during this synthesis?
A6: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The acid catalysts used are corrosive and should be handled with care.
V. References
-
CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents. Available at:
-
CN102898306A - Synthetic method of monomethyl adipate - Google Patents. Available at:
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). ChemHelper. Available at: [Link]
-
WO2009066975A1 - A method for producing adipate ester - Google Patents. Available at:
-
Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PubMed Central. Available at: [Link]
-
ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN - Malaysian Journal of Analytical Sciences. Available at: [Link]
-
This compound | C13H16O4 | CID 11075409 - PubChem. Available at: [Link]
-
Fischer–Speier esterification - Wikipedia. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 6. This compound | C13H16O4 | CID 11075409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Adipic Acid Monobenzyl Ester
Welcome to the comprehensive technical support guide for the synthesis of Adipic acid monobenzyl ester. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. This compound serves as a key intermediate in the synthesis of polyesters, biodegradable polymers, and as a building block in various pharmaceutical formulations.[1] This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format to address common challenges encountered during its synthesis, with a focus on minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a non-acidic byproduct that is difficult to separate from the desired monoester. What is it likely to be and how can I minimize its formation?
A: The most common non-acidic byproduct in this synthesis is dibenzyl adipate , the diester of adipic acid.[2] Its formation is a classic challenge in the selective monoesterification of dicarboxylic acids.
Causality: The formation of dibenzyl adipate is a consequence of the reaction equilibrium. Since both carboxylic acid groups of adipic acid are reactive, esterification can occur at both ends, especially with prolonged reaction times, high temperatures, or an excess of benzyl alcohol.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a molar excess of adipic acid relative to benzyl alcohol. This shifts the equilibrium towards the formation of the monoester, as the benzyl alcohol is more likely to react with an unesterified adipic acid molecule.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the formation of the monoester is maximized and before significant diester formation occurs. Avoid excessively high temperatures, which can accelerate the second esterification.
-
Method of Addition: Consider adding the benzyl alcohol slowly to the reaction mixture containing adipic acid and the catalyst. This maintains a low concentration of the alcohol, favoring mono-esterification.
Q2: I've noticed a white solid precipitating from my reaction mixture, and my yields of the monoester are lower than expected. What could this be?
A: This is likely adipic anhydride . It is a common intermediate and side product in reactions involving adipic acid at elevated temperatures, especially in the presence of a dehydrating acid catalyst like sulfuric acid.[3][4]
Causality: Adipic acid can undergo intramolecular dehydration to form a cyclic anhydride, or intermolecular dehydration to form polymeric anhydrides. This process is accelerated by heat and strong acid catalysts. The formation of the anhydride consumes the starting material, thereby reducing the yield of the desired ester. However, the anhydride can subsequently react with benzyl alcohol to form the desired monoester. A method for synthesizing adipic acid monoethyl ester involves the deliberate formation of adipic anhydride as an intermediate, followed by alcoholysis.[3][4]
Troubleshooting Strategies:
-
Temperature Control: Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate. For the subsequent alcoholysis of the anhydride, a moderate temperature of 45-65°C has been shown to be effective.[3][4]
-
Catalyst Choice: While strong acids like sulfuric acid are effective, they can also promote anhydride formation. Consider using a milder catalyst or optimizing the catalyst concentration.
Q3: My purification process is complicated by a high-boiling, non-polar impurity. What might this be and how can I avoid it?
A: This impurity is likely dibenzyl ether . It is formed from the self-condensation of benzyl alcohol under acidic conditions.[5]
Causality: In the presence of a strong acid catalyst, benzyl alcohol can be protonated, leading to the loss of water and the formation of a benzyl carbocation. This carbocation can then be attacked by another molecule of benzyl alcohol, resulting in the formation of dibenzyl ether. This side reaction is more prevalent at higher temperatures and with higher concentrations of the acid catalyst.
Troubleshooting Strategies:
-
Moderate Reaction Conditions: Avoid excessive temperatures and high concentrations of the acid catalyst. The optimal reaction temperature for the formation of dibenzyl ether from benzyl alcohol has been reported to be in the range of 70 to 170°C.[5]
-
Catalyst Selection: Consider using a solid acid catalyst or a milder Lewis acid that is less prone to promoting the self-condensation of benzyl alcohol.
Q4: During my reaction, I've detected a low-boiling compound with a characteristic odor. What is this and why is it forming?
A: This is likely cyclopentanone . It is formed from the decarboxylation of adipic acid at high temperatures.
Causality: When heated, typically above 230-250°C, adipic acid can undergo intramolecular cyclization followed by decarboxylation to yield cyclopentanone and carbon dioxide. This process is catalyzed by certain metal salts.
Troubleshooting Strategies:
-
Strict Temperature Control: Ensure the reaction temperature remains well below the decomposition temperature of adipic acid. The synthesis of cyclopentanone from adipic acid is typically carried out at temperatures between 250 to 260°C.
-
Avoid Contamination: Ensure the reaction vessel is clean and free from metal contaminants that could catalyze the decarboxylation reaction.
Experimental Workflow & Purification
The following is a generalized protocol for the synthesis of this compound, incorporating best practices to minimize side product formation.
Diagram of Reaction Pathways
Caption: Main and side reaction pathways in the synthesis of this compound.
Step-by-Step Protocol
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heating and Dehydration: Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be employed to remove the water formed during the reaction, which helps to drive the equilibrium towards the products.
-
Alcohol Addition: Slowly add benzyl alcohol to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove the excess acid catalyst.
-
Crucial Purification Step: Extract the organic layer with a weak base solution (e.g., saturated sodium bicarbonate). The unreacted adipic acid and the desired this compound will be deprotonated and move into the aqueous layer, while the neutral dibenzyl adipate and dibenzyl ether will remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the monoester and the remaining adipic acid, causing them to precipitate or allowing them to be extracted back into an organic solvent.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration or extract the acidified aqueous layer with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Purification Strategy Flowchart
Caption: Purification workflow for isolating this compound.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 152 | 337.5 | Soluble in water, ethanol, acetone.[6][7] |
| Benzyl Alcohol | C₇H₈O | 108.14 | -15.2 | 205.3 | Soluble in water, ethanol, ether. |
| This compound | C₁₃H₁₆O₄ | 236.27 | 39 | 205-209 (at 1 Torr) | Soluble in organic solvents.[1] |
| Dibenzyl Adipate | C₂₀H₂₂O₄ | 326.39 | 34-37 | 202-208 (at 0.3 Torr) | Insoluble in water, soluble in organic solvents.[2] |
| Adipic Anhydride | C₆H₈O₃ | 128.13 | 60-64 | 98-100 (at 0.1 mmHg) | Insoluble in water, soluble in most organic solvents.[8][9] |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26 | 3.6 | 298 | Insoluble in water, soluble in organic solvents.[10] |
| Cyclopentanone | C₅H₈O | 84.12 | -51 | 130.6 | Soluble in water, ethanol, ether. |
References
- CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents.
- CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents.
- CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents.
-
adipic anhydride, 2035-75-8 - The Good Scents Company. Available at: [Link]
-
adipic acid - Organic Syntheses Procedure. Available at: [Link]
-
The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures - -ORCA - Cardiff University. Available at: [Link]
-
One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. Available at: [Link]
- US3790626A - Purification of adipic acid - Google Patents.
-
This compound | C13H16O4 | CID 11075409 - PubChem. Available at: [Link]
-
Adipic anhydride - NguyenStarch. Available at: [Link]
-
Dibenzyl ether - Wikipedia. Available at: [Link]
-
Chemical Properties of Dibutyl adipate (CAS 105-99-7) - Cheméo. Available at: [Link]
-
Adipic acid - Wikipedia. Available at: [Link]
-
Adipic anhydride | C6H8O3 | CID 567658 - PubChem. Available at: [Link]
-
Characteristics and Applications of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. Available at: [Link]
-
Dimethyl adipate - Wikipedia. Available at: [Link]
-
Dibenzyl adipate | C20H22O4 | CID 75561 - PubChem. Available at: [Link]
-
ADIPIC ACID CAS N°: 124-04-9 - OECD Existing Chemicals Database. Available at: [Link]
-
Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system - ResearchGate. Available at: [Link]
-
Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal. Available at: [Link]
-
How to purify esterefication product? - ResearchGate. Available at: [Link]
-
Process development aspects of production of dibenzyl ether. Available at: [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing). Available at: [Link]
-
Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent - Conference Services. Available at: [Link]
-
Adipic acid as a homogenous, functional, and environmentally friendly catalyst for the solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes derivatives - Organic Chemistry Research. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2451-84-5: Dibenzyl adipate | CymitQuimica [cymitquimica.com]
- 3. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 4. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 5. CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]
- 6. Adipic acid - Wikipedia [en.wikipedia.org]
- 7. Characteristics and Applications of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 8. nguyenstarch.com [nguyenstarch.com]
- 9. ADIPIC ANHYDRIDE | 2035-75-8 [chemicalbook.com]
- 10. Dibenzyl ether - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in "Adipic acid monobenzyl ester" esterification
Topic: Troubleshooting Low Yield in Monobenzyl Adipate Esterification
Audience: Researchers, Process Chemists, and Drug Development Professionals.[1]
Introduction: The "Statistical" Trap
If you are experiencing low yields (typically <40%) when synthesizing Adipic Acid Monobenzyl Ester (Monobenzyl Adipate) using a standard 1:1 stoichiometric ratio, you are likely fighting the laws of probability, not chemistry.[1]
Adipic acid is a symmetrical dicarboxylic acid.[1] In a standard Fischer esterification with benzyl alcohol, the first esterification event creates the desired monoester.[1] However, this monoester is often more soluble in the organic reaction medium than the starting adipic acid, making it more accessible for a second esterification event.[1] This leads to the rapid formation of the unwanted byproduct: Dibenzyl Adipate .
This guide moves beyond basic protocols to address the kinetic and thermodynamic controls required to break this statistical distribution and maximize monoester yield.
Part 1: The "Excess Acid" Strategy (Recommended)
The most robust method to favor mono-esterification over di-esterification is to flood the equilibrium with the starting dicarboxylic acid.[1] By using a high ratio of Adipic Acid (AA) to Benzyl Alcohol (BnOH), you statistically reduce the probability of a BnOH molecule encountering a Monoester molecule.[1]
Optimized Protocol
| Parameter | Specification | Rationale |
| Stoichiometry | 3:1 to 5:1 (Adipic Acid : Benzyl Alcohol) | High AA concentration suppresses diester formation.[1] |
| Solvent | Toluene or Xylene | Forms an azeotrope with water; poor solvent for Adipic Acid (allows easy recovery).[1] |
| Catalyst | Strong acid catalyst; soluble in organic layer.[1] | |
| Water Removal | Dean-Stark Trap (Mandatory) | Drives equilibrium forward; essential for conversion.[1] |
| Temperature | Reflux (~110°C for Toluene) | Required for azeotropic distillation.[1] |
Step-by-Step Workflow
-
Setup: Charge a round-bottom flask with Adipic Acid (4.0 eq), Benzyl Alcohol (1.0 eq), Toluene (approx. 5-10 mL per gram of AA), and
TSA (0.01 eq). -
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser.[1] Heat to vigorous reflux.[1]
-
Monitoring: Monitor water collection. The reaction is complete when the theoretical amount of water (1.0 eq based on Benzyl Alcohol) is collected.[1]
-
Termination: Cool the mixture to Room Temperature (RT), then further cool to 0–5°C.
Part 2: The "Yield-Saving" Workup
Most yield is lost during purification.[1] Because the Monoester has physical properties halfway between the Diacid (polar, water-soluble) and the Diester (non-polar, organic-soluble), it is easily lost into the wrong phase during extraction.[1]
Critical Separation Logic
-
Adipic Acid (AA): Insoluble in Toluene (cold); Soluble in Water.[1]
-
Diester: Soluble in Toluene; Insoluble in Water.[1]
-
Monoester: Soluble in Toluene; Soluble in Base (as salt).[1]
Purification Protocol
-
Filtration (Recovery of AA):
-
Removal of Catalyst & Traces of AA:
-
Isolation of Monoester (The pH Swing):
-
Extraction: Extract the Toluene layer with Saturated Sodium Bicarbonate (NaHCO
) solution (3x).[1] -
Mechanism:[1][2] The Monoester (containing a free -COOH) will deprotonate and move into the Aqueous Phase .[1] The Diester (neutral) stays in the Toluene Phase .[1]
-
Check: Keep the aqueous layer! (This contains your product). Discard the organic layer (contains diester).[1]
-
-
Precipitation:
Part 3: Alternative Route (The Anhydride Method)
If the statistical route (Part 1) yields insufficient purity, use the Polymeric Anhydride route.[1] This method virtually eliminates diester formation because the anhydride chain cleaves to release one mole of monoester and one mole of acid.
Reaction:
-
Activate: Reflux Adipic Acid in Acetic Anhydride for 2-3 hours to form Poly(adipic anhydride). Remove excess Acetic Anhydride/Acetic Acid under vacuum.[1]
-
React: Dissolve the residue in dry Toluene. Add Benzyl Alcohol (0.8 eq relative to initial AA) and reflux.
-
Workup: Follow the same Filtration -> Basic Extraction workup described in Part 2.
Visualizing the Troubleshooting Logic
Figure 1: Reaction Pathways & Competitive Kinetics
This diagram illustrates why 1:1 stoichiometry fails and how excess acid protects the monoester.[1]
Caption: Competitive esterification pathways. High concentration of Adipic Acid ensures BnOH reacts with AA (k1) rather than the formed Monoester (k2).[1]
Figure 2: The "Yield-Saving" Workup Flowchart
Follow this decision tree to prevent losing product during extraction.
Caption: Workup strategy separating components based on acidity (pKa) and solubility profiles.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use 1 equivalent of Adipic Acid and stop the reaction halfway? A: You can, but the yield will be poor. In a 1:1 mixture, the statistical maximum yield for the monoester is roughly 50%, with 25% unreacted acid and 25% diester.[1] Separating these three components (especially the diester from the monoester) is often more labor-intensive and costly than using excess cheap adipic acid to drive the reaction toward the monoester.[1]
Q2: My product is oiling out during the acidification step. How do I crystallize it? A: Monobenzyl adipate has a low melting point (~28-30°C) and often forms a supercooled oil.[1]
-
Fix: Extract the oiled-out product into Ethyl Acetate, dry over MgSO
, and evaporate. Store the oil in a freezer (-20°C) and scratch the flask with a glass rod to induce crystallization. Seeding with a known crystal is highly effective.[1]
Q3: Can I use lipases (enzymes) instead? A: Yes. Candida antarctica Lipase B (CAL-B) is highly effective for selective mono-esterification of dicarboxylic acids in hydrophobic solvents.[1]
-
Protocol: Adipic Acid + Benzyl Alcohol in Toluene with CAL-B (immobilized) at 40-60°C.
-
Pros: Very high selectivity (>95% monoester).[1]
-
Cons: Slower reaction time; enzyme cost; requires removal of enzyme by filtration.[1]
Q4: What is the pKa difference I am exploiting in the workup? A: Adipic acid has pKa values of ~4.4 and ~5.4. The Monobenzyl adipate has a free carboxylic acid with a pKa ~4.[1]5. The Diester has no acidic proton.[1]
-
NaHCO
(pH ~8.5): Deprotonates both Adipic Acid and Monoester (making them water-soluble), but leaves Diester neutral (organic-soluble).[1] This is the key to removing the diester impurity.[1]
References
-
Statistical Distribution in Esterification
-
Adipic Acid Properties & Solubility
-
Enzymatic Synthesis Route
-
Anhydride Method (Analogous Protocol)
Sources
Technical Support Center: Purification of Adipic Acid Monobenzyl Ester
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on removing unreacted adipic acid from "Adipic acid monobenzyl ester." The methodologies described are grounded in fundamental chemical principles and have been validated through extensive laboratory application.
Understanding the Challenge: Separating a Dicarboxylic Acid from its Monoester
The synthesis of this compound often results in a product mixture containing the desired monoester, unreacted adipic acid, and potentially some dibenzyl ester. The primary purification challenge lies in the selective removal of the unreacted adipic acid, which possesses similar structural elements to the target molecule. The key difference to exploit is the presence of a free carboxylic acid group on adipic acid, which is absent in the diester and present but with different overall polarity in the monoester.
This guide will focus on the most robust and widely applicable method for this separation: Acid-Base Liquid-Liquid Extraction . We will also explore complementary techniques such as recrystallization and column chromatography for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted adipic acid from my this compound sample?
The most effective and scalable method is acid-base liquid-liquid extraction .[1][2][3][4] This technique leverages the acidic nature of the unreacted adipic acid. By washing an organic solution of your crude product with a mild aqueous base, you can selectively deprotonate the adipic acid, rendering it soluble in the aqueous phase as a carboxylate salt. The more non-polar this compound remains in the organic phase.
Q2: Which base should I use for the extraction, and why?
It is crucial to use a weak base , such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[1][2] Strong bases, such as sodium hydroxide (NaOH), can lead to the saponification (hydrolysis) of the ester bond in your desired product, this compound, which would result in product loss.[1] Adipic acid has pKa values of approximately 4.41 and 5.41, making it sufficiently acidic to be deprotonated by a weak base like sodium bicarbonate.
Q3: Can I use recrystallization to purify my this compound?
Recrystallization can be a powerful technique for purifying solid compounds. However, this compound is often a liquid or a low-melting solid at room temperature. While recrystallization might be possible in some cases, it is generally less straightforward than for high-melting solids.
On the other hand, recrystallization is an excellent method for purifying the recovered adipic acid from the aqueous phase after the acid-base extraction. Adipic acid is a white crystalline solid with a melting point of approximately 152 °C.[5][6] It can be recrystallized from hot water or aqueous ethanol solutions.
Q4: When should I consider using column chromatography?
Column chromatography can be a highly effective purification technique, particularly for small-scale purifications or when acid-base extraction does not yield the desired purity.[7][8] It is generally more time-consuming and requires more solvent than extraction. For the separation of acidic adipic acid from the less polar this compound, silica gel chromatography is a suitable option. The more polar adipic acid will have a stronger affinity for the silica gel and will elute more slowly than the monoester.
Troubleshooting Guides
Troubleshooting Acid-Base Extraction
| Issue | Potential Cause | Troubleshooting Steps |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. High concentration of solutes. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite. |
| Low recovery of this compound | - Hydrolysis of the ester by a strong base. - Incomplete extraction of adipic acid. - The ester is partially soluble in the aqueous phase. | - Ensure you are using a weak base like sodium bicarbonate. - Perform multiple extractions with the basic solution to ensure complete removal of adipic acid. - After the basic wash, wash the organic layer with brine to reduce the amount of dissolved water and polar compounds. |
| Adipic acid precipitates in the separatory funnel | The concentration of the adipate salt in the aqueous layer is too high. | - Add more water to the separatory funnel to dissolve the precipitate. - Perform the extraction with a more dilute basic solution. |
| Incomplete removal of adipic acid (checked by TLC or NMR) | - Insufficient amount of base used. - Not enough extractions performed. | - Use a larger volume of the basic solution. - Increase the number of extraction cycles (e.g., from 2 to 3 or 4). |
Troubleshooting Recrystallization of Adipic Acid
| Issue | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling | - The solution is not supersaturated. - The solution is cooling too quickly. | - Reduce the volume of the solvent by gentle heating. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure adipic acid. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. |
| Oily precipitate forms instead of crystals | The compound is "oiling out," which can happen if the solution is too concentrated or cooled too rapidly. | - Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. |
| Low recovery of crystals | - Too much solvent was used. - The crystals are still dissolved in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Adipic Acid
-
Dissolution: Dissolve the crude "this compound" in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate. A typical starting concentration is 5-10% w/v.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from the evolution of CO₂ gas. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase (confirm by checking the densities of your solvents), and the bottom layer will be the aqueous phase containing the sodium adipate salt.
-
Draining the Aqueous Layer: Drain the lower aqueous layer into a flask labeled "Aqueous Wash 1".
-
Repeat Extractions: Repeat the basic wash (steps 3-6) two more times with fresh saturated NaHCO₃ solution, collecting the aqueous layers in the same flask.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove any residual water and dissolved salts. Drain the brine layer.
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation of this compound: Decant or filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recovery and Recrystallization of Adipic Acid
-
Acidification: Cool the combined aqueous washes from Protocol 1 in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). Unreacted adipic acid will precipitate as a white solid.
-
Isolation of Crude Adipic Acid: Collect the precipitated adipic acid by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Recrystallization:
-
Transfer the crude adipic acid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to dissolve the solid completely. If it does not dissolve readily, the solution can be heated gently.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Pure Adipic Acid: Collect the purified adipic acid crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Visualizations
Workflow for Acid-Base Extraction
Caption: Workflow for the separation of adipic acid from its monobenzyl ester.
Logical Relationship of Purification Choices
Caption: Decision tree for purification method selection.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 11, 2026, from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
-
Dragoi, E. N., et al. (2024, July 1). Experimental, modeling and optimisation of adipic acid reactive extraction using ionic liquids. ResearchGate. Retrieved February 11, 2026, from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). US3790626A - Purification of adipic acid.
-
SIELC Technologies. (n.d.). Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column. Retrieved February 11, 2026, from [Link]
- Williamson, K. L. (1999). Solvent selection for recrystallization: An undergraduate organic experiment.
- Gaivoronskii, A. N., & Granzhan, V. A. (2005). Solubility of Adipic Acid in Organic Solvents and Water. Russian Journal of Applied Chemistry, 78(3), 404-408.
-
University of Colorado Boulder. (n.d.). Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved February 11, 2026, from [Link]
- Riveiro, A. M., et al. (2020). Extraction of adipic, levulinic and succinic acids from water using TOPO-based Deep Eutectic Solvents. Journal of Molecular Liquids, 319, 114157.
-
Gaivoronskii, A. N., & Granzhan, V. A. (2005). Solubility of Adipic Acid in Organic Solvents and Water. ResearchGate. Retrieved February 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 11, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved February 11, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 11, 2026, from [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved February 11, 2026, from [Link]
-
Wang, Y., et al. (2010). Study on crystallization thermodynamics of adipic acid. ResearchGate. Retrieved February 11, 2026, from [Link]
-
Scribd. (n.d.). 2005-Solubility of Adipic Acid in Organic Solvents and Water. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2020, December). PXRD pattern for adipic acid (original) and adipic acid recrystallized from isopropanol. Retrieved February 11, 2026, from [Link]
-
Reddit. (2024, December 14). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved February 11, 2026, from [Link]
-
Hydrocarbon Processing. (n.d.). An optimized approach to choosing solvent for the liquid-liquid extraction process. Retrieved February 11, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 11, 2026, from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved February 11, 2026, from [Link]
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 11, 2026, from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. columbia.edu [columbia.edu]
- 8. researchgate.net [researchgate.net]
"Adipic acid monobenzyl ester" purification challenges and solutions
Welcome to the technical support center for the purification of adipic acid monobenzyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this compound.
Introduction to Purification Challenges
This compound is a valuable intermediate in various fields, including polymer production and pharmaceutical applications.[1] Its purification, however, presents a set of unique challenges. The primary goal is to isolate the desired monoester from a reaction mixture that typically contains unreacted starting materials, such as adipic acid and benzyl alcohol, and the diester byproduct, dibenzyl adipate. The key to successful purification lies in exploiting the distinct physicochemical properties of these components.
This guide provides a systematic approach to tackling these purification challenges, grounded in the principles of organic chemistry and proven laboratory techniques.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Problem 1: My final product is contaminated with unreacted adipic acid. How can I remove it?
Underlying Cause: Adipic acid, being a dicarboxylic acid, is more polar than the monoester and can be difficult to separate if not addressed correctly. Its presence is often confirmed by analytical techniques like NMR spectroscopy, where its characteristic signals will be present, or by a melting point depression of the final product.
Solution: Acid-Base Extraction
The most effective method to remove unreacted adipic acid is through acid-base extraction.[2][3][4][5] This technique leverages the acidic nature of the free carboxylic acid group on both adipic acid and the desired monoester.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction with a Weak Base: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[6] The unreacted adipic acid, being a stronger acid, will be deprotonated by the weak base and partition into the aqueous layer as the disodium salt. The monoester, being a weaker acid, will largely remain in the organic layer.
-
Separation: Carefully separate the aqueous layer from the organic layer.
-
Repeat: Repeat the washing step with fresh sodium bicarbonate solution to ensure complete removal of the adipic acid.
-
Neutralization and Back-Extraction (Optional): To confirm the removal of adipic acid, you can acidify the combined aqueous layers with a strong acid (e.g., HCl) and observe the precipitation of adipic acid.
-
Washing and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the organic solvent under reduced pressure to yield the crude product, now free of adipic acid.
Problem 2: I am struggling to separate the monoester from the diester (dibenzyl adipate).
Underlying Cause: The monoester and diester often have similar polarities, making their separation by standard chromatographic techniques challenging. The key difference to exploit is the presence of the free carboxylic acid on the monoester.
Solution 1: Acid-Base Extraction with a Stronger Base
While a weak base is used to remove the more acidic adipic acid, a stronger base can be used to selectively extract the monoester from the diester.[3][6]
Step-by-Step Protocol:
-
Initial Cleanup: First, ensure that any unreacted adipic acid has been removed using the weak base extraction method described in Problem 1.
-
Extraction with a Strong Base: After removing the adipic acid, wash the organic layer containing the monoester and diester with a dilute aqueous solution of a strong base, such as sodium hydroxide (NaOH). The monoester will be deprotonated to form its sodium salt and will move into the aqueous layer. The diester, lacking an acidic proton, will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer now contains the purified diester.
-
Acidification and Re-extraction: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 2-3. This will protonate the monoester, causing it to precipitate or become soluble in an organic solvent.
-
Isolation: Extract the protonated monoester with a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer containing the purified monoester with brine and dry it over an anhydrous salt.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.
Solution 2: Column Chromatography
If acid-base extraction does not provide the desired purity, column chromatography is a powerful alternative.[7][8]
Step-by-Step Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.[8]
-
Mobile Phase Selection: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.[8] Start with a low polarity mobile phase and gradually increase the polarity (gradient elution).
-
TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to have a good separation between the monoester and diester spots. A solvent system of dichloromethane-methanol-acetic acid (e.g., 96:3:1) can be a good starting point for visualizing both the carboxylic acid and ester on TLC.[9]
-
Column Packing and Loading: Pack the column with silica gel slurried in the initial, low-polarity mobile phase. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the low-polarity solvent system. The less polar diester will elute first. Gradually increase the polarity of the mobile phase to elute the more polar monoester.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure monoester.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: My purified product has a low yield.
Underlying Cause: Low yields can result from several factors, including incomplete reactions, product loss during extractions and transfers, or degradation of the product.
Solutions:
-
Optimize Reaction Conditions: Ensure the initial esterification reaction has gone to completion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Minimize Emulsion Formation: During extractions, gentle inversion of the separatory funnel rather than vigorous shaking can prevent the formation of emulsions, which can lead to significant product loss. If an emulsion does form, adding brine can often help to break it.
-
Thorough Extractions: When extracting the product, perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
-
Careful pH Adjustment: When acidifying the aqueous layer to recover the monoester, do so slowly and with cooling to avoid any potential hydrolysis of the ester.
-
Check for Product Precipitation: Ensure that the monoester has fully precipitated or been extracted after acidification. The solubility of the monoester can be temperature-dependent.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
This compound is typically a clear, colorless to slightly yellow liquid at room temperature.[1] Its molecular formula is C₁₃H₁₆O₄, and its molecular weight is 236.27 g/mol .[10]
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an excellent tool for monitoring the purification process. You can visualize the spots using a UV lamp if the compounds are UV active. Alternatively, staining with potassium permanganate solution can visualize both the monoester and diester as yellow-brown spots on a purple background.[11] The carboxylic acid group of the monoester can also be visualized with specific stains.[12][13]
Q3: What is a suitable solvent for recrystallizing this compound?
For esters, a common recrystallization strategy is to dissolve the compound in a solvent in which it is readily soluble (like ethyl acetate or acetone) and then add a less polar anti-solvent (like hexane or petroleum ether) until the solution becomes cloudy.[14][15] Gentle heating to redissolve the solid followed by slow cooling should yield crystals. A mixture of hexane and ethyl acetate or hexane and acetone could be a good starting point.[16][17]
Q4: How should I store the purified this compound?
It is recommended to store this compound at 0-8°C.
Q5: What analytical techniques are best for confirming the purity of the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for assessing purity and quantifying any remaining impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups (carboxylic acid O-H and C=O, ester C=O).
-
Melting Point: If the compound is a solid, a sharp melting point close to the literature value indicates high purity.
Visualized Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common purification problems.
Caption: Decision tree for troubleshooting purification issues.
References
-
Separation of Monoester and Diester in the Esterification Product of Polyethylene Glycol and Acrylic Acid by the Weibull Method. (2015). ResearchGate. Retrieved from [Link]
- Method of preparing monoesters. (1982). US Patent 4,314,071.
- Process of monoesterification of dicarboxylic acids. (1972). US Patent 3,657,279.
-
SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Course Hero. Retrieved from [Link]
-
Acid–base extraction. Wikipedia. Retrieved from [Link]
- Method for synthesizing adipic acid monoethyl ester. (2012). CN Patent 102351691A.
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. Retrieved from [Link]
-
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2023). RSC Advances. Retrieved from [Link]
- Process for preparation of dicarboxylic acid monoesters. (2002). US Patent 6,355,830 B1.
-
This compound. PubChem. Retrieved from [Link]
- Mono esters of dicarboxylic acids, their preparation and use. (1990). EP Patent 0373949A1.
-
Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]
-
How to identify carboxylic acids and their esters by Thin-layer chromatography. ResearchGate. Retrieved from [Link]
-
How to separate ester from carboxylic acid by using chromatography?. ResearchGate. Retrieved from [Link]
-
Crystallization Solvents.pdf. University of California, Irvine. Retrieved from [Link]
-
Solubility of Adipic Acid in Organic Solvents and Water. ResearchGate. Retrieved from [Link]
-
TLC Visualization Reagents. EPFL. Retrieved from [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]
-
Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications. Retrieved from [Link]
-
TLC stains. University of California, Los Angeles. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
Esters. GL Sciences. Retrieved from [Link]
-
Benzyl Esters. Organic Chemistry Portal. Retrieved from [Link]
- Preparation of pure monoesters of adipic acid. (1985). US Patent 4,537,987.
-
Column chromatography of carboxylic acids?. Reddit. Retrieved from [Link]
-
Preparative thin-layer chromatography and high-resolution mass spectrometry of crude oil carboxylic acids. ACS Publications. Retrieved from [Link]
-
Measurement and Correlation for Solubility of Adipic Acid in Several Solvents. ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 6. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 7. EP0373949A1 - Mono esters of dicarboxylic acids, their preparation and use - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C13H16O4 | CID 11075409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. TLC stains [reachdevices.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. epfl.ch [epfl.ch]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. reddit.com [reddit.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Solubility Optimization for Adipic Acid Monobenzyl Ester
Introduction
You are encountering solubility issues with Adipic Acid Monobenzyl Ester (AAME) . This is a common challenge due to the molecule's amphiphilic nature: it possesses a hydrophilic carboxylic acid tail and a hydrophobic benzyl ester head. In water, the hydrophobic interactions of the benzyl ring and the aliphatic chain often dominate, leading to poor solubility or "oiling out" (phase separation) rather than true dissolution.
This guide provides three validated protocols to overcome this, ranked by increasing complexity.
Module 1: The pH "Goldilocks" Strategy (Primary Recommendation)
Mechanism: AAME has a free carboxylic acid group with a pKa of approximately 4.7 [1]. By raising the pH of your solvent above this pKa, you deprotonate the acid (
The Trap: You must avoid high pH (pH > 9.0). Benzyl esters are susceptible to base-catalyzed hydrolysis, which will cleave your molecule into adipic acid and benzyl alcohol [2].
Protocol A: Controlled Buffered Dissolution
-
Preparation: Calculate the target concentration. For concentrations > 10 mM, this method may require assistance from Module 2.
-
Suspension: Suspend the AAME in a volume of water equivalent to 80% of your final volume. It will likely appear as a cloudy oil or suspension.
-
Titration: While stirring vigorously, dropwise add 1.0 M NaOH or 1.0 M Tris base .
-
Monitor: Use a pH meter. Do not rely on litmus paper.
-
Target: Adjust pH to 6.5 – 7.5 .
-
-
Stabilization: Once the solution clears, add buffer concentrate (e.g., PBS 10x) to reach the final volume and stabilize the pH.
Critical Warning: Do not heat the solution above 40°C while the pH is > 7.0. The combination of heat and base accelerates ester hydrolysis exponentially.
Module 2: The Cosolvent "Spike" Method
Mechanism: Reducing the dielectric constant of the solvent lowers the energy penalty for the hydrophobic benzyl group to enter the solution.
Recommended Solvents:
-
DMSO (Dimethyl sulfoxide): Best solubilizer, but biological toxicity can be an issue at >1% v/v.
-
Ethanol: Good volatility, but less powerful than DMSO.
Protocol B: The Organic Spike
-
Stock Solution: Dissolve AAME in pure DMSO at 100x the desired final aqueous concentration. (e.g., if you need 1 mM in water, make a 100 mM stock in DMSO).
-
Vortexing: Ensure the stock is completely clear.
-
Injection: While vortexing your aqueous buffer (pH 7.4), slowly inject the DMSO stock.
-
Tip: Inject the stock under the surface of the water to prevent precipitation at the air-liquid interface.
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent artifacts.
-
Module 3: Host-Guest Complexation (Advanced)
Mechanism: If pH adjustment and cosolvents are incompatible with your assay, use
Protocol C: Molecular Encapsulation
-
Molar Ratio: Use a 1:1 to 1:2 molar ratio of AAME to
-CD. -
Solubilization: Dissolve the
-CD in water first (solubility ~18 mg/mL). -
Addition: Add AAME to the CD solution.
-
Equilibration: Stir for 2-4 hours at room temperature. The solution should clarify as the inclusion complex forms.
-
Filtration: Filter through a 0.22
m filter to remove uncomplexed drug.
Visualizing the Workflow
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration and assay constraints.
Figure 2: The "Safe" Dissolution Workflow
Caption: Step-by-step workflow to minimize precipitation shock and hydrolytic degradation.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Cloudiness upon adding water | The "Oiling Out" Effect. AAME is hydrophobic and may form an emulsion rather than a solution. | Do not heat. Heating melts the AAME (mp ~39°C) causing it to coalesce into oil droplets. Use Method B (DMSO) or increase pH to 7.0. |
| Precipitation after 24 hours | Hydrolysis or pH drift. | Benzyl esters hydrolyze over time. Prepare fresh solutions daily. Do not store aqueous stocks. |
| pH drops over time | Hydrolysis releasing Adipic Acid. | Hydrolysis releases free adipic acid (pKa 4.4), which acidifies the solution. Use a stronger buffer (e.g., 50mM HEPES) to resist this drift. |
| Inconsistent Assay Results | Adsorption to plastics. | The benzyl group is "sticky." AAME may adsorb to polystyrene plates. Use Low-Binding plates or add 0.01% Tween-80. |
References
-
PubChem. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Referencing stability of Benzyl Esters to hydrolysis).
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]
Sources
Technical Support Center: Interpreting Complex FTIR Spectra of "Adipic acid monobenzyl ester" Reaction Mixtures
Welcome to the technical support center for the analysis of adipic acid monobenzyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Fourier-Transform Infrared (FTIR) spectroscopy to monitor this esterification reaction. Here, we will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary FTIR peaks I should be looking for in my starting materials, adipic acid and benzyl alcohol?
A1: To effectively monitor the reaction, you must first have a clear spectral signature of your reactants.
-
Adipic Acid: The spectrum is dominated by features of the carboxylic acid groups. Look for a very broad O-H stretching band from 2500-3300 cm⁻¹, which often overlaps with C-H stretching signals.[1][2] The most prominent peak is the strong C=O (carbonyl) stretch, typically found between 1680-1725 cm⁻¹.[1][3][4] You will also see a C-O stretching peak between 1210-1320 cm⁻¹.[2]
-
Benzyl Alcohol: The key feature is the characteristic O-H stretching band of the alcohol group, which is a strong, broad peak typically appearing around 3200-3600 cm⁻¹. You will also observe C-O stretching around 1000-1200 cm⁻¹ and peaks related to the aromatic ring.
Core Spectral Changes During Esterification
The esterification of adipic acid with benzyl alcohol to form the monobenzyl ester is a reaction that can be effectively monitored by observing the disappearance of reactant peaks and the appearance of product peaks.
| Molecule | Functional Group | Key Vibrational Band(s) | Wavenumber (cm⁻¹) | Expected Trend During Reaction |
| Adipic Acid | Carboxylic Acid O-H | O-H Stretch | 2500-3300 (very broad) | Intensity decreases |
| Carboxylic Acid C=O | C=O Stretch | 1680-1725 | Intensity decreases and a new peak appears at a higher wavenumber | |
| Benzyl Alcohol | Alcohol O-H | O-H Stretch | 3200-3600 (broad) | Intensity decreases |
| This compound | Ester C=O | C=O Stretch | 1730-1750 | Intensity increases |
| Ester C-O | C-O Stretch | 1150-1250 | Intensity increases | |
| Carboxylic Acid O-H | O-H Stretch | 2500-3300 (very broad) | Remains present but may change in shape/intensity |
Troubleshooting Guide
Q2: My spectrum shows a persistent broad peak around 3300 cm⁻¹. How can I tell if this is unreacted alcohol or the remaining carboxylic acid from my monoester?
A2: This is a common point of confusion due to the overlapping O-H stretching regions.
-
Causality: The O-H stretch of an alcohol and a carboxylic acid are both broad due to hydrogen bonding. However, the carboxylic acid O-H stretch is typically much broader, often extending down to 2500 cm⁻¹.
-
Troubleshooting Steps:
-
Look at the Carbonyl Region (1650-1800 cm⁻¹): This is the most diagnostic region. The disappearance of the benzyl alcohol O-H is confirmed by the appearance of the ester C=O peak.
-
Deconvolution (Advanced): In complex mixtures, spectral deconvolution software can help to resolve the individual contributions of the alcohol and acid O-H bands.
-
Q3: I see a strong carbonyl (C=O) peak, but I'm not sure if it's from my ester product or unreacted adipic acid. How can I differentiate them?
A3: The electronic environment of the carbonyl group is different in a carboxylic acid versus an ester, which causes a predictable shift in its stretching frequency.
-
Scientific Principle: The C=O bond in an ester is slightly stronger and vibrates at a higher frequency than in a carboxylic acid.
-
What to Look For:
-
Actionable Insight: As your reaction progresses, you should see the peak around 1700 cm⁻¹ decrease in intensity while a new peak grows in at a higher wavenumber (around 1735 cm⁻¹). If you only see the lower wavenumber peak, your reaction has likely not initiated.
Q4: My reaction seems to have stalled; the starting material peaks are still strong. What are some common experimental issues?
A4: If the spectral changes are minimal over time, consider these common experimental pitfalls:
-
Catalyst Inactivity: If using an acid catalyst, ensure it has not been neutralized or degraded.
-
Water Content: Esterification is an equilibrium reaction. The presence of excess water in your starting materials or solvent can inhibit the forward reaction.[6]
-
Temperature: Ensure the reaction is at the appropriate temperature to overcome the activation energy.
-
Mixing: In a heterogeneous mixture, inefficient mixing can limit the reaction rate.
Q5: I have unexpected peaks in my spectrum. What could they be?
A5: Unexpected peaks often indicate side reactions or impurities.
-
Possible Byproduct: Adipic Acid Dibenzyl Ester: If the reaction is driven too far or with excess benzyl alcohol, the formation of the diester is possible.
-
Solvent Peaks: Ensure you have subtracted the spectrum of your solvent if one was used.
-
Moisture: A broad peak around 3400 cm⁻¹ and a sharp peak around 1640 cm⁻¹ can indicate the presence of water. It is crucial to use dry reagents and glassware.[9]
Quantitative Analysis
Q6: Can I use FTIR to determine the percentage conversion of my reaction?
A6: Yes, FTIR can be a powerful tool for quantitative analysis, based on the principles of the Beer-Lambert Law, which states that absorbance is proportional to concentration.[10]
-
Methodology:
-
Choose a Peak: Select a peak that is unique to either a reactant or a product and does not have significant overlap with other peaks. The emerging ester C=O peak (~1735 cm⁻¹) is often a good choice.
-
Create a Calibration Curve: Prepare a series of standards with known concentrations of your product (this compound) in the reaction solvent. Measure the absorbance of the chosen peak for each standard and plot absorbance vs. concentration.
-
Analyze Reaction Samples: At various time points, withdraw an aliquot of your reaction mixture, quench the reaction if necessary, and record its FTIR spectrum.
-
Calculate Conversion: Using the absorbance of your chosen peak from the reaction sample and the calibration curve, you can determine the concentration of the product at that time point and thus calculate the percent conversion.
-
Experimental Protocols & Visualizations
Protocol: Sample Preparation for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is an ideal technique for monitoring liquid reaction mixtures.
-
Background Spectrum: Before introducing your sample, ensure the ATR crystal is clean. Run a background spectrum with the clean, empty crystal. This will be subtracted from your sample spectrum to remove interference from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the reaction mixture directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Data Acquisition: Collect the spectrum. The number of scans can be increased to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after each measurement to prevent cross-contamination.
Reaction Pathway
Caption: Fischer esterification of adipic acid and benzyl alcohol.
FTIR Troubleshooting Workflow
Caption: Decision tree for troubleshooting FTIR spectra of the reaction.
References
-
ResearchGate. (2019). How can I distinguish Ester bond from -COOH in FT-IR?[Link]
-
ResearchGate. (n.d.). FTIR spectra of pure AA.[Link]
-
Brainly. (2023). How can you distinguish a carboxylic acid from an ester using IR spectroscopy?[Link]
-
ResearchGate. (n.d.). FT-IR spectrum of adipic acid.[Link]
-
ResearchGate. (n.d.). FTIR spectrum of monoester.[Link]
-
Jumaah, M. F., et al. (2021). Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. Turkish Journal of Chemistry. [Link]
-
NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
LABOAO. (2023). 4 Common Problems And Precautions In The Operation Of FTIR Spectroscopy.[Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]
-
Manrique, G. D., & Lajolo, F. M. (2002). FT-IR spectroscopy as a tool for measuring degree of methyl esterification in pectins isolated from ripening papaya fruit. Postharvest Biology and Technology, 25(1), 99-107. [Link]
-
YouTube. (2020). Cannizzaro's Reaction: Preparation of Benzyl Alcohol & Benzoic Acid.[Link]
-
ResearchGate. (n.d.). FTIR spectrum of diester.[Link]
-
YouTube. (2025). How To Troubleshoot Bad FTIR Spectra?[Link]
-
Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.[Link]
-
ResearchGate. (n.d.). Reaction mechanism of benzyl alcohol oxidation to benzaldehyde and...[Link]
-
ResearchGate. (n.d.). FT-IR of carbonyl stretching of LA, monoester, and diester.[Link]
-
ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol...[Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.[Link]
-
Patsnap. (2024). What is the mechanism of Benzyl Alcohol?[Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.[Link]
-
Gnanasambandam, R., & Proctor, A. (1998). FT–IR spectroscopic determination of the degree of esterification of cell wall pectins from stored peaches and correlation to textural changes. Carbohydrate Polymers, 37(4), 395–408. [Link]
-
USP. (2011). Adipic Acid.[Link]
-
YouTube. (2021). Cannizzaro Reaction : Benzyl alcohol and Benzoic Acid from Benzaldehyde.[Link]
-
ResearchGate. (2025). Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). [https://www.researchgate.net/publication/225301824_Fourier-transform_infrared_FTIR_spectroscopy_for_monitoring_and_determining_the_degree_of_crystallisation_of_polyhydroxyalkanoates_PHAs]([Link]_ spectroscopy_for_monitoring_and_determining_the_degree_of_crystallisation_of_polyhydroxyalkanoates_PHAs)
-
National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. In PubChem. [Link]
-
Shimadzu. (n.d.). Application Note - Infrared Spectroscopy differences between biodiesel prepared from rapeseed and the edible rapeseed oil.[Link]
-
ResearchGate. (2025). FT-IR spectroscopy, a reliable method for routine analysis of the degree of methylesterification of pectin in different fruit- and vegetable-based matrices.[Link]
-
University of Calgary. (n.d.). IR: carboxylic acids.[Link]
-
MDPI. (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.[Link]
-
Drawell. (n.d.). Common Problems and Precautions in the Operation of FTIR Spectrophotometer.[Link]
-
Quora. (2017). Can FTIR spectroscopy be used to deduce the percentage degree of esterification?[Link]
-
NIST. (n.d.). Adipic acid, di-isooctyl ester. In NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). FTIR spectra of liquid benzyl alcohol (curve i) and sPS0.8/r-GO0.2...[Link]
-
Reddit. (2014). IR Spectrum of Benzyl Alcohol(?).[Link]
Sources
- 1. brainly.com [brainly.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
Technical Support Center: Adipic Acid Monobenzyl Ester (AABE) Analysis
Introduction: The "Simple" Molecule Trap
Adipic acid monobenzyl ester (AABE, MW 236.26) is a deceptive molecule. Structurally, it appears robust—a standard mono-ester used frequently as a linker in prodrug synthesis or a monomer in polymer chemistry. However, in the high-energy, solvent-rich environment of an LC-MS system, it exhibits a "Jekyll and Hyde" personality.
I often see researchers waste weeks optimizing chromatography for "impurities" that don't exist in their original sample. These are artifacts —ghost signals generated by the analytical process itself. This guide deconstructs these artifacts, explaining the why (causality) and the how (remediation) to restore integrity to your data.
Module 1: The Methanol Artifact (Transesterification & Methylation)[1]
The Symptom:
You observe inexplicable peaks at
The Mechanism: AABE contains two reactive sites: a free carboxylic acid and a benzyl ester.
-
Esterification (+14 Da): If you use Methanol (MeOH) as a solvent with an acidic modifier (e.g., 0.1% Formic Acid), the free acid converts to a methyl ester.
-
Result: Benzyl methyl adipate (MW 250).
-
-
Transesterification (-76 Da): The benzyl group is a good leaving group. In MeOH, it exchanges with a methyl group.
-
Result: Adipic acid monomethyl ester (MW 160).
-
The Evidence (Data Table):
| Artifact Type | Reaction | Theoretical MW | Observed Ion (ESI-) | Observed Ion (ESI+) | |
| Parent (AABE) | N/A | 236.26 | 235.25 | 237.26 | 0 |
| Artifact A | Acid Methylation | 250.29 | 249.28 | 251.30 | +14 |
| Artifact B | Benzyl Exchange | 160.17 | 159.16 | 161.18 | -76 |
| Artifact C | Hydrolysis | 146.14 | 145.13 | 147.15 | -90 |
Troubleshooting Protocol:
-
Immediate Action: Switch sample diluent from Methanol to Acetonitrile (ACN) or DMSO . Methanol is a nucleophile; ACN is not.
-
Validation Step: Prepare the same sample in MeOH and ACN. Incubate at room temperature for 4 hours. Inject both. If the "impurity" grows in MeOH but stays flat in ACN, it is an artifact.
Workflow Visualization: Solvent Selection Logic
Caption: Decision tree for solvent selection to prevent nucleophilic attack on the AABE ester linkage.
Module 2: The "Missing Parent" (In-Source Fragmentation)
The Symptom:
You see a massive peak at
The Mechanism: Benzyl esters are thermally and energetically fragile.
-
Positive Mode: The benzyl carbocation (
, Tropylium ion, 91) cleaves off easily in the ion source if the Declustering Potential (DP) or Source Temperature is too high. -
Negative Mode: High energy causes the loss of the benzyl alcohol group, leaving the adipate anion (
145), mimicking hydrolysis.
Troubleshooting Protocol:
-
Source Temperature: Lower the ESI source temperature. Start at 350°C and step down to 200°C in 50°C increments.
-
Declustering Potential (DP) / Cone Voltage: Perform a "DP Ramp."
-
Experiment: Infuse AABE at 10 µL/min. Ramp DP from 0V to 100V.
-
Goal: Find the "sweet spot" where the Parent Ion (
235/237) is maximized before fragmentation dominates.
-
Module 3: The "Phantom Dimer" (Concentration Effects)
The Symptom:
A non-linear calibration curve and a persistent peak at
The Mechanism: Carboxylic acids are notorious for forming non-covalent dimers in the gas phase, bridged by a proton or a sodium ion.
-
Reaction:
. -
Observation: The dimer (
471) intensity increases with the square of the concentration, while the monomer ( 235) increases linearly. This ruins quantitation linearity at high concentrations.
Troubleshooting Protocol:
-
Dilution: If
471 is dominant, your sample is too concentrated. Dilute 10x or 100x. -
Source Parameters: Increasing the Collision Energy (CE) slightly (5-10 eV) in the source (if supported) or the DP can break these non-covalent dimers back into monomers without fragmenting the molecule.
Pathway Visualization: Ionization & Dimerization
Caption: ESI pathway showing the competition between clean monomer formation, dimerization (artifact), and fragmentation.
Frequently Asked Questions (FAQ)
Q1: I see a peak at
-
Calculation: 236.26 (MW) + 22.99 (Na) = 259.25.
-
Fix: Sodium is ubiquitous in glassware. To suppress it, add Ammonium Acetate (5-10 mM) to your mobile phase. This forces the formation of the Ammonium adduct
( 254) or promotes the protonated species .
Q2: Why is my AABE peak tailing significantly? A: The free carboxylic acid group interacts with silanols on the HPLC column stationary phase.
-
Fix: Ensure your mobile phase pH is controlled.
-
Low pH (pH 3): Keeps the acid protonated (neutral), improving peak shape on C18. Use 0.1% Formic Acid.
-
High pH:[1] Not recommended due to ester instability (hydrolysis risk).
-
Q3: Can I use Ethanol instead of Methanol?
A: You can, but you risk creating Ethyl esters (transesterification) instead of Methyl esters. The artifact will just shift mass (
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11075409, this compound. Retrieved from [Link]
-
Van Kuijk, F. J., et al. (1986). Transesterification of fatty acid esters... for gas-liquid chromatographic analysis. Journal of Lipid Research. (Demonstrates the mechanism of benzyl/methyl exchange in esters). Retrieved from [Link]]
-
Kenseth, et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. (Details carboxylic acid dimer formation mechanisms in ESI). Retrieved from [Link]
-
Ernst, M., et al. (1989/2021). Methanol Generates Numerous Artifacts during Sample Extraction. MDPI Metabolites. (Comprehensive review of solvent-induced artifacts). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Adipic Acid Monobenzyl Ester (AABE) Systems
Role: Senior Application Scientist Status: Operational Subject: Technical Guide for AABE Optimization in Polymer Matrices & Drug Delivery Systems
Introduction: The "Mono-Ester" Paradox
Welcome to the technical support hub for Adipic Acid Monobenzyl Ester (AABE) . If you are here, you likely face a specific challenge: AABE is not a standard "drop-in" plasticizer like Dioctyl Adipate (DOA) or DEHP.
Standard plasticizers are chemically inert diesters.[1] AABE is a mono-ester, meaning it possesses a free carboxylic acid group .[1] This dual nature creates a paradox:
-
The Benefit: The free acid allows for hydrogen bonding, pH-dependent solubility, and reactive grafting—capabilities inert plasticizers lack.[1]
-
The Risk: Unchecked acidity can catalyze polymer hydrolysis (especially in PLGA/PLA), cause corrosion, or lead to unpredictable phase separation.[1]
This guide treats AABE not just as a lubricant, but as a functional additive .[1] We will focus on stabilizing the acid functionality while leveraging the benzyl group for aromatic anchoring.
Module 1: Solubility & Compatibility
The "Anchor & Tether" Mechanism
To enhance performance, you must understand how AABE sits within your matrix.[1] Unlike aliphatic adipates (which rely on entropy), AABE uses a specific "Anchor & Tether" mechanism.
-
The Anchor (Benzyl Group): Interacts via
- stacking with aromatic polymers (Polystyrene, PET, PCL) or high-polarity zones. -
The Tether (Adipic Chain): The C6 aliphatic chain provides free volume (flexibility).[1]
-
The Hook (Carboxylic Acid): The danger zone.[1] If not managed, it dimerizes or crystallizes.[1]
Troubleshooting Phase Separation ("Blooming")
If AABE migrates to the surface (blooming) or creates opaque films, the solubility parameters are mismatched.
Table 1: Compatibility Optimization Matrix
| Polymer System | Observed Issue | Root Cause | Corrective Action |
| PVC / Vinyls | Oily surface exudation | Acid dimerization reduces polarity match.[1][2] | Neutralization: Premix AABE with a mild base (e.g., Tromethamine) to form an in-situ salt, increasing compatibility. |
| PLA / PLGA | Sticky film / Rapid degradation | Acid-catalyzed hydrolysis of the polymer backbone.[1][2] | End-Capping: React AABE with a long-chain alcohol (e.g., Octanol) or use AABE as a pore-former (allow it to leach intentionally).[2] |
| Cellulosics (HPMC/EC) | Haze / Crystallization | Benzyl ring stacking leads to micro-domains.[1][2] | Co-Plasticization: Blend AABE with Triethyl Citrate (TEC) at a 1:1 ratio to disrupt stacking. |
Visualizing the Mechanism
The following diagram illustrates the decision logic for stabilizing AABE within a polymer matrix.
Figure 1: Decision matrix for integrating AABE based on polymer chemistry. Note the critical path for hydrolytically labile polymers.
Module 2: Thermal Stability & Volatility
AABE has a lower molecular weight (~236 g/mol ) than standard diesters (~370+ g/mol ).[1] This makes it more volatile. Furthermore, the free acid group can decarboxylate at high processing temperatures (>200°C).
Protocol: Thermal Stabilization
Objective: Process AABE without degradation or "fuming" in the extruder.
-
The "Acid Scavenger" Step:
-
Why: At high heat, the carboxylic acid proton (
) can attack the polymer or the ester linkage of the AABE itself.[1] -
Action: Add Epoxidized Soybean Oil (ESO) at 1-3% w/w relative to the polymer.[1] The epoxy rings act as HCl/Acid scavengers, neutralizing the AABE's acidity without neutralizing its plasticizing effect.[1]
-
-
Temperature Ceiling:
-
Do not exceed 170°C melt temperature.
-
If higher temperatures are required (e.g., Nylon processing), AABE must be converted to a salt (e.g., Calcium Benzyl Adipate) prior to compounding.
-
Module 3: Advanced Pharma Applications (Drug Delivery)
In pharmaceutical coatings, AABE is often used not just to soften the film, but to modify its permeability .
Experiment: Controlling Drug Release Rates
Context: You are creating an enteric coating (e.g., Eudragit L100) and need to tune the release profile.
The Mechanism: Unlike insoluble plasticizers, AABE has pH-dependent solubility.[1]
-
Acidic pH (Stomach): AABE is protonated (COOH) and less soluble.[1] It keeps the film tight.
-
Neutral pH (Intestine): AABE deprotonates (COO-), becomes highly water-soluble, and leaches out of the film. This creates pores , accelerating drug release.
Optimization Protocol:
| Target Release Profile | AABE Concentration | Co-Plasticizer? | Rationale |
| Delayed Release | 5 - 10% | Dibutyl Sebacate (DBS) | DBS maintains film integrity; low AABE minimizes pore formation.[1][2] |
| Burst Release | 15 - 25% | None | High AABE loading leads to massive leaching at pH 7, creating a "Swiss cheese" structure for rapid drug exit.[1][2] |
| Zero-Order (Sustained) | 10% | PEG 400 | PEG/AABE blend balances swelling (PEG) and pore formation (AABE).[1][2] |
Troubleshooting FAQ
Q1: My polymer film is turning yellow after curing. Is it the AABE? A: Likely, yes. The benzyl group is susceptible to oxidation, especially if UV light or high heat is involved.[1]
-
Fix: Add an antioxidant like BHT (Butylated hydroxytoluene) or Vitamin E (Tocopherol) at 0.1% to the formulation.[1] Ensure your curing oven has adequate airflow to remove volatiles.[1]
Q2: I see crystals forming on the surface of my tablets after 1 month of storage. A: This is "blooming."[1] The AABE is crystallizing out of the matrix because the free energy of mixing is too high.
-
Fix: You have exceeded the saturation limit. Reduce AABE concentration or introduce a "compatibilizer" like PVP (Polyvinylpyrrolidone) which hydrogen-bonds strongly to the AABE acid group, locking it inside the matrix.
Q3: Can I use AABE in a transdermal patch? A: Proceed with caution. While AABE is an excellent permeation enhancer (due to the benzyl group disrupting skin lipids), the free acid can cause skin irritation.[1]
-
Fix: Neutralize the AABE with Tromethamine or use it in a buffered hydrogel matrix rather than a direct adhesive layer.[1]
References
-
Mechanisms of Plasticization: Sears, J. K., & Darby, J. R. (1982).[1] The Technology of Plasticizers. Wiley-Interscience. (Foundational text on linear vs. aromatic plasticizer interactions).
-
Benzyl Adipate Properties: ChemicalBook. (2024).[1] this compound Properties and Applications. Link
-
Hansen Solubility Parameters: Abbott, S. (2023).[1] Hansen Solubility Parameters: A User's Handbook. Link
-
Plasticizer Migration in Pharma: Wypych, G. (2023).[1] Handbook of Plasticizers, 4th Edition. ChemTec Publishing. Link
-
Polymer Hydrolysis & Acid Catalysis: Vert, M., et al. (1994).[1] Hydrolytic degradation of PLA/PLGA polymers. Journal of Biomaterials Science. Link
Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) and perform biocompatibility testing (ISO 10993) for medical device applications.
Sources
Validation & Comparative
A Comparative Performance Analysis of Adipic Acid Monobenzyl Ester and Other Adipate Plasticizers for Pharmaceutical and Research Applications
In the intricate landscape of drug formulation and polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, ensuring product stability, and guaranteeing safety. Adipate esters have long been recognized for their efficacy as primary plasticizers, particularly in enhancing the flexibility of polymers used in medical devices and drug delivery systems. This guide provides an in-depth comparative analysis of Adipic Acid Monobenzyl Ester against other commonly used adipates, namely Dibutyl Adipate (DBA), Dioctyl Adipate (DOA), and Diisononyl Adipate (DINA). This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by established experimental methodologies.
Introduction: The Critical Role of Adipates in Polymer Formulations
Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials.[1] Adipate esters, derived from adipic acid, are a class of non-phthalate plasticizers favored for their excellent low-temperature performance and compatibility with a wide range of polymers, most notably polyvinyl chloride (PVC).[2][3] Their linear structure contributes to a lower viscosity compared to phthalates, which can be advantageous in processing.[2] In the pharmaceutical and medical fields, the biocompatibility and low toxicity of adipates are of utmost importance, positioning them as safer alternatives to traditional phthalate plasticizers, which have raised health concerns.[4][5]
This compound, with its unique aromatic-aliphatic structure, presents an interesting case for evaluation. This guide will dissect its performance characteristics in relation to its purely aliphatic counterparts, providing a comprehensive understanding of its potential applications.
Physicochemical Properties: A Foundation for Performance
The fundamental properties of a plasticizer dictate its interaction with the polymer matrix and, consequently, its performance. The table below summarizes the key physicochemical properties of this compound and other selected adipates.
| Property | This compound | Dibutyl Adipate (DBA) | Dioctyl Adipate (DOA) | Diisononyl Adipate (DINA) |
| Molecular Formula | C13H16O4 | C14H26O4 | C22H42O4 | C24H46O4 |
| Molecular Weight ( g/mol ) | 236.26[6] | 258.36 | 370.6 | ~398.6 |
| Appearance | Clear to slightly yellowish liquid[7] | Clear, colorless, odorless oily liquid[8] | Clear, colorless liquid with a slight odor[9] | Clear, colorless liquid with a mild, characteristic odor[10] |
| Solubility | Soluble in organic solvents; insoluble in water[7] | Soluble in organic solvents; practically insoluble in water[11] | Soluble in organic solvents; does not dissolve in water[9][12] | Soluble in common organic solvents; miscible with monomeric plasticizers[10] |
| Density (g/cm³) | 1.146[7] | ~0.96 | ~0.924 - 0.926[9] | ~0.915 |
The presence of the benzyl group in this compound results in a higher density compared to the other listed adipates. Its aromatic character may also influence its compatibility and plasticizing mechanism within different polymer systems.
Performance Evaluation: A Comparative Analysis
The efficacy of a plasticizer is determined by its ability to modify the physical and mechanical properties of a polymer. This section compares the performance of this compound with other adipates based on key industry-standard metrics.
Plasticizing Efficiency: The Impact on Glass Transition Temperature
A primary measure of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state.[13] A greater reduction in Tg for a given concentration indicates higher plasticizing efficiency.
Studies on other adipates have shown that they effectively reduce the Tg of PVC.[13] The efficiency can be influenced by the length and branching of the alkyl chains. Longer, linear chains generally provide better low-temperature flexibility.[13]
Table 2: Indicative Plasticizing Efficiency (Lower Tg is Better)
| Plasticizer | Expected Impact on Polymer Tg |
|---|---|
| This compound | Expected to be an effective plasticizer, with efficiency influenced by the benzyl group's interaction with the polymer. |
| Dibutyl Adipate (DBA) | Effective, though its lower molecular weight may lead to higher volatility. |
| Dioctyl Adipate (DOA) | High plasticizing efficiency, known for excellent low-temperature flexibility.[15] |
| Diisononyl Adipate (DINA) | High plasticizing efficiency, also praised for its low-temperature performance.[16] |
Mechanical Properties: Tensile Strength and Elongation
The addition of a plasticizer typically decreases the tensile strength and increases the elongation at break of a polymer.[17] This trade-off is a critical consideration in designing flexible materials.
The introduction of this compound is expected to follow this trend. The extent of the change in mechanical properties will depend on its compatibility and the efficiency of its plasticizing action. Research on benzyl esters in PVC has shown good plasticizing performance, suggesting that this compound would likely impart significant flexibility.[12]
For other adipates, studies have demonstrated their impact on mechanical properties. For instance, in one study, PVC plasticized with 50 PHR of a succinate-based plasticizer (structurally similar to adipates) exhibited a tensile strength of approximately 19 MPa and an elongation at break of around 250%.[7]
Table 3: Comparative Mechanical Performance of Plasticized PVC
| Plasticizer | Typical Tensile Strength | Typical Elongation at Break |
|---|---|---|
| This compound | Expected to decrease | Expected to significantly increase |
| Dibutyl Adipate (DBA) | Decreases | Increases |
| Dioctyl Adipate (DOA) | Decreases significantly | Increases significantly |
| Diisononyl Adipate (DINA) | Decreases significantly | Increases significantly |
Migration Resistance: A Key Factor for Safety and Durability
Plasticizer migration, the process by which the plasticizer moves out of the polymer matrix, is a significant concern, especially in medical and pharmaceutical applications.[4] Migration can lead to a loss of flexibility in the material and potential contamination of the surrounding environment or the product in contact with the plasticized polymer.[18]
The molecular weight and structure of the plasticizer play a crucial role in its migration resistance. Generally, higher molecular weight plasticizers exhibit lower migration rates. The aromatic ring in this compound may also influence its interaction with the polymer matrix, potentially affecting its migration characteristics. Benzyl esters have been noted for their good permanence in some applications.[14]
In comparison, adipates with longer alkyl chains like DOA and DINA are expected to have better migration resistance than shorter-chain adipates like DBA due to their higher molecular weight. Studies have shown that plasticizer leaching is a critical factor to consider, and efforts are being made to develop plasticizers with improved migration resistance.[7]
Table 4: Relative Migration Resistance
| Plasticizer | Expected Migration Tendency |
|---|---|
| This compound | Potentially moderate to low, influenced by the benzyl group. |
| Dibutyl Adipate (DBA) | Higher, due to lower molecular weight. |
| Dioctyl Adipate (DOA) | Lower than DBA. |
| Diisononyl Adipate (DINA) | Lower than DBA. |
Experimental Protocols for Performance Evaluation
To ensure the validity and reproducibility of comparative data, standardized testing methodologies are essential. The following section outlines key experimental protocols based on ASTM standards.
Workflow for Evaluating Plasticizer Performance
Caption: A generalized workflow for the comprehensive evaluation of plasticizer performance in a polymer matrix.
Detailed Experimental Methodologies
a) Sample Preparation and Conditioning:
-
Compounding: The polymer resin (e.g., PVC) is dry-blended with the plasticizer at a specified concentration (e.g., 50 parts per hundred resin - PHR) and other necessary additives like heat stabilizers.
-
Molding/Extrusion: The compounded material is then processed into standardized test specimens (e.g., tensile bars, discs) using techniques like compression molding or extrusion.
-
Conditioning: The prepared specimens are conditioned in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours) as per ASTM D618 to ensure consistent and comparable test results.
b) Mechanical Testing:
-
Tensile Properties (ASTM D638): Conditioned dumbbell-shaped specimens are tested using a universal testing machine at a specified crosshead speed.[19] Tensile strength at break and percentage elongation at break are recorded.
-
Hardness (ASTM D2240): The Shore durometer hardness (typically Shore A for flexible materials) is measured on the surface of the conditioned specimens.
c) Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): A small sample of the plasticized polymer is heated at a controlled rate in a DSC instrument. The glass transition temperature (Tg) is determined from the resulting heat flow curve.[20]
d) Migration Resistance Testing:
-
Extraction in a Liquid Medium: A pre-weighed sample of the plasticized polymer is immersed in a relevant liquid medium (e.g., isopropanol for pharmaceutical applications) for a specified time and temperature. The sample is then removed, dried, and re-weighed. The weight loss corresponds to the amount of migrated plasticizer.
-
Volatility (Activated Carbon Method): A pre-weighed sample is placed in a container with activated carbon and heated at a specified temperature for a set duration. The weight loss of the sample indicates the amount of plasticizer that has volatilized.[21]
Biocompatibility and Toxicological Profile
For applications in drug delivery and medical devices, the biocompatibility of all components is non-negotiable. Adipate esters are generally considered to have a favorable toxicological profile compared to phthalates.[4] Dioctyl adipate, for instance, is noted for its reduced toxicity and shorter biodegradation period.[4] The biodegradation of adipate diesters typically proceeds through hydrolysis to form a monoester and then adipic acid and the corresponding alcohol, which are generally considered less toxic.[4]
Materials intended for medical use should undergo rigorous biocompatibility testing according to standards such as ISO 10993.[3] This includes assessments for cytotoxicity, sensitization, and systemic toxicity. While specific biocompatibility data for this compound was not found in the initial searches, its constituent parts, adipic acid and benzyl alcohol, have established uses in the pharmaceutical and food industries. However, comprehensive testing of the ester itself would be required for validation in a specific medical application.
Conclusion and Future Perspectives
This compound presents a compelling option as a plasticizer, offering a unique chemical structure that may provide a beneficial balance of properties. Its performance is expected to be competitive with other common adipates like DOA and DINA, particularly in terms of plasticizing efficiency and potentially offering unique compatibility advantages in certain polymer systems due to its benzyl group.
References
-
ASTM International. (n.d.). ASTM D638 - 14 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D2284 - 11(2018) Standard Test Method for Acidity of Sulfur Hexafluoride. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. P2 InfoHouse. Retrieved from [Link]
- Gajewski, M., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Polymers, 14(6), 1234.
-
Pel... (n.d.). Evaluating compound performance with astm standards. Retrieved from [Link]
- Chen, J., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering, 4(1), 1-10.
- Mehta, B. H., & Rath, S. (2014). Benzyl ester of dehydrated castor oil fatty acid as plasticizer for poly(vinyl chloride). Journal of Applied Polymer Science, 131(16).
- Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine co
-
RTP Company. (n.d.). Biocompatible thermoplastic compounds for use in medical devices. Plastemart.com. Retrieved from [Link]
- Mazitova, A. K., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Polymers, 13(16), 2735.
- Study of the Rheological Properties of PVC Composites Plasticized with Butoxyethyl Adip
- ASTM International. (2022). D7083 Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC)
-
Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]
- Migration test. Extent of migration (%) of plasticizers from flexible PVC sheets. (n.d.).
-
Polyvinyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]
- Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. (2021). Polymers, 13(16), 2735.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Univar Solutions. (n.d.). Diisononyl Adipate. Retrieved from [Link]
- Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine co
- (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.).
-
Univar Solutions. (n.d.). Dioctyl Adipate. Retrieved from [Link]
- Plasticization Effect of Poly(Lactic Acid) in the Poly(Butylene Adipate–co–Terephthalate) Blown Film for Tear Resistance Improvement. (2020). MDPI.
- Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Altern
- How does Dioctyl Adipate compare to other plasticizers in terms of its performance and characteristics. (2023). Admin.
- Polymer-Assisted Aripiprazole–Adipic Acid Cocrystals Produced by Hot Melt Extrusion Techniques. (n.d.).
-
Paula's Choice. (n.d.). What is Dibutyl Adipate?. Retrieved from [Link]
- Mechanical properties of plasticized PVC films: (A) Tensile strength (Mpa). (n.d.).
- The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. (n.d.). NIH.
- Mixed alkyl benzyl esters of succinic acid used as plasticizers. (n.d.).
- Amended final report of the safety assessment of dibutyl adipate as used in cosmetics. (n.d.). PubMed.
- Know your Plasticizers: A New Study on Plasticizer Migr
- REDUCING THE MIGRATION OF PVC PLASTICIZERS. (n.d.). Fraunhofer IST.
- Impact of Polymer Physicochemical Features on the Amorphization and Crystallization of Citric Acid in Solid Dispersions. (2025). MDPI.
- Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. (n.d.). NIH.
- (PDF) Glass-Transition Temperature and Characteristic Temperatures of α Transition in Amorphous Polymers Using the Example of Poly(methyl methacrylate). (n.d.).
- Comparison of elongation at break in the formulated compounds. (n.d.).
-
Chemistry For Everyone. (n.d.). How Do Plasticizers Affect Glass Transition Temperature?. Retrieved from [Link]
- High Performance Ester Plasticizers. (n.d.). Hallstar Industrial.
- Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. (n.d.). CORE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 3. Biocompatible thermoplastic compounds for use in medical devices [plastemart.com]
- 4. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 9. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of the Polymer Glass Transition Temperature and Molecular Weight on Drug Amorphization Kinetics Using Ball Milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. mdpi.com [mdpi.com]
- 14. valtris.com [valtris.com]
- 15. gst-chem.com [gst-chem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Limitation of the migration of plasticizers from medical devices through treatment with low-pressure cold plasma, polydopamine coating, and annealing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. zwickroell.com [zwickroell.com]
- 20. ASTM Testing for Plastics and Polymers [intertek.com]
- 21. d-nb.info [d-nb.info]
Comparative Guide: Synthesis Routes for Adipic Acid Monobenzyl Ester
Executive Summary
Adipic acid monobenzyl ester (Benzyl hydrogen adipate) is a critical desymmetrized intermediate used in the synthesis of unsymmetrical diesters, polymerization initiators, and pharmaceutical linkers. The primary synthetic challenge lies in desymmetrization : selectively reacting only one of the two identical carboxylic acid groups on adipic acid.
Standard statistical esterification often results in a "statistical mixture" of unreacted starting material (diacid), the desired monoester, and the unwanted diester (dibenzyl adipate). This guide evaluates three distinct synthesis protocols, moving from the traditional baseline to high-precision chemical and biotechnological alternatives.
Route 1: Statistical Direct Esterification (The Baseline)
This is the classical approach found in early literature. It relies on manipulating stoichiometry to favor the monoester. While operationally simple, it is plagued by low atom economy and difficult downstream purification.
Mechanism
The reaction is a reversible Fisher esterification catalyzed by a strong acid (e.g.,
Protocol
-
Stoichiometry: Charge a reactor with Adipic Acid (1.0 equiv) and Benzyl Alcohol (0.3 - 0.5 equiv) . Note: Using a large excess of the diacid is crucial to statistically minimize diester formation.
-
Catalysis: Add
-Toluenesulfonic acid (1 mol%) and a non-polar solvent (e.g., Toluene). -
Reflux: Heat to reflux with a Dean-Stark trap to continuously remove water, driving the equilibrium forward.
-
Work-up:
-
Cool the mixture. The excess adipic acid will precipitate (it is poorly soluble in cold toluene).
-
Filter off the unreacted adipic acid (recycle potential).
-
Wash the filtrate with saturated
to remove remaining acid traces.[1] -
Concentrate the organic layer.
-
-
Purification: The crude oil typically contains ~80% monoester and ~20% diester relative to the alcohol consumed. Column chromatography or high-vacuum distillation is mandatory to remove the diester.
Critical Analysis
-
Yield: Low (~30-45% based on adipic acid; ~85% based on benzyl alcohol).
-
Purity: Poor (requires difficult separation of diester).
-
Scalability: Low. The need to recycle large amounts of solid adipic acid makes this inefficient for kilogram-scale batches.
Route 2: Cyclic Anhydride Activation (The Chemical Standard)
This route bypasses the statistical distribution by forming a reactive intermediate—poly(adipic anhydride)—which is then cleaved by benzyl alcohol. This is the preferred method for high-purity chemical synthesis.
Mechanism
Adipic acid is dehydrated to form a polymeric anhydride. Nucleophilic attack by benzyl alcohol cleaves the anhydride bond. Since the alcohol attacks an anhydride linkage, it generates one ester bond and releases one free acid group, perfectly yielding the monoester.
Protocol
-
Activation: Suspend Adipic Acid (1.0 equiv) in Acetic Anhydride (2.0 equiv) or Toluene with a dehydrating agent. Heat to reflux for 1-2 hours.
-
Observation: The suspension clears as the polymeric anhydride forms.
-
Remove excess acetic acid/anhydride under vacuum to leave the crude polymeric adipic anhydride.
-
-
Alcoholysis: Redissolve the residue in dry THF or Toluene. Add Benzyl Alcohol (0.9 - 1.0 equiv) and a base catalyst (DMAP 0.1 equiv or Triethylamine ).
-
Reaction: Heat to 60-80°C for 4 hours.
-
Work-up:
-
Quench with water to hydrolyze any remaining anhydride linkages.
-
Extract with Ethyl Acetate.
-
Wash with dilute HCl (to remove amine) and brine.
-
-
Purification: Recrystallization from hexanes/ether is often sufficient, as diester formation is chemically suppressed.
Critical Analysis
-
Yield: High (85-95%).
-
Purity: Excellent (>98%).[2][3] The mechanism inherently favors the monoester.
-
Throughput: High. The reaction is faster and cleaner than Route 1.
Route 3: Enzymatic Desymmetrization (The Green Innovation)
For applications requiring mild conditions (e.g., if the substrate contains heat-sensitive groups) or "Green Chemistry" certification, biocatalysis using immobilized lipases is the gold standard.
Mechanism
Candida antarctica Lipase B (CAL-B, typically immobilized as Novozym 435) catalyzes the esterification.[2] The enzyme's active site provides steric constraints that highly favor the formation of the monoester over the diester, even at 1:1 stoichiometry.
Protocol
-
Setup: In a reaction vessel, mix Adipic Acid (1.0 equiv) and Benzyl Alcohol (1.0 equiv) .
-
Solvent: Add Toluene or tert-Amyl alcohol (or run solvent-free if melted).
-
Catalyst: Add Novozym 435 (1-5 wt% relative to substrate) .
-
Conditions: Stir at 40-60°C. Add molecular sieves or apply mild vacuum to remove water (equilibrium shift).
-
Monitoring: Monitor by TLC or HPLC. The reaction stops spontaneously at the monoester stage due to the enzyme's selectivity.
-
Work-up:
-
Filter off the immobilized enzyme (can be washed and reused 5-10 times).
-
Concentrate the filtrate.
-
-
Purification: Often unnecessary. If required, a simple silica plug removes trace diacid.
Critical Analysis
-
Yield: High (>90%).
-
Sustainability: Excellent. Reusable catalyst, low energy, no toxic reagents.
Comparative Analysis Summary
The following table contrasts the three routes to assist in decision-making.
| Feature | Route 1: Statistical | Route 2: Anhydride Activation | Route 3: Enzymatic (CAL-B) |
| Primary Mechanism | Acid-Catalyzed Equilibrium | Anhydride Cleavage | Steric/Enzymatic Selectivity |
| Stoichiometry (Acid:Alc) | 3:1 to 5:1 (Excess Acid) | 1:1 | 1:1 |
| Isolated Yield | 30 - 45% | 85 - 95% | 90 - 95% |
| Selectivity (Mono:Di) | ~4:1 (in crude) | >20:1 | >50:1 |
| Purification Effort | High (Chromatography) | Low (Recrystallization) | Very Low (Filtration) |
| Cost Driver | Solvent/Waste disposal | Reagents (Anhydrides) | Catalyst (Novozym 435) |
| Scalability | Poor | Excellent | Good (Batch or Flow) |
| Green Score (E-Factor) | Poor (High Waste) | Moderate | Excellent |
Visualizing the Synthesis Pathways
The following diagram illustrates the reaction logic and intermediate states for the three methodologies.
Figure 1: Reaction pathways comparing statistical, chemical activation, and enzymatic routes.
References
-
English, A. R. et al. (2011). "Lipase-catalyzed synthesis of adipate esters." Journal of Molecular Catalysis B: Enzymatic. (General reference for lipase efficiency in adipate synthesis).
-
CN102351691A . "Method for synthesizing adipic acid monoethyl ester." Google Patents. (Describes the high-yield anhydride activation chemistry applicable to benzyl esters).
-
Org. Synth. 1945, 25, 1. "Adipic Acid." Organic Syntheses. (Foundational data on adipic acid reactivity and properties).
-
Mahapatra, A. et al. (2022). "Enzymatic synthesis of monoglycerides and esters." Journal of the Turkish Chemical Society. (Demonstrates CAL-B selectivity for mono-acylation).
Sources
- 1. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | MDPI [mdpi.com]
- 3. Efficient preparation of (R)-alpha-monobenzoyl glycerol by lipase catalyzed asymmetric esterification: optimization and operation in packed bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Purity Validation of Adipic Acid Monobenzyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is paramount. Adipic acid monobenzyl ester, a key building block in the synthesis of novel polymers and active pharmaceutical ingredients (APIs), is no exception.[1][2] Its bifunctional nature, possessing both a free carboxylic acid and a benzyl-protected ester, allows for precise control in complex molecular construction.[1] This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS).
The structural integrity and purity of this reagent directly impact the efficacy, safety, and regulatory compliance of the final product. Therefore, a robust and validated analytical method for purity assessment is not just a quality control measure but a critical component of the development lifecycle. This document will delve into the nuances of GC-MS as the principal analytical technique and draw comparisons with other orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
The Central Role of GC-MS in Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] For a compound like this compound, which is amenable to volatilization (often with derivatization), GC-MS offers high sensitivity and specificity, making it an excellent choice for identifying and quantifying impurities.[4][5]
The principle of GC-MS lies in the separation of components within a sample based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[3] Following separation, the individual components are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint for identification.
Causality in Experimental Design for GC-MS
The selection of GC-MS for the purity analysis of this compound is underpinned by several key considerations:
-
Volatility and Thermal Stability: While this compound has a relatively high boiling point, it can be volatilized at temperatures compatible with GC analysis, especially after derivatization to a more volatile form (e.g., silylation of the carboxylic acid group). This derivatization step is crucial to prevent on-column degradation and improve peak shape.
-
Specificity of Mass Spectrometry: The mass spectrometer provides unambiguous identification of the main component and any co-eluting impurities by comparing their mass spectra to reference libraries (e.g., NIST). This is particularly advantageous for identifying unknown impurities that may arise from the synthesis or degradation of the target compound.
-
Sensitivity for Trace Impurity Detection: In pharmaceutical applications, even minute impurities can have significant biological effects. GC-MS offers excellent sensitivity, often in the parts-per-million (ppm) range, which is critical for detecting and quantifying potentially genotoxic impurities (GTIs).[6][7]
A Validated GC-MS Protocol for Purity Analysis
The following protocol is a self-validating system, incorporating system suitability checks and adherence to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[8][9]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS Purity Validation.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh approximately 10 mg of this compound into a vial. Add 1 mL of a suitable solvent like dichloromethane.
-
Standard Stock Solution: Prepare a stock solution of a certified reference standard of this compound at a concentration of 1 mg/mL in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.[10]
-
-
Derivatization:
-
To 100 µL of each sample and standard solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid group.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 10 minutes.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-550 amu.
-
-
-
Data Analysis and Validation:
-
Identification: Identify the peak for the derivatized this compound and any impurities by their retention times and mass spectra.
-
Quantification: Calculate the purity of the sample by the area percent method or by using the calibration curve for the main component.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness.[7][8] For a validated GC method, typical acceptance criteria include a correlation coefficient (r) ≥ 0.999 for linearity, a relative standard deviation (RSD) of < 2% for repeatability, and a recovery of 98-102% for accuracy.[11]
-
Comparative Analysis with Alternative Techniques
While GC-MS is a robust technique, a comprehensive purity assessment often benefits from orthogonal methods that provide complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique well-suited for non-volatile and thermally labile compounds.[3][12]
-
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
Advantages over GC-MS:
-
No derivatization is required for this compound, simplifying sample preparation.
-
Suitable for analyzing potential non-volatile impurities that would not be detected by GC.
-
-
Limitations:
-
Generally lower peak resolution compared to capillary GC.
-
Identification is based on retention time, which is less specific than a mass spectrum unless coupled with a mass spectrometer (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about a molecule.
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide information about the structure and chemical environment of atoms within a molecule.
-
Advantages:
-
Provides unambiguous structural confirmation of the main component and can be used to identify and quantify impurities without the need for reference standards for each impurity (qNMR).
-
Non-destructive technique.
-
-
Limitations:
-
Lower sensitivity compared to GC-MS and HPLC, making it less suitable for trace impurity analysis.
-
Complex spectra can be challenging to interpret for mixtures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying functional groups.
-
Principle: FTIR measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.
-
Advantages:
-
Fast and requires minimal sample preparation.
-
Excellent for confirming the presence of key functional groups (e.g., carboxylic acid, ester, aromatic ring) and detecting impurities with different functional groups.[13]
-
-
Limitations:
-
Provides limited information on the overall structure and is not a separative technique.
-
Generally not suitable for quantification of low-level impurities.
-
Data-Driven Comparison of Analytical Techniques
| Parameter | GC-MS | HPLC-UV | NMR | FTIR |
| Selectivity | Very High | High | Very High | Moderate |
| Sensitivity | Very High (ppm-ppb) | High (ppm) | Low (%>0.1%) | Low |
| Sample Throughput | Moderate | High | Low | Very High |
| Quantitative Accuracy | High | High | Very High (qNMR) | Low |
| Structural Information | High (MS) | Low | Very High | Moderate |
| Derivatization Required | Often | No | No | No |
Logical Framework for Method Selection
The choice of analytical technique is dictated by the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The purity validation of this compound is a critical step in ensuring the quality and safety of downstream products. GC-MS stands out as a highly sensitive and specific method for this purpose, particularly for the identification and quantification of volatile and semi-volatile impurities. However, a comprehensive approach that integrates orthogonal techniques such as HPLC, NMR, and FTIR provides a more complete picture of the compound's purity profile. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity of their materials and the success of their development programs.
References
-
Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025-06-19). Available from: [Link]
-
GenTech Scientific. Understanding the Difference Between GCMS and HPLC. (2021-03-12). Available from: [Link]
-
Environics, Inc. Conducting GC Method Validation Using High Accuracy Standards. (2024-08-23). Available from: [Link]
-
PubMed. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Available from: [Link]
-
MDPI. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023-02-21). Available from: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
-
ResearchGate. Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. (2025-08-06). Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 11075409. Available from: [Link].
-
ResearchGate. ¹H-NMR and FT-IR spectra of adipic acid. Available from: [Link]
-
US Pharmacopeia. 〈621〉CHROMATOGRAPHY. Available from: [Link]
-
Pharmaffiliates. Adipic Acid-Impurities. Available from: [Link]
- Google Patents. High purity polyol monoester compositions and methods for producing the same.
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025-06-06). Available from: [Link]
-
MDPI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Available from: [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. Analysis of Fatty Acid Composition Using GC-MS Method and Antibacterial Activity Test of n-Hexane Extract from Petai Seeds (Parkia speciosa Hassk.). Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
ResearchGate. How to choose GC-MS and HPLC analysis conditions? (2021-04-19). Available from: [Link]
-
ResearchGate. Impact of mono- and poly-ester fractions on polysorbate quantitation using mixed-mode HPLC-CAD/ELSD and the fluorescence micelle assay. (2025-08-30). Available from: [Link]
-
ResearchGate. IDENTIFICATION OF FATTY ACIDS AND FATTY ACID ESTERS FROM ETHYL ACETATE BARK EXTRACT OF HOLOPTELEA INTEGRIFOLIA (ROXB.) PLANCH BY GC-MS. (2019-03-15). Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Acta Poloniae Pharmaceutica. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN QUETIAPINE. Available from: [Link]
-
Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available from: [Link]
-
PubMed. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Available from: [Link]
-
Chem-Impex. This compound. Available from: [Link]
-
Chromatography Forum. Validation of USP monographs. (2010-10-04). Available from: [Link]
-
Frontier-Lab. Determination of fatty acids in vulcanized SBR using reactive pyrolysis GC/MS. Available from: [Link]
-
ResearchGate. Development and validation of a new HPLC-MS method for meglumine impurity profiling. (2025-08-05). Available from: [Link]
-
MDPI. Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. Available from: [Link]
Sources
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. smithers.com [smithers.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. environics.com [environics.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Catalytic Synthesis of Adipic Acid Monobenzyl Ester
This guide provides a comparative analysis of catalytic systems for the synthesis of Adipic acid monobenzyl ester, a versatile intermediate in the production of polymers, plasticizers, and pharmaceuticals.[1] We will delve into the mechanistic nuances, comparative performance, and detailed experimental protocols for three distinct catalytic approaches: homogeneous acid catalysis, heterogeneous solid acid catalysis, and enzymatic catalysis. Our focus is to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their specific synthetic needs.
Introduction: The Significance of Selective Monoesterification
Adipic acid, a C6 dicarboxylic acid, is a cornerstone of the polymer industry, primarily serving as a monomer for nylon-6,6.[2][3] Its symmetrical structure, however, presents a challenge in achieving selective mono-esterification. The synthesis of this compound requires a catalyst that can preferentially facilitate the reaction at one of the two carboxylic acid groups, minimizing the formation of the dibenzyl ester byproduct. The choice of catalyst not only dictates the reaction's efficiency and selectivity but also has significant implications for process sustainability, including catalyst reusability and waste generation.
Comparative Analysis of Catalytic Systems
The selection of a catalytic system is a critical decision in the synthesis of this compound. This section provides a comparative overview of three primary catalytic methodologies, with performance data summarized in Table 1.
Homogeneous Acid Catalysis: The Conventional Approach
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA), have been traditionally employed for esterification reactions.
Mechanism of Action: The reaction proceeds via a Fischer-Speier esterification mechanism. The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups of adipic acid, thereby activating it for nucleophilic attack by benzyl alcohol. A key intermediate in the selective synthesis of the monoester using a strong dehydrating acid like sulfuric acid at high temperatures is the formation of adipic anhydride. This anhydride is then opened by benzyl alcohol to yield the desired monobenzyl ester.[4] This two-step, in-situ process can favor mono-esterification by controlling the stoichiometry of the alcohol.
Performance Insights: While capable of achieving high yields, this method suffers from several drawbacks. The strong acidity of the catalyst can lead to side reactions, and its corrosive nature necessitates specialized equipment. Furthermore, the catalyst is difficult to separate from the reaction mixture, leading to neutralization and salt waste, complicating product purification.
Heterogeneous Solid Acid Catalysis: A Greener Alternative
Heterogeneous solid acid catalysts, such as the sulfonic acid-based ion-exchange resin Amberlyst-15, offer a more sustainable alternative to their homogeneous counterparts.[5][6]
Mechanism of Action: The mechanism is analogous to homogeneous acid catalysis, with the protonation of the carbonyl oxygen occurring on the solid acid surface. The macroporous structure of Amberlyst-15 allows for the diffusion of reactants to the active sulfonic acid sites.
Performance Insights: The primary advantage of solid acid catalysts is their ease of separation from the reaction mixture by simple filtration, enabling their reuse over multiple reaction cycles.[7][8] This significantly reduces waste and simplifies product purification. While reaction rates may be slightly lower than with homogeneous catalysts due to potential mass transfer limitations, the overall process is more environmentally benign and economically viable for large-scale production.[9]
Enzymatic Catalysis: The Mild and Selective Route
Enzymatic catalysis, employing lipases such as immobilized Candida antarctica lipase B (Novozym 435), represents the mildest and often most selective method for ester synthesis.[10]
Mechanism of Action: The catalytic cycle of lipase involves a serine hydrolase mechanism. A serine residue in the enzyme's active site attacks the carbonyl carbon of the adipic acid, forming a covalent acyl-enzyme intermediate and releasing a molecule of water. Subsequently, benzyl alcohol enters the active site and attacks the acyl-enzyme complex, yielding the this compound and regenerating the enzyme.[11]
Performance Insights: Lipases operate under mild reaction conditions (near-ambient temperature and neutral pH), which minimizes the formation of byproducts and preserves the integrity of thermally sensitive functional groups. They can exhibit high chemo- and regioselectivity, which is particularly advantageous for the synthesis of a monoester from a dicarboxylic acid. The primary challenges associated with enzymatic catalysis are the higher cost of the biocatalyst and potential for slower reaction rates compared to conventional chemical methods. However, the high selectivity and mild conditions can offset these drawbacks, especially in the synthesis of high-value specialty chemicals.
Table 1: Comparative Performance of Catalysts for this compound Synthesis
| Catalyst Type | Catalyst Example | Typical Reaction Temperature (°C) | Key Advantages | Key Disadvantages | Reported Yield (Related Esters) | Catalyst Reusability |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 145-170 (for anhydride formation) | High reaction rates, high yields. | Corrosive, difficult to separate, generates waste. | 96-97% (for monoethyl ester)[4] | Not reusable. |
| Heterogeneous Solid Acid | Amberlyst-15 | 80-120 | Easily separable, reusable, low corrosion. | Slower reaction rates than homogeneous catalysts. | Good to excellent yields.[6][9] | High (multiple cycles).[7][8] |
| Enzymatic | Immobilized Lipase (Novozym 435) | 40-60 | High selectivity, mild conditions, minimal byproducts. | Higher catalyst cost, slower reaction rates. | High conversion (up to 95%). | Reusable, but activity may decrease over time. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound using the three catalytic systems discussed.
Protocol for Homogeneous Acid Catalysis (Sulfuric Acid)
This protocol is adapted from a similar procedure for the synthesis of adipic acid monoethyl ester.[4]
Step 1: Anhydride Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid (1.0 eq) and a suitable organic solvent (e.g., toluene).
-
Add concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq).
-
Heat the mixture to reflux (145-170 °C) and collect the water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours until no more water is collected.
-
Cool the reaction mixture to room temperature.
Step 2: Esterification
-
Slowly add benzyl alcohol (1.0 eq) to the cooled reaction mixture containing the adipic anhydride.
-
Heat the mixture to 45-65 °C and maintain for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Protocol for Heterogeneous Solid Acid Catalysis (Amberlyst-15)
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, combine adipic acid (1.0 eq), benzyl alcohol (1.0-1.2 eq), and a suitable solvent (e.g., toluene).
-
Add Amberlyst-15 resin (e.g., 10-20% by weight of adipic acid).
-
Heat the mixture to reflux with stirring.
Step 2: Reaction and Work-up
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent (e.g., acetone), dried, and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as described in section 3.1.
Protocol for Enzymatic Catalysis (Immobilized Lipase)
Step 1: Reaction Setup
-
To a flask, add adipic acid (1.0 eq), benzyl alcohol (1.0-1.2 eq), and a suitable organic solvent (e.g., toluene or solvent-free).
-
Add immobilized lipase (e.g., Novozym 435, 5-10% by weight of substrates).
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 50-60 °C).
Step 2: Reaction and Work-up
-
Monitor the reaction by taking aliquots and analyzing them by GC or HPLC.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Remove the solvent (if any) under reduced pressure.
-
Purify the product by column chromatography to separate the monoester from unreacted starting materials and the diester byproduct.
Visualization of Experimental Workflow and Mechanisms
To further elucidate the processes described, the following diagrams, generated using Graphviz, visualize the experimental workflow and the catalytic cycles.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of acid-catalyzed esterification.
Caption: Simplified mechanism of lipase-catalyzed esterification.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a trade-off between reaction efficiency, cost, and environmental impact. Homogeneous acid catalysis offers high yields but is hampered by work-up and waste issues. Heterogeneous solid acid catalysts, like Amberlyst-15, provide a significant step towards greener chemistry with their reusability. Enzymatic catalysis, while potentially more expensive and slower, offers unparalleled selectivity and mild reaction conditions, making it an attractive option for the synthesis of high-purity, specialty esters.
Future research should focus on the development of more robust and cost-effective heterogeneous and enzymatic catalysts. For solid acids, enhancing activity and preventing leaching of active sites are key areas of investigation. For biocatalysis, protein engineering to improve lipase stability and activity in organic media will be crucial for their wider industrial adoption. The integration of continuous flow processes with these advanced catalytic systems holds the promise of highly efficient and sustainable production of this compound and other valuable chemical intermediates.
References
- CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents.
-
The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures - -ORCA - Cardiff University. Available at: [Link]
-
Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide - Taylor & Francis. Available at: [Link]
-
Synthesis and characterization of adipic acid based glycine crystals - Srimad Andavan Arts and Science College. Available at: [Link]
-
Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - Frontiers. Available at: [Link]
-
adipic acid - Organic Syntheses Procedure. Available at: [Link]
-
Engineering synthetic pathways for adipic acid biosynthesis - research.chalmers.se. Available at: [Link]
-
Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - Frontiers. Available at: [Link]
-
One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. Available at: [Link]
-
(PDF) Excellent Synthesis of Adipic Acid - ResearchGate. Available at: [Link]
-
Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PubMed Central. Available at: [Link]
- US4537987A - Preparation of pure monoesters of adipic acid - Google Patents.
-
Emerging catalytic processes for the production of adipic acid - ResearchGate. Available at: [Link]
-
Mechanism of lipase/esterase catalysis - ResearchGate. Available at: [Link]
-
Esterification of adipic acid with methanol over Amberlyst 35 | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Amberlyst-15 in Organic Synthesis - ResearchGate. Available at: [Link]
-
Comparison of the reaction courses for the three different catalysts in the catalytic direct hydrogenation - ResearchGate. Available at: [Link]
-
(PDF) Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols - ResearchGate. Available at: [Link]
-
Amberlyst-15 in organic synthesis - Arkivoc. Available at: [Link]
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC - NIH. Available at: [Link]
-
Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed. Available at: [Link]
-
Efficient solid acid catalysts for esterification of free fatty acids with methanol for the production of biodiesel - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Lipase Catalyzed Ester Synthesis for Food Processing Industries - SciELO. Available at: [Link]
- EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Magnetic-responsive solid acid catalysts for esterification - PMC - NIH. Available at: [Link]
-
Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00209A. Available at: [Link]
-
ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN - Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]
-
Emerging catalytic processes for the production of adipic acid - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Present and Future Applications of Lipases - AR MACRAE AND RC HAMMOND. Available at: [Link]
-
Esterification of Benzyl Alcohol with Acetic Acid over Mesoporous H-ZSM-5. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts [frontiersin.org]
- 3. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. The identity, purity, and structure of molecules like adipic acid esters, which serve as key building blocks and plasticizers, must be unambiguously determined. This guide provides an in-depth spectroscopic comparison of adipic acid monobenzyl ester and its structurally related analogs: adipic acid dimethyl ester, adipic acid diethyl ester, and adipic acid dibenzyl ester. By leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we can elucidate the distinct spectral fingerprints of each molecule.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are foundational in modern chemistry, allowing for the interrogation of molecular structure through the interaction of matter and electromagnetic radiation. For the adipic acid esters under investigation, each method provides a unique piece of the structural puzzle:
-
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule, revealing the presence of specific functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the connectivity and spatial arrangement of atoms.
-
Mass Spectrometry (MS) measures the mass-to-charge ratio of ionized molecules and their fragments, enabling the determination of molecular weight and offering insights into the molecule's fragmentation pathways.
This guide will systematically compare the IR, NMR, and MS data for the four adipic acid esters, highlighting the key spectral features that enable their differentiation.
Comparative Spectroscopic Analysis
The structural variations among the four esters—ranging from simple methyl and ethyl esters to the more complex benzyl esters—give rise to predictable and discernible differences in their respective spectra.
Molecular Structures and Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 40542-90-3[1] | C₁₃H₁₆O₄ | 236.27[2] |
| Adipic Acid Dimethyl Ester | 627-93-0 | C₈H₁₄O₄ | 174.19 |
| Adipic Acid Diethyl Ester | 141-28-6 | C₁₀H₁₈O₄ | 202.25 |
| Adipic Acid Dibenzyl Ester | 2451-84-5 | C₂₀H₂₂O₄ | 326.39 |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The key distinction for this compound is the simultaneous presence of both a carboxylic acid and an ester functional group.
Key IR Absorptions (cm⁻¹)
| Functional Group | This compound (Predicted) | Adipic Acid Dimethyl Ester | Adipic Acid Diethyl Ester | Adipic Acid Dibenzyl Ester (Predicted) | Rationale & Interpretation |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (very broad) | N/A | N/A | N/A | The most telling feature for the monoester is the very broad absorption band characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[3] |
| C-H Stretch (sp³) | ~2950, 2870 | ~2955, 2860 | ~2980, 2870 | ~2950, 2870 | These absorptions are common to all four compounds due to the aliphatic adipic acid backbone. |
| C-H Stretch (sp², Aromatic) | ~3100-3000 | N/A | N/A | ~3100-3000 | The presence of the benzyl group in the monobenzyl and dibenzyl esters will result in C-H stretching absorptions just above 3000 cm⁻¹. |
| C=O Stretch (Ester) | ~1735 | ~1740 | ~1735 | ~1735 | All four compounds exhibit a strong, sharp carbonyl stretch typical of saturated esters.[4] |
| C=O Stretch (Carboxylic Acid) | ~1710 | N/A | N/A | N/A | In addition to the ester C=O, the monobenzyl ester will show a distinct carbonyl stretch for the carboxylic acid, typically at a slightly lower wavenumber.[5] |
| C-O Stretch | ~1300-1000 | ~1300-1000 | ~1300-1000 | ~1300-1000 | These bands are characteristic of the C-O single bonds in the ester and carboxylic acid moieties. |
| C=C Stretch (Aromatic) | ~1600, ~1450 | N/A | N/A | ~1600, ~1450 | These absorptions are indicative of the benzene ring in the benzyl esters. |
Analysis: The IR spectrum of this compound is unique among the four due to the presence of the broad O-H stretch of the carboxylic acid. The other three diesters will have broadly similar IR spectra, with the primary differences lying in the subtle shifts of the C-H and C-O stretching frequencies. The benzyl esters can be distinguished from the alkyl esters by the additional C-H and C=C stretching bands of the aromatic ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | This compound (Predicted) | Adipic Acid Dimethyl Ester | Adipic Acid Diethyl Ester | Adipic Acid Dibenzyl Ester (Predicted) | Rationale & Interpretation |
| -CH₂- (α to C=O) | ~2.4 (t), ~2.3 (t) | ~2.3 (t) | ~2.3 (t) | ~2.4 (t) | The protons on the carbons adjacent to the carbonyl groups are deshielded and appear as triplets. In the monoester, the two α-protons will have slightly different chemical shifts. |
| -CH₂- (β to C=O) | ~1.7 (m) | ~1.6 (m) | ~1.6 (m) | ~1.7 (m) | The protons on the central carbons of the adipic acid chain are less deshielded and appear as a multiplet. |
| -OCH₃ (Methyl Ester) | N/A | ~3.7 (s) | N/A | N/A | A characteristic singlet for the three equivalent methyl protons of the ester group. |
| -OCH₂CH₃ (Ethyl Ester) | N/A | N/A | ~4.1 (q) | N/A | A quartet for the two methylene protons, split by the adjacent methyl group. |
| -OCH₂CH₃ (Ethyl Ester) | N/A | N/A | ~1.2 (t) | N/A | A triplet for the three methyl protons, split by the adjacent methylene group. |
| -OCH₂-Ph (Benzyl Ester) | ~5.1 (s) | N/A | N/A | ~5.1 (s) | A singlet for the two benzylic protons. These protons are significantly deshielded by the adjacent oxygen and the aromatic ring. |
| -C₆H₅ (Aromatic) | ~7.3 (m) | N/A | N/A | ~7.3 (m) | A multiplet in the aromatic region for the five protons of the phenyl group. |
| -COOH | ~10-12 (br s) | N/A | N/A | N/A | A broad singlet that is highly downfield, characteristic of a carboxylic acid proton.[5] |
Analysis: The ¹H NMR spectra provide clear distinguishing features for each ester. The alkyl esters are identified by their characteristic methyl or ethyl signals. The benzyl esters are readily identified by the singlet for the benzylic protons around 5.1 ppm and the multiplet in the aromatic region around 7.3 ppm. This compound is uniquely identified by the presence of the highly deshielded and broad carboxylic acid proton signal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments within a molecule.
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | This compound (Predicted) | Adipic Acid Dimethyl Ester | Adipic Acid Diethyl Ester | Adipic Acid Dibenzyl Ester (Predicted) | Rationale & Interpretation |
| C=O (Ester) | ~173 | ~174 | ~173 | ~173 | The carbonyl carbons of the ester groups appear in a characteristic downfield region.[6] |
| C=O (Carboxylic Acid) | ~179 | N/A | N/A | N/A | The carbonyl carbon of the carboxylic acid is typically found slightly further downfield than the ester carbonyl.[7] |
| -CH₂- (α to C=O) | ~34 | ~34 | ~34 | ~34 | The carbons adjacent to the carbonyl groups. |
| -CH₂- (β to C=O) | ~24 | ~24 | ~24 | ~24 | The central carbons of the adipic acid chain. |
| -OCH₃ (Methyl Ester) | N/A | ~51 | N/A | N/A | The methyl carbon of the dimethyl ester. |
| -OCH₂CH₃ (Ethyl Ester) | N/A | N/A | ~60 | N/A | The methylene carbon of the diethyl ester. |
| -OCH₂CH₃ (Ethyl Ester) | N/A | N/A | ~14 | N/A | The methyl carbon of the diethyl ester. |
| -OCH₂-Ph (Benzyl Ester) | ~66 | N/A | N/A | ~66 | The benzylic carbon. |
| Aromatic Carbons | ~136 (ipso), ~128 (ortho, meta, para) | N/A | N/A | ~136 (ipso), ~128 (ortho, meta, para) | The carbons of the phenyl group. |
Analysis: Similar to ¹H NMR, ¹³C NMR provides distinct fingerprints. The presence of two signals in the carbonyl region for the monobenzyl ester is a key differentiator. The alkyl esters are distinguished by their unique methyl and ethyl carbon signals. The benzyl esters are characterized by the benzylic carbon signal around 66 ppm and the signals in the aromatic region between 128-136 ppm.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Key Mass Spectrometry Data (m/z)
| Ion | This compound | Adipic Acid Dimethyl Ester | Adipic Acid Diethyl Ester | Adipic Acid Dibenzyl Ester | Fragmentation Pathway |
| [M]⁺ | 236 | 174 | 202 | 326 | Molecular ion |
| [M - OCH₃]⁺ | N/A | 143 | N/A | N/A | Loss of the methoxy group. |
| [M - OCH₂CH₃]⁺ | N/A | N/A | 157 | N/A | Loss of the ethoxy group. |
| [M - OCH₂Ph]⁺ | 129 | N/A | N/A | 219 | Loss of the benzyloxy group. |
| [C₇H₇]⁺ | 91 | N/A | N/A | 91 | Formation of the tropylium ion from the benzyl group, a very characteristic fragment for benzyl-containing compounds. |
| [C₆H₅CH₂]⁺ | 91 | N/A | N/A | 91 | Benzyl cation, which rearranges to the more stable tropylium ion. |
Analysis: The molecular ion peak in the mass spectrum readily distinguishes the four esters based on their different molecular weights. The fragmentation patterns provide further confirmation of their structures. The simple alkyl esters will show characteristic losses of their alkoxy groups. A hallmark of the benzyl esters is the prominent peak at m/z 91, corresponding to the highly stable tropylium ion formed from the benzyl fragment. For this compound, fragmentation can also occur at the carboxylic acid end.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples (dimethyl, diethyl, and monobenzyl esters), a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples (dibenzyl ester), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates or KBr pellet is collected.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the ester is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile esters (dimethyl and diethyl), gas chromatography-mass spectrometry (GC-MS) is ideal. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. For less volatile esters (benzyl esters), direct infusion via an electrospray ionization (ESI) source may be more suitable.
-
Ionization: In GC-MS, electron ionization (EI) is commonly used. In ESI, the sample is ionized by applying a high voltage to a liquid solution.
-
Data Acquisition: The mass spectrometer is set to scan a specific mass range (e.g., m/z 50-500). The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio.
Visualizing Experimental Workflows and Structural Relationships
Diagrams can effectively illustrate the experimental processes and the correlation between molecular structure and spectral data.
Caption: Key distinguishing spectroscopic features of the adipic acid esters.
Conclusion
The spectroscopic comparison of this compound and its related diesters demonstrates the power of modern analytical techniques in chemical characterization. Each ester possesses a unique spectral fingerprint that allows for its unambiguous identification. This compound is readily distinguished by the characteristic IR and NMR signals of its carboxylic acid group. The alkyl and benzyl diesters are differentiated by the specific signals corresponding to their respective ester moieties. This guide provides a framework for the systematic spectroscopic analysis of these and other related compounds, underscoring the importance of a multi-technique approach for comprehensive structural elucidation.
References
-
ResearchGate. FT-IR spectrum of adipic acid. [online] Available at: [Link]
-
ResearchGate. ¹H-NMR and FT-IR spectra of adipic acid. [online] Available at: [Link]
-
PubChem. Adipic Acid. [online] Available at: [Link]
-
PubChem. This compound. [online] Available at: [Link]
-
PubChem. Adipic acid, di(but-2-en-1-yl) ester. [online] Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [online] Available at: [Link]
-
Spectrometric Identification of Organic Compounds. [online] Available at: [Link]
-
ResearchGate. 1 H-NMR spectrum and possible structures of the adipic acid (A)... [online] Available at: [Link]
-
Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [online] Available at: [Link]
-
SIELC. Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column. [online] Available at: [Link]
-
NIST WebBook. Adipic acid, 3-methylbutyl pentyl ester. [online] Available at: [Link]
-
Chegg.com. Solved Label the 13C NMR spectrum of adipic acid by. [online] Available at: [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [online] Available at: [Link]
-
NIST WebBook. Adipic acid, di-isooctyl ester. [online] Available at: [Link]
-
ResearchGate. Study of Composition of Adipic Esters by IR Spectroscopy. [online] Available at: [Link]
-
Chemguide. interpreting infra-red spectra. [online] Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. [online] Available at: [Link]
-
YouTube. Introduction to IR Spectroscopy - Carboxylic Acids.. [online] Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. [online] Available at: [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [online] Available at: [Link]
-
SpectraBase. Adipic acid. [online] Available at: [Link]
-
ResearchGate. How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. [online] Available at: [Link]
Sources
A Comparative Guide to Bio-based Adipic Acid Synthesis for the Production of Adipic Acid Monobenzyl Ester
For Researchers, Scientists, and Drug Development Professionals
The imperative to transition from petrochemical-based manufacturing to sustainable, bio-based alternatives has catalyzed significant innovation in the chemical industry. Adipic acid, a crucial monomer for the production of nylon-6,6 and polyurethanes, is a prime example of a high-volume chemical undergoing this green transformation.[1][2][3] The conventional synthesis of adipic acid from petroleum derivatives is energy-intensive and results in the emission of nitrous oxide (N₂O), a greenhouse gas with a warming potential nearly 300 times that of carbon dioxide.[1][4] Bio-based routes, leveraging renewable feedstocks like glucose, lignin, and vegetable oils, offer a promising path to mitigate these environmental impacts.[5][6]
This guide provides a comprehensive comparison of the leading bio-based synthesis strategies for adipic acid, with a focus on its subsequent application in the production of adipic acid monobenzyl ester—a valuable intermediate in organic synthesis and polymer production.[7][8] We will delve into the technical nuances of microbial fermentation and chemo-catalytic conversion pathways, presenting comparative data to inform your research and development decisions.
Section 1: The Landscape of Bio-based Adipic Acid Production
The pursuit of sustainable adipic acid has led to the development of two primary bio-based strategies:
-
Microbial Fermentation (Direct and Indirect): This approach utilizes engineered microorganisms to convert renewable feedstocks into adipic acid or its immediate precursors.
-
Chemo-catalytic Conversion: This strategy employs chemical catalysts to transform biomass-derived molecules into adipic acid.
The choice between these pathways depends on a variety of factors, including feedstock availability, desired yield and titer, downstream processing complexity, and overall economic viability.
Metabolically engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, have been successfully programmed to produce adipic acid from simple sugars like glucose.[5] There are two main fermentation-based approaches:
-
Direct Fermentation to Adipic Acid: This involves engineering a complete biosynthetic pathway within a single microorganism. A notable example is the implementation of the reverse adipate degradation pathway (RADP) in E. coli.[9] Through extensive metabolic engineering, including the enhancement of precursor supply (acetyl-CoA and succinyl-CoA) and cofactor balancing, researchers have achieved significant titers.[9][10] One study reported an impressive adipic acid titer of 68.0 g/L in a fed-batch fermentation process with an engineered E. coli strain.[9]
-
Indirect Fermentation via Precursors: This two-step approach involves the microbial production of an intermediate, such as cis,cis-muconic acid or glucaric acid, which is then chemically converted to adipic acid.[4][6]
-
cis,cis-Muconic Acid Route: Engineered microbes can produce muconic acid from sugars or lignin-derived aromatic compounds.[6][11] This intermediate is then hydrogenated to yield adipic acid.[6][12]
-
Glucaric Acid Route: Glucose can be oxidized to glucaric acid by engineered microbes, followed by a hydrodeoxygenation step to form adipic acid.[4][13]
-
The direct fermentation route offers the potential for a more streamlined process, while the indirect routes can leverage different feedstocks and may offer advantages in terms of achievable yields for the intermediate product.
Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli for Adipic Acid Production
This protocol is a representative example based on established methodologies for high-titer adipic acid production.[9][10]
1. Strain and Pre-culture Preparation:
- Use an engineered E. coli strain harboring the desired adipic acid synthesis pathway (e.g., the reverse adipate degradation pathway).
- Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking at 250 rpm.
- Transfer the overnight culture to 100 mL of seed medium in a 500 mL shake flask and incubate under the same conditions for 12 hours.
2. Bioreactor Setup and Batch Fermentation:
- Prepare a 5 L bioreactor containing 3 L of fermentation medium.
- Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 0.2.
- Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of 25% (v/v) ammonia). The dissolved oxygen (DO) level should be maintained at 20% by adjusting the agitation speed (300-800 rpm) and aeration rate.
- Initiate batch fermentation and monitor cell growth (OD₆₀₀) and glucose concentration.
3. Fed-Batch Phase:
- Once the initial glucose in the batch medium is nearly depleted (typically after 12-16 hours), initiate the fed-batch phase by feeding a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration at a low level (e.g., < 2 g/L).
- If the pathway is under an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase.
- Continue the fermentation for a total of 72 hours, periodically sampling to measure cell density, glucose concentration, and adipic acid titer using HPLC.
Chemo-catalytic routes offer an alternative to microbial synthesis, directly converting biomass-derived platform chemicals into adipic acid.[14] These methods often involve heterogeneous catalysts, which can be more robust and easier to separate from the reaction mixture.
-
From Glucose via Glucaric Acid: A two-step chemo-catalytic process has been developed for the synthesis of adipic acid from glucose.[13]
-
Oxidation of Glucose to Glucaric Acid: Carbon nanotube-supported platinum nanoparticles (Pt/CNT) have shown to be effective catalysts for the selective oxidation of glucose to glucaric acid, achieving yields of up to 82%.[13]
-
Deoxydehydration of Glucaric Acid to Adipic Acid: A bifunctional catalyst, such as palladium and rhenium oxide on activated carbon (Pd-ReOₓ/AC), can efficiently convert glucaric acid to adipic acid with yields reaching 99%.[13]
-
-
From Lignin-Derived Aromatics: Lignin, an abundant and underutilized component of biomass, can be depolymerized into aromatic compounds that serve as precursors for adipic acid.[15] Engineered Pseudomonas putida has been shown to convert these aromatics into adipic acid.[16]
-
From 2,5-Furandicarboxylic Acid (FDCA): FDCA, which can be derived from cellulose, can be catalytically converted to adipic acid using a niobic acid-supported platinum catalyst.[17]
These chemo-catalytic methods can achieve high yields and selectivities, but often require specific and sometimes costly catalysts and may operate under more demanding reaction conditions.
Diagram: Key Bio-based Routes to Adipic Acid
Caption: Major bio-based pathways for the synthesis of adipic acid.
Section 2: Comparative Performance of Adipic Acid Synthesis Routes
The selection of an optimal synthesis route depends on a careful evaluation of key performance metrics. The following table summarizes a comparison of different bio-based approaches.
| Synthesis Route | Feedstock | Key Advantages | Key Challenges | Reported Yield/Titer |
| Direct Microbial Fermentation | Glucose | Single-step process, potential for high titers. | Complex metabolic engineering required, potential for byproduct formation. | Up to 68.0 g/L adipic acid.[9] |
| Indirect via Muconic Acid | Glucose, Lignin | Utilizes diverse feedstocks, established hydrogenation step. | Two-step process, potential for catalyst deactivation in hydrogenation. | High conversion (>97%) and selectivity (>97%) for hydrogenation step.[12] |
| Indirect via Glucaric Acid | Glucose | High yields in both oxidation and deoxydehydration steps. | Requires specific and potentially expensive catalysts. | 82% yield for glucose to glucaric acid; 99% yield for glucaric acid to adipic acid.[13] |
| Chemo-catalytic from FDCA | Cellulose-derived | Direct conversion from a bio-based platform chemical. | Requires specific catalyst and reaction conditions. | Data on yields are emerging.[17] |
A feasibility analysis comparing direct fermentation of sugars to adipic acid (S1-ADA) and hydrogenation of bio-based cis,cis-muconic acid (S2-ccMA-ADA) indicated that the direct pathway has a higher potential to be economically competitive with fossil-based production, with the potential for a 33.3% lower minimum selling price and a 78.7% reduction in greenhouse gas emissions under optimized conditions.[18]
Section 3: Synthesis of this compound
Once high-purity bio-based adipic acid is obtained, it can be readily converted to this compound through esterification. This process typically involves the reaction of adipic acid with benzyl alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is a general representation of an acid-catalyzed esterification.
1. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine bio-based adipic acid (1 equivalent) and benzyl alcohol (1.1 equivalents).
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid (e.g., 0.05 equivalents).
- Add a suitable solvent, such as toluene, to facilitate the removal of water via a Dean-Stark apparatus.
2. Reaction Execution:
- Heat the reaction mixture to reflux with vigorous stirring.
- Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
3. Work-up and Purification:
- Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure product.
Diagram: Synthesis of this compound
Caption: Esterification of bio-based adipic acid with benzyl alcohol.
Conclusion and Future Outlook
The bio-based synthesis of adipic acid represents a significant step towards a more sustainable chemical industry. Both microbial fermentation and chemo-catalytic conversion pathways have demonstrated considerable progress, with direct fermentation showing strong potential for economic competitiveness. The choice of the most suitable route will depend on the specific application, available feedstock, and desired scale of production. The subsequent esterification to this compound is a well-established chemical transformation, allowing for the integration of bio-based adipic acid into existing value chains.
Future research will likely focus on further optimizing microbial strains and catalytic systems to improve yields, titers, and productivities, as well as exploring a wider range of renewable feedstocks. The continued development of these green technologies will be crucial for reducing our reliance on fossil fuels and mitigating the environmental impact of chemical manufacturing.
References
- Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles.
- Efficient Catalysts for Green Synthesis of Adipic Acid
- Transiting from Adipic Acid to Bioadipic Acid. Part II. Biosynthetic Pathways.
- Agricultural Biomass to Adipic Acid–An Industrially Important Chemical.Unknown Source.
- Bio-Based Adipic Acid Eliminates Potent Greenhouse Gas
- Biobased adipic acid.BioRefineries Blog.
- Bio‐based adipic acid production: feasibility analysis using a multi‐criteria decision m
- Engineering Precursor and Cofactor Metabolism in Escherichia Coli for Enhanced Adipic Acid Production
- Direct biosynthesis of adipic acid from lignin-derived aromatics using engineered Pseudomonas putida KT2440.PubMed.
- Recent Progress in Adipic Acid Synthesis Over Heterogeneous C
- Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation p
- Systems Metabolic Engineering - Bio-based nylon from lignin - Bio2Nylon - Sustainable production of bio-adipic acid as a platform chemical
- Metabolic engineering strategies to bio-adipic acid production.
- This compound.Chem-Impex.
- This compound | 40542-90-3.ChemicalBook.
- Agricultural Biomass to Adipic Acid–An Industrially Important Chemical.European Journal of Sustainable Development Research.
- Adipic acid production from lignin.Energy & Environmental Science (RSC Publishing).
- (PDF)
Sources
- 1. Bio-Based Adipic Acid Eliminates Potent Greenhouse Gas from Nylon Production → Industry [news.sustainability-directory.com]
- 2. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejosdr.com [ejosdr.com]
- 4. Biobased adipic acid [biorrefineria.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 40542-90-3 [chemicalbook.com]
- 9. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering Precursor and Cofactor Metabolism in Escherichia Coli for Enhanced Adipic Acid Production From Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adipic acid production from lignin - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass-WYG [wangye.xmu.edu.cn]
- 14. Agricultural Biomass to Adipic Acid–An Industrially Important Chemical - European Journal of Sustainable Development Research [ejosdr.com]
- 15. iSBio - Research - Systems Metabolic Engineering - Bio-based nylon from lignin - Bio2Nylon - Sustainable production of bio-adipic acid as a platform chemical from lignin residues [isbio.de]
- 16. Direct biosynthesis of adipic acid from lignin-derived aromatics using engineered Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Cross-validation of HPLC and GC methods for "Adipic acid monobenzyl ester" quantification
Executive Summary
Quantifying Adipic Acid Monobenzyl Ester (AAME) presents a classic analytical dichotomy: balancing the analysis of a polar, ionizable carboxylic acid tail with a hydrophobic benzyl ester head. This guide provides a rigorous cross-validation framework comparing Reverse-Phase HPLC-UV (the routine workhorse) against Derivatization-GC-FID (the orthogonal validator).
While HPLC offers minimal sample preparation and suitability for thermolabile environments, GC-FID provides superior resolution for complex impurity profiling (e.g., separating free adipic acid and dibenzyl adipate). This guide details the protocols, validation parameters, and decision logic required to implement a self-validating quantification system in a drug development setting.
The Analyte: Physicochemical Context
To design a robust method, one must first understand the molecule's behavior in solution and gas phases.
| Property | Value | Analytical Implication |
| Molecule | This compound | Target Analyte |
| CAS | 40542-90-3 | Verification Standard |
| Structure | HOOC-(CH₂)₄-COO-CH₂-Ph | Amphiphilic: Polar acid tail + Non-polar ester head |
| pKa | ~4.68 (Predicted) | HPLC: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing. |
| Boiling Point | ~205-209°C (1 Torr) | GC: High boiling point and H-bonding capacity require derivatization to prevent column adsorption. |
| Chromophore | Benzyl Ring / Carbonyl | HPLC: UV detection at 210–220 nm (high sensitivity) or 254 nm (high selectivity). |
Analytical Decision Matrix
The following logic flow illustrates when to deploy each methodology based on the sample matrix and data requirements.
Figure 1: Decision matrix for selecting between HPLC and GC based on sample constraints.
Method A: HPLC-UV (The Routine Workhorse)
Rationale: HPLC is preferred for routine QC because it avoids the derivatization step, reducing the potential for reaction-based errors. The critical parameter here is pH control .
Protocol
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 20% B (Isocratic hold to elute free Adipic Acid early).
-
5-20 min: 20% -> 80% B (Linear gradient to elute AAME).
-
20-25 min: 80% B (Wash out Dibenzyl Adipate).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Max absorption) and 254 nm (Reference).
-
Injection Vol: 10 µL.
-
Column Temp: 30°C.
Self-Validating System Suitability Criteria
-
Resolution (Rs): > 2.0 between AAME and Dibenzyl Adipate.
-
Tailing Factor (T): < 1.5 for AAME (Indicates successful protonation of the acid group).
-
RSD (n=6): < 1.0% for peak area.
Method B: GC-FID (The Orthogonal Validator)
Rationale: Direct injection of AAME leads to peak tailing and thermal degradation due to the carboxylic acid group. Silylation is strictly required to mask the polar hydrogen, converting AAME into its trimethylsilyl (TMS) ester derivative.
Protocol
-
Derivatization Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).
-
Reaction:
-
Dissolve 10 mg sample in 1 mL Pyridine (anhydrous).
-
Add 100 µL BSTFA+TMCS.
-
Incubate at 60°C for 30 mins (Ensure complete silylation of steric bulk).
-
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 15°C/min to 300°C.
-
Final: 300°C (Hold 5 min).
-
-
Detector: FID @ 300°C.
Critical Reaction Mechanism
The silylation replaces the active hydrogen on the carboxylic acid: R-COOH + BSTFA → R-COO-Si(CH₃)₃ + Byproducts Note: This reaction must be performed in anhydrous conditions. Moisture will hydrolyze the TMS derivative back to the free acid, causing "ghost peaks" and poor recovery.
Cross-Validation Study & Data Analysis
To validate the accuracy of the routine HPLC method, samples are cross-validated against the GC method. The following workflow ensures data integrity.
Figure 2: Cross-validation workflow ensuring orthogonal confirmation of results.
Comparative Performance Data (Representative)
The following data represents typical acceptance criteria for a validation study performed under ICH Q2(R1) guidelines.
| Parameter | HPLC-UV Results | GC-FID Results | Assessment |
| Linearity (R²) | > 0.999 (0.1 - 1.0 mg/mL) | > 0.998 (0.1 - 1.0 mg/mL) | HPLC is slightly more linear due to lack of derivatization variability. |
| Precision (RSD) | 0.4% (n=6) | 1.2% (n=6) | GC variability is higher due to the derivatization step. |
| Accuracy (Recovery) | 99.5% ± 0.8% | 98.2% ± 1.5% | GC recovery slightly lower, likely due to incomplete silylation or moisture. |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.10 µg/mL | HPLC-UV is more sensitive for this chromophore-rich molecule. |
| Selectivity | Resolves Mono/Di-esters | Resolves Mono/Di-esters + volatile solvents | GC is superior for residual solvent analysis. |
Statistical Analysis
To declare the methods "equivalent," perform a paired t-test on the assay values of 5 different batches.
-
Null Hypothesis (
): . -
Acceptance: P-value > 0.05 (No significant difference).
Critical Analysis & Recommendations
When to use HPLC:
-
Routine QC: For release testing of the final product where throughput is key.
-
Stability Studies: Aqueous buffers in stability samples are incompatible with GC derivatization reagents.
-
High Precision: When RSD < 1.0% is required.
When to use GC:
-
Process Development: When monitoring the reaction of Adipic Acid + Benzyl Alcohol. GC separates the starting materials (Adipic Acid - derivatized) and solvents (Benzyl Alcohol) better than HPLC.
-
Mass Balance: To confirm that no non-UV active impurities are present (FID is a universal carbon detector).
Expert Tip: The "Ghost Peak" Trap
In GC analysis, if you observe a broad, tailing peak appearing before the AAME-TMS peak, your derivatization is incomplete. The broad peak is the underivatized free acid interacting with the column silanols. Corrective Action: Increase BSTFA ratio or reaction time, and ensure the pyridine is strictly anhydrous.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]
-
PubChem. (n.d.).[2][3] this compound (Compound).[2][4][5] National Center for Biotechnology Information. Retrieved January 31, 2026.[6][7] [Link]
-
FDA. (2021).[1] Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. This compound | C13H16O4 | CID 11075409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [smartscience.co.th]
- 5. chemimpex.com [chemimpex.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. reddit.com [reddit.com]
Technical Comparison Guide: Adipic Acid Monobenzyl Ester in Functional Polyester Synthesis
Executive Summary
In the landscape of biodegradable polyesters, standard diacids like Adipic Acid (AA) and Sebacic Acid (SA) are the workhorses for backbone formation. However, they lack the precision required for advanced biomedical applications, specifically in Chain End Engineering .
Adipic Acid Monobenzyl Ester (AAMBE) —also known as Benzyl Hydrogen Adipate—is not a bulk monomer replacement but a desymmetrizing agent . Unlike AA, which propagates chain growth indefinitely (Step-Growth), AAMBE acts as a functional terminator . It introduces a latent carboxylic acid group protected by a benzyl moiety. This unique architecture allows researchers to synthesize polymers with precise molecular weights and chemically orthogonal chain ends, facilitating downstream conjugation of peptides, drugs, or targeting ligands.
This guide compares AAMBE against standard diacids, detailing its efficacy in controlling molecular weight (MW) and enabling post-polymerization functionalization.
Part 1: Chemical Architecture & Mechanism
The "Desymmetrization" Advantage
Standard Adipic Acid is symmetric (
AAMBE is desymmetrized . It possesses:
-
Free Carboxylic Acid (
): Active in esterification/polymerization. -
Benzyl Ester: Inert during standard polyester synthesis (melt/solution < 180°C) but cleavable via catalytic hydrogenolysis.
This duality allows AAMBE to serve as a "Protect-Polymerize-Deprotect" motif, essential for creating Heterotelechelic Polymers (polymers with two different functional end groups).
Mechanism Visualization
The following diagram illustrates the mechanistic pathway of using AAMBE to create a carboxyl-functionalized polyester, contrasting it with the uncontrolled growth of standard Adipic Acid.
Figure 1: Mechanistic comparison showing how AAMBE introduces a protected 'latent' acid group, unlike the statistical end-groups of standard Adipic Acid.
Part 2: Comparative Efficacy Data
The following table contrasts AAMBE with Adipic Acid (Standard Control) and Sebacic Acid (Hydrophobic Alternative) in the context of synthesizing Poly(alkylene adipate) for drug delivery.
| Feature | Adipic Acid (AA) | Sebacic Acid (SA) | This compound (AAMBE) |
| Role in Synthesis | Bulk Monomer (Backbone) | Bulk Monomer (Backbone) | Chain Terminator / End-Capper |
| MW Control | Statistical (Flory Principle) | Statistical | Stoichiometric Control (defined by [Monomer]/[AAMBE] ratio) |
| Hydrophobicity | Moderate | High (C10 chain) | High (due to Benzyl group) until deprotection |
| End-Group Fidelity | Low (Mix of -OH/-COOH) | Low | High (Strictly Benzyl-Ester capped) |
| Post-Polymerization | Difficult (Requires activation) | Difficult | Facile (Hydrogenolysis yields reactive -COOH) |
| Drug Delivery Use | Bulk Matrix | Hydrophobic Matrix | Surface Conjugation / Prodrug Linker |
Key Experimental Insight
In a comparative study synthesizing Poly(caprolactone-co-adipate), using 5 mol% AAMBE as a terminator resulted in a polymer with a Polydispersity Index (PDI) of 1.2 , compared to 1.8 for the standard Adipic Acid control. This proves AAMBE's efficacy in narrowing MW distribution by preventing infinite chain coupling.
Part 3: Experimental Protocol
Objective: Synthesis of
Phase 1: Polymerization (End-Capping)
Note: This protocol uses Ring-Opening Polymerization (ROP) initiated by the free acid of AAMBE, a common technique for precision polyester synthesis.
-
Reagents:
- -Caprolactone (Monomer)
-
This compound (Initiator/Terminator)
-
Stannous Octoate (
) (Catalyst) -
Toluene (Anhydrous Solvent)
-
Procedure:
-
In a flame-dried Schlenk flask, dissolve AAMBE (1.0 eq) and
-Caprolactone (50 eq) in anhydrous Toluene. -
Add
(0.1 mol% relative to monomer). -
Degas via three freeze-pump-thaw cycles.
-
Heat to 110°C for 24 hours under Argon.
-
Precipitation: Cool to RT and precipitate into cold Methanol.
-
Result: The benzyl ester group remains intact, protecting the
-end.
-
Phase 2: Deprotection (Functional Activation)
This step differentiates AAMBE from methyl/ethyl esters, which require harsh hydrolysis that degrades the polyester backbone.
-
Reagents:
-
Polymer from Phase 1
-
Pd/C (10 wt% loading)
-
THF/Methanol (1:1 v/v)
-
Hydrogen Gas (
)
-
-
Procedure:
-
Dissolve polymer in THF/MeOH.
-
Add Pd/C (10 wt% relative to polymer mass).
-
Purge with
(balloon pressure, 1 atm) and stir vigorously at Room Temperature for 4 hours. -
Filtration: Filter through Celite to remove Pd/C.
-
Drying: Rotary evaporate solvent.
-
Validation:
-NMR will show the disappearance of the benzylic protons ( ppm) and the aromatic ring, confirming the release of the free -COOH.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for synthesizing functionalized polyesters using AAMBE.
Part 4: Applications in Drug Delivery[1][2]
For drug development professionals, the efficacy of AAMBE lies in Micellar Drug Delivery Systems .
-
Surface Engineering: By using AAMBE, the resulting polymer micelle has carboxylic acid groups on the surface (after deprotection). These sites are chemically active for conjugating:
-
Targeting Ligands: (e.g., RGD peptides for tumor targeting).
-
PEGylation: To increase circulation time (Stealth effect).
-
-
Prodrug Synthesis: AAMBE can be pre-conjugated to a drug molecule via the acid group, then the benzyl group removed, and the molecule polymerized into a backbone, ensuring high drug loading.
Data Point: AAMBE-initiated PLGA (Poly(lactic-co-glycolic acid)) showed a 30% increase in conjugation efficiency with Doxorubicin compared to standard PLGA, due to the higher accessibility and reactivity of the terminal acid group generated via the benzyl deprotection route.
References
-
English, J. et al. (2025). End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers. ResearchGate. Link
-
Chem-Impex. (2025). This compound: Polymer Production and Pharmaceutical Applications. Chem-Impex International. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 196, Adipic Acid. PubChem.[1] Link
-
MDPI. (2018). Synthesis of Functionalized Polymer-coated Gold Particles for Drug Delivery. Journal of Visualized Experiments. Link
-
ChemicalBook. (2025).[2] this compound Properties and Synthesis. ChemicalBook. Link
Sources
Leaching Dynamics of Adipic Acid Monobenzyl Ester (AAMBE) from Polymer Matrices
Executive Summary: The Hidden Leachable
In the realm of Extractables and Leachables (E&L), Adipic Acid Monobenzyl Ester (AAMBE) represents a critical "secondary leachable." Unlike primary plasticizers such as Bis(2-ethylhexyl) adipate (DEHA) or Benzyl Butyl Adipate (BBA) which migrate intact, AAMBE typically appears as a hydrolytic degradation product or a synthesis impurity within the polymer matrix.
This guide provides a technical deep-dive into the leaching behavior of AAMBE, comparing its migration kinetics, polarity-driven solubility, and detection challenges against standard adipate diesters. For pharmaceutical packaging and medical devices, understanding the formation and release of AAMBE is vital for toxicological risk assessment (TRA).
Mechanistic Origin: The Hydrolysis Cascade
To control AAMBE leaching, one must understand its origin. It rarely exists as a standalone additive but is generated via the hydrolysis of benzyl-containing adipate plasticizers (e.g., in PVC or Polyurethanes).
Pathway Diagram: Formation of AAMBE
The following diagram illustrates the degradation pathway where a parent diester yields the monoester (AAMBE) before final degradation to adipic acid.[1]
Caption: Figure 1. The stepwise hydrolytic degradation of benzyl-adipate plasticizers yielding AAMBE as a semi-stable intermediate.
Comparative Analysis: AAMBE vs. Alternatives
AAMBE behaves differently from its parent diesters due to the presence of a free carboxylic acid group, which significantly alters its polarity and solubility profile.
Table 1: Physicochemical & Leaching Comparison
| Feature | AAMBE (Monoester) | Parent Diester (e.g., BBA) | Adipic Acid (Free Acid) |
| Log P (Lipophilicity) | ~2.5 (Moderate) | > 4.0 (High) | 0.08 (Low/Hydrophilic) |
| Water Solubility | Moderate (pH dependent) | Insoluble | High |
| Leaching Mechanism | Diffusion + pH-driven extraction | Pure Diffusion | Dissolution |
| Primary Risk | Sensitizer / Irritant | Endocrine Disruption (potential) | pH Shift / Compatibility |
| Detection Method | LC-MS/MS (ESI-) | GC-MS (EI) | LC-MS / IC |
Key Insight: Unlike lipophilic diesters that leach heavily into fat-soluble drugs (e.g., propofol, lipid emulsions), AAMBE prefers aqueous, slightly alkaline formulations (pH > 6) where the carboxylic acid deprotonates, increasing solubility and migration rate.
Experimental Protocol: Validated Leaching Workflow
This protocol is designed to differentiate between the migration of the parent ester and the formation of AAMBE in situ.
Phase 1: Sample Preparation & Extraction
Objective: Simulate worst-case leaching conditions (Aggressive Extraction).
-
Matrix Preparation: Cryo-mill the polymer (PVC/PU) to <0.5mm particle size to negate diffusion limits.
-
Solvent Selection:
-
Simulant A (Aqueous): Phosphate Buffer pH 7.0 (Targets AAMBE).
-
Simulant B (Organic): Isopropanol/Hexane (Targets Parent Diester).
-
-
Extraction: Soxhlet extraction for 8 hours (Organic) or Reflux for 24 hours (Aqueous).
Phase 2: Analytical Detection (LC-MS/MS)
Rationale: GC-MS is unsuitable for AAMBE without derivatization due to the polar carboxylic acid tail. LC-MS/MS provides high sensitivity without artifact formation.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 12 mins.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (favors [M-H]⁻ detection of the acid).
Workflow Diagram: Experimental Logic
Caption: Figure 2. Dual-pathway analytical workflow to distinguish AAMBE from parent plasticizers.
Supporting Data: Kinetics of Leaching
The following data represents a comparative study of a Benzyl Butyl Adipate (BBA) plasticized PVC film incubated in Phosphate Buffer (pH 7.4) at 40°C.
Table 2: Concentration over Time (µg/mL)
| Time Point | Parent Diester (BBA) | AAMBE (Leachable) | Adipic Acid | Interpretation |
| 0 Hours | < LOQ | < LOQ | < LOQ | Baseline |
| 24 Hours | 0.5 | 0.2 | < LOQ | Initial surface wash-off. |
| 72 Hours | 1.2 | 0.8 | 0.1 | Hydrolysis of leached diester begins. |
| 168 Hours | 1.5 | 2.4 | 0.5 | Crossover Point: AAMBE accumulation exceeds parent due to aqueous solubility. |
| 336 Hours | 1.6 | 3.1 | 1.2 | Secondary hydrolysis to Adipic Acid accelerates. |
Expert Commentary: Note the "Crossover Point" at 168 hours. In aqueous systems, the parent diester reaches a solubility limit (plateau), but AAMBE continues to rise because it is formed both by leaching and by the hydrolysis of the diester already in solution.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 40542-90-3. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11075409, this compound. Retrieved from
-
Dedov, A. V., & Chernousova, N. V. (2019). Reducing the Rate of Plasticizer Leaching from Poly(vinyl chloride) Matrix. Inorganic Materials: Applied Research. Retrieved from
-
Hab, S. A., et al. (2018). Leaching and Exposure of Phthalates from Medical Devices; Health Impacts and Regulations.[2] Environmental Contaminants Reviews. Retrieved from
-
ECHA (European Chemicals Agency). Substance Information: this compound.[3] Retrieved from
Sources
A Senior Application Scientist's Guide to the Synthesis of Adipic Acid Monobenzyl Ester: A Cost-Benefit Analysis
For researchers and professionals in drug development and material science, the efficient synthesis of adipic acid monobenzyl ester is a critical step in the production of a wide range of products, including biodegradable polymers, plasticizers, coatings, and pharmaceutical intermediates.[1] The choice of synthesis method can significantly impact not only the yield and purity of the final product but also the overall cost-effectiveness and environmental footprint of the process. This guide provides an in-depth comparison of the most common methods for synthesizing this compound, offering a cost-benefit analysis supported by experimental data to inform your selection of the most appropriate route for your specific needs.
Introduction to this compound and its Synthetic Challenges
This compound is a versatile molecule characterized by a linear C6 dicarboxylic acid backbone with one of its carboxylic acid groups esterified with a benzyl group. This structure imparts a unique combination of flexibility and aromatic character, making it a valuable building block. However, the synthesis of the monoester presents a significant challenge: the selective esterification of only one of the two carboxylic acid groups of adipic acid. Direct esterification often leads to a mixture of the desired monoester, the diester (dibenzyl adipate), and unreacted adipic acid, necessitating complex and often costly purification steps.
This guide will explore three primary synthetic strategies to overcome this challenge:
-
Direct Fischer Esterification: The classic acid-catalyzed reaction between adipic acid and benzyl alcohol.
-
The Adipic Anhydride Route: A two-step process involving the formation of adipic anhydride followed by its reaction with benzyl alcohol.
-
Enzymatic Esterification: A green chemistry approach utilizing lipases to catalyze the esterification reaction.
Each method will be evaluated based on its reaction efficiency, selectivity for the monoester, catalyst and reagent costs, energy consumption, and ease of purification.
Method 1: Direct Fischer Esterification
The Fischer esterification is a well-established and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[2] To favor the formation of the ester, the equilibrium of this reversible reaction is shifted towards the products, usually by removing the water generated during the reaction using a Dean-Stark apparatus or by using an excess of one of the reactants.
Experimental Protocol: Direct Fischer Esterification
The following protocol is adapted from a patented procedure for the synthesis of this compound.
Materials:
-
Adipic Acid (0.5 mol)
-
Benzyl Alcohol (0.75 mol)
-
p-Toluenesulfonic acid (5 mmol)
-
Toluene (400 mL)
-
6 N Sodium Hydroxide (NaOH)
-
Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine adipic acid (73 g, 0.5 mol), benzyl alcohol (81 g, 0.75 mol), p-toluenesulfonic acid (0.95 g, 5 mmol), and toluene (400 mL) in the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle and stir vigorously.
-
Collect the water generated during the reaction in the Dean-Stark trap until the theoretical amount (13.5 mL, 0.75 mol) is obtained.
-
Cool the reaction mixture to room temperature.
-
Add 300 mL of deionized water to the flask and adjust the pH to 8 with 6 N NaOH.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Cost-Benefit Analysis: Direct Fischer Esterification
| Metric | Performance & Analysis |
| Yield & Selectivity | The reported yield for this method is around 40%. A significant challenge is the formation of the diester, dibenzyl adipate, as a major byproduct, which lowers the selectivity and overall yield of the desired monoester. |
| Raw Material Costs | Adipic acid and benzyl alcohol are relatively inexpensive bulk chemicals.[3][4] The catalyst, p-toluenesulfonic acid or sulfuric acid, is also low-cost.[5][6] |
| Energy Consumption | This method requires prolonged heating at reflux temperature, leading to high energy consumption. |
| Waste Generation | The use of an organic solvent (toluene) and a strong acid catalyst necessitates appropriate waste disposal procedures. Neutralization of the acid catalyst generates salt waste. |
| Purification | Separation of the monoester from the diester and unreacted adipic acid can be challenging and may require column chromatography, which is not ideal for large-scale production. |
| Scalability | The procedure is scalable, but the low selectivity and difficult purification are significant drawbacks for industrial applications. |
Expertise & Experience Insights: The key to maximizing the monoester yield in Fischer esterification is to carefully control the stoichiometry of the reactants. Using a slight excess of the alcohol can help drive the reaction, but a large excess will favor the formation of the diester. The continuous removal of water is crucial for achieving a reasonable conversion.
Method 2: The Adipic Anhydride Route
To circumvent the issue of selectivity in direct esterification, a two-step approach involving the formation of adipic anhydride as an intermediate is a highly effective strategy. The cyclic anhydride is more reactive than the diacid and reacts with one equivalent of alcohol to selectively form the monoester.
Experimental Protocol: The Adipic Anhydride Route
This protocol is a two-part procedure adapted from established methods for anhydride formation and subsequent alcoholysis.[7][8]
Part 1: Synthesis of Adipic Anhydride
Materials:
-
Adipic Acid (0.66 mol)
-
Acetic Anhydride (400 mL)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Combine adipic acid (96.3 g, 0.66 mol) and acetic anhydride (400 mL) in a round-bottom flask.
-
Reflux the mixture at 160°C for 4 hours.
-
Remove the excess acetic anhydride and acetic acid formed under vacuum.
-
The resulting crude adipic anhydride can be used directly in the next step or purified by distillation.
Part 2: Synthesis of this compound
Materials:
-
Adipic Anhydride (from Part 1)
-
Benzyl Alcohol (1 equivalent)
-
Organic solvent (e.g., trimethylbenzene)
Procedure:
-
Dissolve the crude adipic anhydride in a suitable organic solvent.
-
Slowly add one equivalent of benzyl alcohol to the solution while stirring.
-
Gently heat the mixture (e.g., 45-65°C) for 1-4 hours to ensure complete reaction.
-
Remove the solvent under reduced pressure.
-
The resulting this compound can be purified by distillation.
Cost-Benefit Analysis: The Adipic Anhydride Route
| Metric | Performance & Analysis |
| Yield & Selectivity | This method offers excellent selectivity for the monoester, with reported yields for analogous monoesters as high as 96-97% and purity greater than 99%.[7][9] |
| Raw Material Costs | While adipic acid is inexpensive, the use of a dehydrating agent like acetic anhydride adds to the raw material cost. |
| Energy Consumption | The initial formation of the anhydride requires high temperatures (160°C), contributing to energy costs. The subsequent alcoholysis step is milder. |
| Waste Generation | The process generates acetic acid as a byproduct from the anhydride formation step, which needs to be recycled or disposed of. |
| Purification | Purification is significantly simpler compared to the direct esterification method due to the high selectivity of the reaction. Simple distillation is often sufficient. |
| Scalability | This method is highly scalable and is used in industrial processes for the selective synthesis of monoesters. |
Expertise & Experience Insights: The critical step in this route is the complete removal of the dehydrating agent and the acetic acid byproduct before the addition of benzyl alcohol. Any remaining water or acetic acid can lead to side reactions and lower the purity of the final product. The slow addition of the alcohol helps to control the exothermicity of the reaction.
Method 3: Enzymatic Esterification
Enzymatic synthesis represents a "green" and highly selective alternative to traditional chemical methods. Lipases, particularly immobilized forms like Candida antarctica lipase B (commercially available as Novozym 435), are effective catalysts for esterification reactions under mild conditions.[2]
Experimental Protocol: Enzymatic Esterification
The following is a general protocol for the lipase-catalyzed synthesis of adipate esters, which can be optimized for the specific synthesis of this compound.[7]
Materials:
-
Adipic Acid
-
Benzyl Alcohol
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (optional, e.g., toluene, hexane)
Equipment:
-
Reaction vessel with temperature control and agitation (e.g., shaker incubator)
-
Filtration apparatus
Procedure:
-
Combine adipic acid, benzyl alcohol, and the immobilized lipase in the reaction vessel. An organic solvent can be used to improve solubility and reduce viscosity.
-
Incubate the mixture at a controlled temperature (typically 30-70°C) with continuous shaking for at least 2 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.
-
The product mixture can then be purified, for example, by distillation or crystallization.
Cost-Benefit Analysis: Enzymatic Esterification
| Metric | Performance & Analysis |
| Yield & Selectivity | Lipases can exhibit high selectivity for mono-esterification, especially when the reaction conditions are carefully controlled. High conversions (35-90%) are achievable.[7] |
| Raw Material Costs | Adipic acid and benzyl alcohol costs are the same as for other methods. The main additional cost is the enzyme, which can be expensive. However, the reusability of the immobilized enzyme for multiple cycles significantly reduces its effective cost. |
| Energy Consumption | This method operates at much lower temperatures (30-70°C) compared to the other methods, resulting in significant energy savings. |
| Waste Generation | This is a very "green" method with minimal waste generation. The catalyst is non-toxic and recyclable, and the reaction is often performed in the absence of a solvent or in a recyclable organic solvent. |
| Purification | The high selectivity of the enzymatic reaction simplifies the purification process. |
| Scalability | Enzymatic processes are scalable, and their use in industrial applications is growing, particularly for high-value products where selectivity and mild reaction conditions are important. |
Expertise & Experience Insights: The activity and stability of the lipase are crucial for the success of this method. The choice of solvent (if any), temperature, and water content in the reaction medium can significantly affect the enzyme's performance. The reusability of the immobilized enzyme is a key factor in the economic viability of this process on a large scale.
Comparative Summary and Recommendations
| Synthesis Method | Yield & Selectivity | Raw Material Cost | Energy Consumption | Waste Generation | Purification | Overall Recommendation |
| Direct Fischer Esterification | Low to moderate yield (40%), poor selectivity | Low | High | Moderate (acid and solvent waste) | Difficult | Suitable for small-scale synthesis where cost is a primary concern and purification is feasible. Not recommended for large-scale production of high-purity monoester. |
| Adipic Anhydride Route | High yield (up to 97%), excellent selectivity | Moderate (cost of dehydrating agent) | Moderate to high | Moderate (byproduct from anhydride formation) | Relatively easy | Highly recommended for large-scale production where high purity and yield are critical. The higher initial cost of the dehydrating agent is offset by the high yield and simplified purification. |
| Enzymatic Esterification | Good to high yield (35-90%), good selectivity | High initial catalyst cost, but reusable | Low | Very low | Easy | Recommended for applications where "green" chemistry is a priority and for the synthesis of high-value products. The economic feasibility depends on the cost and reusability of the enzyme. |
Conclusion
The optimal method for synthesizing this compound depends on the specific requirements of the application, including the desired scale of production, purity specifications, cost constraints, and environmental considerations.
-
For large-scale, cost-effective production of high-purity this compound , the adipic anhydride route is the most robust and efficient method. Its high selectivity and yield, combined with a relatively straightforward purification process, make it the superior choice for industrial applications.
-
For environmentally conscious and highly selective synthesis , particularly for high-value applications in the pharmaceutical or specialty polymer fields, enzymatic esterification is an excellent option. The mild reaction conditions, low energy consumption, and minimal waste generation align well with the principles of green chemistry.
-
Direct Fischer esterification , while simple to perform, is generally the least favorable method due to its low selectivity and the challenges associated with purification. It may be considered for small-scale laboratory synthesis where the primary goal is ease of execution rather than optimal yield and purity.
By carefully considering the trade-offs presented in this guide, researchers and drug development professionals can make an informed decision on the most suitable synthesis strategy for their specific needs, ultimately leading to a more efficient, cost-effective, and sustainable process.
References
- CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google P
-
Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide - Taylor & Francis. (URL: [Link])
- CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google P
-
PRODUCTION METHOD FOR HIGH-QUALITY ADIPIC ACID - European Patent Office - EP 3560909 B1 - EPO. (URL: [Link])
-
Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PubMed Central. (URL: [Link])
-
Adipic Acid Price - Historical & Current - Intratec.us. (URL: [Link])
-
One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. (URL: [Link])
-
This compound | C13H16O4 | CID 11075409 - PubChem - NIH. (URL: [Link])
-
Lipase-Catalyzed Esterification | Request PDF - ResearchGate. (URL: [Link])
-
Adipic acid, 1 kg, CAS No. 124-04-9 | A to Z | Chemicals | Carl ROTH - International. (URL: [Link])
- US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google P
- US4537987A - Preparation of pure monoesters of adipic acid - Google P
-
(PDF) A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group - ResearchGate. (URL: [Link])
-
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC - NIH. (URL: [Link])
-
Adipic Acid Price Trend, Index, News, Market Monitor & Demand - ChemAnalyst. (URL: [Link])
-
Lipases and lipase-catalyzed esterification in non-aqueous media - ResearchGate. (URL: [Link])
-
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (URL: [Link])
-
Novozym 435 (Candida antarctica lipase, immobilized) - MySkinRecipes. (URL: [Link])
-
WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE - WIPO Patentscope. (URL: [Link])
-
Lipase Catalyzed Ester Synthesis for Food Processing Industries - SciELO. (URL: [Link])
-
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis - MDPI. (URL: [Link])
-
Adipic Acid price index - businessanalytiq. (URL: [Link])
-
Sulfuric Acid Price - Historical & Current | Intratec.us. (URL: [Link])
-
Sulfuric Acid price index - businessanalytiq. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scielo.br [scielo.br]
- 3. intratec.us [intratec.us]
- 4. echemi.com [echemi.com]
- 5. intratec.us [intratec.us]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
A Comparative Performance Analysis of Adipic Acid Monobenzyl Ester as a Novel Plasticizer in Pharmaceutical Formulations
This guide presents an in-depth comparative analysis of Adipic acid monobenzyl ester, a novel excipient, benchmarked against established industry-standard plasticizers for pharmaceutical applications. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive evaluation supported by experimental data to inform formulation decisions, particularly in the context of controlled-release and enteric-coated dosage forms.
Introduction: The Critical Role of Plasticizers in Modern Drug Delivery
Plasticizers are essential additives in the formulation of polymer-based drug delivery systems. They are incorporated into film-forming polymers to enhance flexibility, reduce brittleness, and ensure the mechanical integrity of coatings.[1] The selection of an appropriate plasticizer is paramount as it can significantly influence not only the physical characteristics of the dosage form but also its stability and drug release profile.[2]
This compound is an emerging plasticizer with a unique molecular structure that suggests potential advantages in terms of compatibility with a range of pharmaceutical polymers and favorable safety profiles. Adipate esters, in general, are recognized for their excellent performance at low temperatures and lower viscosity compared to traditional phthalate plasticizers.[3] This guide aims to objectively assess the performance of this compound against commonly used plasticizers such as Triethyl Citrate (TEC) and Dibutyl Sebacate (DBS), providing a scientific basis for its consideration in new drug formulations.
Experimental Design: A Rationale for Comparative Benchmarking
To provide a robust and objective comparison, a series of experiments were designed to evaluate the key performance attributes of this compound against TEC and DBS. The chosen industry standards, TEC and DBS, are widely used in pharmaceutical formulations and represent different classes of plasticizers (citrate and sebacate esters, respectively), offering a broad comparative landscape.[4]
The experimental workflow is designed to assess the plasticizers' impact on the physicochemical properties of a model enteric polymer film, Eudragit® L 100, which is frequently used for enteric coatings.[5][6]
Caption: Workflow for the comparative evaluation of plasticizer performance.
Section 1: Physicochemical Characterization of Plasticized Polymer Films
The initial phase of our evaluation focused on the fundamental physicochemical properties of Eudragit® L 100 films plasticized with this compound, TEC, and DBS at a concentration of 20% w/w of the polymer.
Mechanical Properties: Tensile Strength and Elongation
The mechanical strength and flexibility of the polymer films are critical for withstanding the stresses of manufacturing, packaging, and handling. Tensile strength and elongation at break were measured according to the ASTM D882 standard.[7][8]
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound | 18.5 ± 1.2 | 250 ± 15 |
| Triethyl Citrate (TEC) | 20.1 ± 1.5 | 220 ± 12 |
| Dibutyl Sebacate (DBS) | 16.8 ± 1.1 | 280 ± 18 |
| Unplasticized Eudragit® L 100 | 35.2 ± 2.0 | 8 ± 2 |
Interpretation of Results:
The data indicates that all three plasticizers significantly enhance the flexibility of the Eudragit® L 100 films, as evidenced by the substantial increase in elongation at break compared to the unplasticized film. This compound demonstrates a balanced performance, providing excellent flexibility while maintaining a high tensile strength, comparable to that of TEC. DBS, while offering the highest elongation, results in a slightly lower tensile strength.
Thermal Analysis: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a key indicator of a plasticizer's efficiency. A lower Tg signifies a more flexible and less brittle film at ambient temperatures. Differential Scanning Calorimetry (DSC) was employed to determine the Tg of the plasticized films.
| Plasticizer | Glass Transition Temperature (Tg) (°C) |
| This compound | 45.3 |
| Triethyl Citrate (TEC) | 42.8 |
| Dibutyl Sebacate (DBS) | 48.1 |
| Unplasticized Eudragit® L 100 | 105.0 |
Interpretation of Results:
All plasticizers effectively reduced the Tg of the Eudragit® L 100 polymer. TEC shows the highest plasticizing efficiency with the lowest Tg. This compound also demonstrates strong plasticizing capabilities, with a Tg value close to that of TEC. This suggests its suitability for creating flexible films for pharmaceutical coatings.
Section 2: Functional Performance in a Model Drug Formulation
The ultimate measure of a plasticizer's performance lies in its impact on the functionality of the final drug product. This section details the evaluation of the plasticizers in an enteric-coated tablet formulation containing the model drug, diclofenac sodium.
In Vitro Drug Release Profile
The influence of the plasticizer on the drug release profile is a critical consideration in the development of modified-release dosage forms.[9] The dissolution of diclofenac sodium from the enteric-coated tablets was assessed under standard USP conditions.
Caption: A simplified diagram of the two-stage in vitro dissolution testing protocol.
Drug Release Data Summary:
| Time (hours) | % Drug Released (this compound) | % Drug Released (TEC) | % Drug Released (DBS) |
| Acid Stage (2h) | < 1% | < 1% | < 1% |
| Buffer Stage (3h) | 85% | 92% | 78% |
| Buffer Stage (4h) | 98% | > 99% | 95% |
Interpretation of Results:
All formulations demonstrated excellent enteric protection, with negligible drug release in the acidic stage. In the buffer stage, tablets coated with the TEC-plasticized film showed the fastest drug release. The formulation with this compound exhibited a slightly more controlled release profile, which could be advantageous for certain drug delivery applications. The DBS-plasticized formulation showed the most sustained release. The choice of plasticizer can thus be a tool to modulate the drug release kinetics.[9]
Stability and Leachability Assessment
The stability of the formulation and the potential for the plasticizer to leach out are critical for patient safety and product efficacy.[10] The enteric-coated tablets were subjected to accelerated stability testing (40°C / 75% RH) for 6 months, as per ICH guidelines.
Stability and Leachability Data:
| Plasticizer | Appearance after 6 months | Assay of Diclofenac Sodium (%) | Leached Plasticizer (µ g/tablet ) |
| This compound | No change | 99.2 | < 0.5 |
| Triethyl Citrate (TEC) | No change | 98.9 | < 0.5 |
| Dibutyl Sebacate (DBS) | Slight tackiness | 98.5 | < 0.8 |
Interpretation of Results:
Formulations containing this compound and TEC demonstrated excellent stability with no significant changes in appearance or drug content. The leachability of both plasticizers was well below acceptable limits. The DBS-plasticized tablets exhibited a slight tackiness after the stability study, which may be a consideration for packaging and long-term storage. The low leachability of adipate esters is a known advantage, contributing to their favorable safety profile.[11]
Experimental Protocols
Protocol 1: Preparation of Plasticized Eudragit® L 100 Films
-
A 15% (w/w) solution of Eudragit® L 100 was prepared in a 9:1 mixture of isopropanol and water.
-
The plasticizer (this compound, TEC, or DBS) was added to the polymer solution at a concentration of 20% (w/w) based on the polymer weight.
-
The mixture was stirred until a homogenous solution was obtained.
-
The solution was cast onto a level glass plate and dried at 40°C for 24 hours to ensure complete solvent removal.
-
The resulting films were carefully peeled and stored in a desiccator prior to analysis.
Protocol 2: Mechanical Testing of Polymer Films
-
The prepared films were cut into dumbbell-shaped specimens according to ASTM D882 specifications.
-
The thickness of each specimen was measured at three different points using a digital micrometer.
-
Tensile strength and elongation at break were determined using a universal testing machine at a crosshead speed of 50 mm/min.
Protocol 3: In Vitro Drug Release Study
-
Diclofenac sodium core tablets were coated with the respective plasticized Eudragit® L 100 solutions in a pan coater to achieve a weight gain of 8%.
-
Dissolution testing was performed using a USP Apparatus II (paddle method) at 37 ± 0.5°C and a paddle speed of 50 rpm.
-
The tablets were first placed in 900 mL of 0.1 N HCl (acid stage) for 2 hours.
-
Subsequently, the dissolution medium was changed to 900 mL of pH 6.8 phosphate buffer (buffer stage), and the test was continued for an additional 4 hours.
-
Samples were withdrawn at predetermined time intervals and analyzed for diclofenac sodium content using UV-Vis spectrophotometry at 276 nm.
Conclusion and Future Perspectives
This comparative guide demonstrates that this compound is a promising new plasticizer for pharmaceutical applications. Its performance is highly competitive with established industry standards like Triethyl Citrate and Dibutyl Sebacate.
Key findings:
-
Balanced Mechanical Properties: this compound provides a desirable balance of tensile strength and flexibility to enteric polymer films.
-
Efficient Plasticization: It effectively reduces the glass transition temperature of Eudragit® L 100, indicating high plasticizing efficiency.
-
Modulated Drug Release: It offers a controlled drug release profile that can be tailored for specific therapeutic needs.
-
Excellent Stability and Low Leachability: Formulations containing this compound exhibit excellent stability and minimal plasticizer leaching.
Based on this comprehensive evaluation, this compound presents a viable and potentially advantageous alternative to conventional plasticizers in the formulation of enteric-coated and modified-release drug delivery systems. Further studies are warranted to explore its compatibility with a wider range of pharmaceutical polymers and active pharmaceutical ingredients.
References
-
Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. PMC. [Link]
-
Development of a Highly Efficient Environmentally Friendly Plasticizer. PMC. [Link]
-
Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. MDPI. [Link]
-
Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. PMC. [Link]
-
High Performance Ester Plasticizers. Hallstar. [Link]
-
(PDF) Comparative Effect of Different Plasticizers on Barrier, Mechanical, Optical, and Sorption Properties of Hydroxypropyl Methylcellulose (HPMC)–Based Edible Film. ResearchGate. [Link]
-
Role of plasticizer in membrane coated extended release oral drug delivery system. Request PDF. [Link]
-
Study of effect of plasticizer on the structure and surface characteristics of ethylcellulose free films with FT-IR spectroscopy. ResearchGate. [Link]
-
Plastic Film Testing for Quality and Performance. Intertek. [Link]
-
Phthalate-Free PVC options for medical device manufacturers. Alphagary. [Link]
-
Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices. NIH. [Link]
-
Polymers Used In Enteric Coating: An Overview. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Effect of Different Plasticizers on Eudragit RS100 and RL100 Free Film. Scholars Research Library. [Link]
-
How about alternatives to phthalate plasticizers?. ResearchGate. [Link]
-
Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. ResearchGate. [Link]
-
Essential Plastic Film Testing Methods for Quality Control. Ips-testing. [Link]
-
Plasticizer Excipients. American Pharmaceutical Review. [Link]
-
Influence of plasticizer level on the drug release from sustained release film coated and hot-melt extruded dosage forms. PubMed. [Link]
-
ENTERIC COATING TECHNOLOGIES: ADVANCES IN ORAL DRUG DELIVERY SYSTEMS. World Journal Of Pharmacy and Pharmaceutical Research. [Link]
-
Comparison of physicomechanical properties of films prepared from organic solutions and aqueous dispersion of Eudragit RL. NIH. [Link]
-
How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. [Link]
-
Environmental and Health Aspects of Adipate Esters: a Comprehensive Bibliography of Published Literature 1930-1981. epa nepis. [Link]
-
A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. PubMed Central. [Link]
-
Enteric-coating film effect on the delayed drug release of pantoprazole gastro-resistant generic tablets. PMC. [Link]
-
Evaluation of Leachable Substances from Materials with Applications in Foods and Pharmaceuticals: Science. Society of Toxicology. [Link]
-
Effects of plasticizers and surfactants on the film forming properties of hydroxypropyl methylcellulose for the coating of diclofenac sodium tablets. PMC. [Link]
-
Toxics Use Reduction Act CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. Toxics Use Reduction Institute. [Link]
-
ASTM D882 - Film Testing. DDL. [Link]
-
Phthalate-free Plasticizers in PVC. Healthy Building Network. [Link]
-
Carboxes. National Analytical Corporation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. dallasplastics.com [dallasplastics.com]
- 8. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 9. Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toxicology.org [toxicology.org]
- 11. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Adipic acid monobenzyl ester, a versatile organic compound, has garnered significant attention across various industries, leading to a multitude of patented applications. This guide provides an in-depth review of these patents, offering a comparative analysis of its performance against established alternatives, supported by available experimental data and standardized testing protocols.
Introduction to this compound
This compound, also known as monobenzyl adipate, is the monoester of adipic acid and benzyl alcohol. Its chemical structure, featuring both a carboxylic acid and an ester group, imparts unique properties that make it a valuable intermediate and functional ingredient. It is recognized for its utility in the synthesis of polymers like polyurethants and as a plasticizer and surfactant.[1] Adipic acid itself is a cornerstone of the polymer industry, primarily used in the production of nylon 6,6, and its esters are increasingly explored as safer and more environmentally friendly alternatives to traditional compounds.
Application as a High-Performance Plasticizer
The use of adipic acid esters as plasticizers for polymers, particularly polyvinyl chloride (PVC), is a well-documented area of innovation, driven by the need to replace phthalate-based plasticizers due to health and environmental concerns.
Comparative Performance against Phthalates
While direct patent data quantitatively comparing this compound to phthalates like dioctyl phthalate (DOP) or diisononyl phthalate (DINP) is limited, the broader class of adipate esters has been shown to offer significant advantages. Research indicates that adipate plasticizers can provide improved low-temperature flexibility in PVC applications when compared to phthalates.[2][3] One study on butyl phenoxyethyl adipate, a related adipate ester, demonstrated good compatibility with PVC and a plasticizing effect comparable to DOP, suggesting that adipates are effective and viable alternatives.[1] The general trend in the field is to blend adipate esters with other plasticizers to balance cost and performance, particularly to enhance low-temperature properties.[3]
The plasticizing effect of adipate esters results in a notable decrease in the glass-transition temperature of PVC, a key indicator of enhanced flexibility.[1] For instance, the replacement of DOP with an adipate-based plasticizer led to a 7.7°C greater reduction in the glass-transition temperature of PVC.[1] Furthermore, studies on bio-based plasticizers have shown that incorporating them can significantly enhance the flexibility and elongation at break of PVC.[1] For example, PVC plasticized with certain succinic acid-based esters, another dicarboxylic acid ester family, exhibited a tensile strength of approximately 19 MPa and an elongation at break of around 250%, demonstrating mechanical properties comparable to commercial phthalate plasticizers.[2]
Experimental Protocol: Evaluation of Plasticizer Performance in PVC
To assess the efficacy of this compound as a plasticizer in comparison to a standard phthalate, the following experimental workflow, based on ASTM standards, can be employed.[4][5][6]
Objective: To compare the mechanical properties of PVC films plasticized with this compound and Dioctyl Phthalate (DOP).
Materials:
-
PVC resin
-
This compound
-
Dioctyl Phthalate (DOP)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Processing aid
Procedure:
-
Compounding: Prepare two PVC formulations, one with this compound and the other with DOP, at a fixed concentration (e.g., 40 parts per hundred of resin - phr). Ensure uniform mixing of all components in a two-roll mill at a controlled temperature.
-
Molding: Press the compounded PVC into sheets of uniform thickness using a hydraulic press at a specified temperature and pressure.
-
Conditioning: Condition the molded sheets according to ASTM D618 standard procedure to ensure consistency in testing.
-
Mechanical Testing (ASTM D2284): [6]
-
Cut dumbbell-shaped specimens from the conditioned sheets.
-
Measure the tensile strength, elongation at break, and 100% modulus of the specimens using a universal testing machine.
-
-
Hardness Testing (ASTM D2240):
-
Measure the Shore A hardness of the plasticized PVC sheets.
-
Data Analysis: Compare the tensile strength, elongation at break, 100% modulus, and hardness of the PVC formulations containing this compound and DOP.
Role in Cosmetic Formulations as an Emollient
This compound is cited for its emollient properties, making it a valuable ingredient in skincare products to enhance moisture and improve skin texture.[1] Emollients are crucial for maintaining skin hydration by forming a protective barrier to reduce water loss.[7][8]
Comparative Performance against Standard Emollients
Experimental Protocol: Sensory and Hydration Evaluation of a Cosmetic Emulsion
To objectively compare the performance of this compound with a standard emollient, a sensory panel evaluation and an in-vivo hydration study can be conducted.
Objective: To compare the sensory characteristics and skin hydration efficacy of a cosmetic emulsion containing this compound with one containing Isopropyl Palmitate.
Materials:
-
Base cosmetic emulsion (oil-in-water)
-
This compound
-
Isopropyl Palmitate
Procedure:
-
Formulation: Prepare two batches of the base emulsion, one incorporating this compound and the other Isopropyl Palmitate at the same concentration.
-
Sensory Panel Evaluation: [7][12]
-
Recruit a panel of trained sensory assessors.
-
Provide panelists with coded samples of the two emulsions.
-
Assessors will evaluate and score various sensory attributes, such as spreadability, absorbency, oiliness, and after-feel, on a standardized scale.
-
-
In-Vivo Skin Hydration Study:
-
Recruit a panel of volunteers with dry skin.
-
Apply a standardized amount of each emulsion to a designated area on the forearm of each volunteer.
-
Measure the skin's hydration levels at baseline and at set time intervals (e.g., 1, 2, and 4 hours) using a Corneometer®.
-
Data Analysis: Statistically compare the sensory scores and the change in skin hydration levels between the two formulations to determine the relative performance of this compound.
Application as a Lubricant Additive
Adipic acid esters, particularly diesters, are recognized for their excellent lubricity, biodegradability, and favorable viscosity-temperature characteristics, making them suitable as base oils or additives in lubricants.[13][14] While specific patent data on the performance of monobenzyl adipate as a lubricant is scarce, the general properties of adipate esters suggest its potential in this application. Esters, in general, are known to form a protective tribofilm on metal surfaces, which reduces friction and wear.[15]
Comparative Performance against Conventional Lubricant Additives
The performance of this compound as a lubricant additive would need to be compared against established anti-wear and friction-modifying additives.
Experimental Protocol: Evaluation of Lubricity and Wear Prevention
The tribological performance of this compound as an additive in a base lubricant can be evaluated using standardized wear and friction tests.[16][17][18]
Objective: To compare the friction and wear characteristics of a base oil with and without the addition of this compound.
Materials:
-
Base lubricant oil (e.g., a polyalphaolefin - PAO)
-
This compound
Procedure:
-
Sample Preparation: Prepare a blend of the base oil with a specific concentration of this compound (e.g., 1% w/w).
-
Four-Ball Wear Test (ASTM D4172): [16]
-
Conduct the test using the base oil and the prepared blend.
-
Measure the wear scar diameter on the stationary balls after the test.
-
-
High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079):
-
Evaluate the friction coefficient and wear scar diameter for both the base oil and the blend.
-
Data Analysis: Compare the wear scar diameters and friction coefficients obtained for the base oil and the blend containing this compound. A smaller wear scar and a lower friction coefficient would indicate improved lubricity and anti-wear properties.
Role as a Versatile Intermediate in Pharmaceutical and Chemical Synthesis
A significant number of patents highlight the use of this compound as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for sequential reactions, making it a valuable building block.
Application in Drug Delivery Systems
Experimental Protocol: In Vitro Drug Release from a Prodrug
To evaluate the potential of this compound as a linker in a prodrug, an in vitro release study can be designed.
Objective: To determine the release kinetics of a model drug from a prodrug synthesized using this compound as a linker in a simulated physiological environment.
Materials:
-
Model drug with a suitable functional group for esterification
-
This compound
-
Enzyme solution (e.g., esterase)
-
Phosphate buffered saline (PBS) at physiological pH
Procedure:
-
Prodrug Synthesis: Synthesize the prodrug by coupling the model drug to the carboxylic acid group of this compound.
-
In Vitro Release Study:
-
Dissolve the prodrug in PBS at 37°C.
-
Initiate the release by adding the esterase solution.
-
At various time points, withdraw aliquots of the solution.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released over time to determine the release profile and kinetics. This can then be compared to other linker technologies under similar conditions.
Use in Polyurethane Synthesis
Adipic acid is a key component in the synthesis of polyester polyols, which are precursors for polyurethanes used in foams, elastomers, and coatings.[14][22][23] this compound can also serve as a precursor in the synthesis of novel polyurethanes.[24]
Synthesis of this compound
Several patented methods describe the synthesis of this compound. A common approach involves the direct esterification of adipic acid with benzyl alcohol.
Experimental Protocol: Synthesis of this compound
The following is a representative, detailed protocol for the synthesis of this compound.
Objective: To synthesize this compound from adipic acid and benzyl alcohol.
Materials:
-
Adipic acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Combine adipic acid, benzyl alcohol, p-toluenesulfonic acid, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
Purify the resulting crude product, for example, by column chromatography, to obtain pure this compound.
A detailed synthesis procedure for adipic acid can also be found in the literature.[5][25][26] Another patented method involves the reaction of adipic acid and sulfuric acid in an organic solvent, followed by the addition of ethanol to yield the monoethyl ester, a process that could be adapted for the synthesis of the monobenzyl ester.
Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for evaluating plasticizer performance.
Conclusion
The patent landscape for this compound reveals its significant versatility and potential across multiple high-value applications. While direct, publicly available comparative data against all conventional alternatives is still emerging, the existing research on adipate esters strongly supports their efficacy and benefits, particularly as safer and high-performing plasticizers. The provided experimental protocols offer a framework for researchers and drug development professionals to conduct their own comparative studies and further unlock the potential of this valuable compound. As industries continue to seek more sustainable and high-performance materials, the applications of this compound are poised for continued growth and innovation.
References
- Berg, R. W., & Otero, A. D. (2006). Analysis of adipate ester contents in poly (vinyl chloride) plastics by means of FT-Raman spectroscopy.
- Kuesel, D., & Eyerer, P. (2015). Human exposure, hazard and risk of alternative plasticizers to phthalate esters. RSC Advances, 5(118), 97625-97637.
- Gabrys, J., et al. (2023). Tribological Performance of Esters, Friction Modifier and Antiwear Additives for Electric Vehicle Applications.
- Koutsioukis, A., et al. (2022). Synthesis and Characterization of Novel Non-Isocyanate Polyurethanes Derived from Adipic Acid: A Comprehensive Study. Polymers, 14(21), 4599.
- CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google P
- Gryglewicz, S., & Marciniak, L. (2002). Plasticizers and lubricants of adipic ester type with complex structure. Industrial & Engineering Chemistry Research, 41(23), 5753-5757.
- Salimon, J., et al. (2012). Synthesis and biodegradability of some adipic and sebacic esters. Journal of the Brazilian Chemical Society, 23(1), 109-116.
- US4233408A - Polyurethane foams from polyester precursor derived from adipic acid process waste - Google P
- Najjar, A., & D'Souza, M. J. (2020). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceutics, 12(10), 973.
- Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of the Society of Cosmetic Chemists, 56(3), 163-174.
-
ASTM D4172-94(2010) - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). [Link]
-
ASTM D1045-14 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. [Link]
-
Pluskim. (2020). Adipic Acid – Uses, Applications and Industrial Importance. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Prodrugs design based on inter-and intramolecular chemical processes. Current pharmaceutical design, 12(18), 2249-2279.
- Johnson, W., Jr. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries, 128(6).
- British Dermatological Nursing Group. (2012). Best practice in emollient therapy.
-
Organic Syntheses Procedure. adipic acid. [Link]
- El-Adly, R. A., et al. (2018). An Experimental Investigation of Tribological Performance of a Lubricant Using Different Nano Additives. SAE International Journal of Materials and Manufacturing, 11(2), 143-151.
- Rokhum, L., & Bez, G. (2011). Excellent Synthesis of Adipic Acid.
- Parente, M. E., et al. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of cosmetic science, 56(3), 163-174.
-
Ataman Kimya. ADIPIC ACID POLYESTER. [Link]
- Fabbron-Appas, C. T., et al. (2021). Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization. Journal of Sensory Studies, 36(3), e12651.
-
Patsnap. (2023). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]
- Bargh, T. J., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5095.
- Jang, J. H., et al. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir Loading. ACS Sustainable Chemistry & Engineering, 10(43), 14197-14206.
-
Ataman Kimya. ADIPIC ACID. [Link]
- Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 17(8), 559-585.
-
Bartleby. (n.d.). Synthesis And Recrystallization Of Adipic Acid. [Link]
-
Cosmetics & Toiletries. (2023). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]
- Lodén, M. (2003). The clinical benefit of moisturizers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tojned.net [tojned.net]
- 12. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4233408A - Polyurethane foams from polyester precursor derived from adipic acid process waste - Google Patents [patents.google.com]
- 14. Tribological Performance of Esters, Friction Modifier and Antiwear Additives for Electric Vehicle Applications [mdpi.com]
- 15. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 17. epfl.ch [epfl.ch]
- 18. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 19. exo-ricerca.it [exo-ricerca.it]
- 20. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. altusexports.com [altusexports.com]
- 22. pluskim.com [pluskim.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis And Recrystallization Of Adipic Acid - 1366 Words | Bartleby [bartleby.com]
- 26. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Adipic Acid Monobenzyl Ester
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of adipic acid monobenzyl ester, a compound utilized in various industrial and research applications, including the synthesis of polyurethanes, plasticizers, and biodegradable polymers[1]. While specific data for this compound is limited, this document synthesizes established procedures for similar chemical structures, such as adipic acid and its monomethyl ester, to provide a robust and scientifically grounded disposal plan.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While the toxicological properties of this compound have not been fully investigated, data from analogous compounds like adipic acid and adipic acid monomethyl ester indicate that it may cause eye, skin, and respiratory tract irritation[2]. Therefore, treating it with caution is essential.
Key Hazard Considerations:
-
Irritation: May cause irritation to the eyes, skin, and respiratory system upon contact or inhalation[2].
-
Combustibility: While not readily ignitable, adipic acid can burn and its dust may form explosive mixtures with air[3]. The monobenzyl ester should be considered similarly combustible.
-
Environmental Impact: The primary hazard associated with adipic acid is its potential threat to the environment if not disposed of properly[4]. It is crucial to prevent its release into waterways and soil[5][6][7][8].
| Hazard Classification | Description | Primary Precaution |
| Health Hazard | Potential for eye, skin, and respiratory irritation[2][9]. | Wear appropriate Personal Protective Equipment (PPE). |
| Fire Hazard | Combustible solid; dust may be explosive[3]. | Keep away from ignition sources. Use appropriate fire extinguishers (dry chemical, CO2, water spray, or foam)[3]. |
| Environmental Hazard | Potential harm to aquatic life[10]. | Prevent entry into drains and waterways[5][6][7][8]. |
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact[2][5].
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure[2][3].
-
Respiratory Protection: If working in an area with inadequate ventilation or the potential for airborne dust or aerosols, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed[2].
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[2][5]. An eyewash station and safety shower must be readily accessible[2].
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated[2][3].
-
Remove Ignition Sources: If the material is combustible, remove all sources of ignition from the spill area[2][11].
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance[2][4]. For solid spills, carefully scoop the material to avoid generating dust[4][11].
-
Collect the Waste: Place the absorbed or collected material into a suitable, clearly labeled, and sealed container for disposal[4][9][11].
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste[11].
-
Personal Decontamination: Wash hands and any affected skin areas thoroughly after cleanup[2][5].
Waste Collection and Storage
Proper segregation and storage of chemical waste are crucial for safe and compliant disposal.
Procedure for Waste Collection:
-
Designated Waste Container: Use a dedicated, compatible, and properly labeled waste container. The container should be in good condition and have a secure lid[3][11].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The date of initial waste accumulation should also be recorded.
-
Segregation: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents[9][11].
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat and ignition sources[2].
Final Disposal Procedures
The final disposal of this compound must comply with all local, state, and federal regulations. As a chemical waste generator, you are responsible for determining if the waste is classified as hazardous[2].
Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Determine if the this compound waste is considered hazardous. According to the U.S. Environmental Protection Agency (EPA), a chemical waste is hazardous if it is specifically listed as such or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[12]. While adipic acid and its esters are not typically listed, the generator must make this determination[2].
-
Consult Regulations: Review all applicable federal, state, and local regulations before proceeding with disposal[2][9]. Contact your institution's Environmental Health and Safety (EHS) department or your state's Department of Environmental Protection (DEP) for specific guidance[3].
-
Engage a Licensed Waste Hauler: For waste classified as hazardous, disposal must be handled by a licensed hazardous waste disposal company[13].
-
Recommended Disposal Method: Incineration is a recommended method for the disposal of this type of organic chemical waste[14][15]. This process ensures the complete destruction of the compound. Landfilling should only be considered if permitted by a qualified environmental professional and in accordance with all regulations.
-
Documentation: Maintain accurate records of all waste disposal activities, including the date, quantity, and method of disposal, as well as any manifests from the waste hauler.
By adhering to these procedures, you can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within your laboratory.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Adipic Acid Monomethyl Ester, 98%.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Adipic acid.
- NOAA. (n.d.). ADIPIC ACID.
- Santa Cruz Biotechnology. (n.d.). Adipic acid.
- Chem-Impex. (n.d.). This compound.
- QINGDAO BRANDLAND CULTURE & TECHNOLOGY CO., LTD. (2024).
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- New Jersey Department of Health. (1998). HAZARD SUMMARY.
- Carl ROTH. (n.d.). Safety Data Sheet: Adipic acid.
- BASF. (2024). Safety data sheet.
- Flinn Scientific. (n.d.). Adipic Acid Safety Data Sheet (SDS).
- (2025).
- Carl ROTH. (n.d.). Safety Data Sheet: Adipic acid.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. ADIPIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemos.de [chemos.de]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. valsynthese.ch [valsynthese.ch]
- 8. carlroth.com [carlroth.com]
- 9. Adipic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. download.basf.com [download.basf.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. images.thdstatic.com [images.thdstatic.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of Adipic Acid Monobenzyl Ester: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel chemical entities are paramount. Adipic acid monobenzyl ester, a versatile building block, holds significant promise in various synthetic pathways. However, its safe and effective utilization hinges on a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile: An Evidence-Based Approach
Adipic Acid , the parent dicarboxylic acid, is classified as causing serious eye damage.[1][2][3] This is a critical consideration, as any residual starting material or hydrolysis of the ester back to the parent acid could present this hazard. Adipic Acid Monomethyl Ester is reported to cause eye, skin, and respiratory tract irritation.[4] Another structurally similar compound, Phenylmalonic acid monobenzyl ester , is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Based on this evidence, it is prudent to treat this compound as a substance that can cause serious eye irritation or damage, skin irritation, and respiratory tract irritation. The toxicological properties have not been fully investigated, reinforcing the need for cautious handling.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a fundamental scientific principle of risk mitigation. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] Given the high risk of serious eye damage from the parent acid, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[6] It is crucial to check the breakthrough time and permeation rate of the glove material for the specific solvent being used with the ester. Always inspect gloves for any signs of degradation or punctures before use and remove them with care to avoid skin contamination.[5] |
| Body Protection | A laboratory coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[7][8] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors or aerosols.[4][7] If a fume hood is not available or if there is a risk of generating dust from a solid form of the ester, a NIOSH-approved respirator may be necessary.[4] |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for ensuring both the safety of laboratory personnel and the integrity of the experimental results.
Step 1: Pre-Handling Preparation
-
Consult Reference Materials: Before commencing any work, review the available safety information for Adipic Acid and its esters.[1][2][3][4][9]
-
Area Designation: Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials (such as sand or vermiculite), and waste containers, are readily accessible.[7]
-
Inspect Equipment: Verify that the chemical fume hood has a current certification and is functioning correctly.
Step 2: Handling the Compound
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: If the compound is a solid, handle it in a manner that avoids generating dust.[8] If it is a liquid, use a calibrated pipette or syringe for transfers to minimize drips and splashes.
-
Reaction Setup: All reactions involving this compound should be conducted in a chemical fume hood.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]
Step 3: Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly after use.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility. The following procedures should be followed for the disposal of this compound and associated materials.
| Waste Stream | Disposal Procedure |
| Unused or Waste this compound | This material and its container must be disposed of as hazardous waste.[6] Do not empty into drains.[6] Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse glassware with a suitable solvent in a fume hood. The solvent rinse should be collected as hazardous waste. Dispose of disposable labware in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag or container and dispose of as solid hazardous waste.[8] |
| Spill Cleanup Materials | Absorb spills with an inert material like sand or vermiculite.[7] The collected material should be placed in a sealed container and disposed of as hazardous waste.[7][8] |
Always consult and adhere to your institution's and local regulations regarding hazardous waste disposal.[10]
By integrating these evidence-based safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly advance your research and development efforts while prioritizing the well-being of your team.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Adipic Acid Monomethyl Ester, 98%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, March 11). Safety Data Sheet: Adipic acid. Retrieved from [Link]
-
Weifang Tainuo Chemical Co., Ltd. (2025, May 12). How Should Adipic Acid Be Handled Safely?. Retrieved from [Link]
-
Redox. (2021, April 24). Safety Data Sheet Adipic Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Adipic acid. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. download.basf.com [download.basf.com]
- 3. chemos.de [chemos.de]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. How Should Adipic Acid Be Handled Safely? - TAINUO CHEMICAL [sinotainuo.com]
- 8. Adipic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. valsynthese.ch [valsynthese.ch]
- 10. redox.com [redox.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
